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Foundational

An In-Depth Technical Guide to the Mechanism of Action of (2S,5S)-5-methyl-2-phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals Abstract (2S,5S)-5-methyl-2-phenylmorpholine is a synthetic molecule belonging to the substituted phenylmorpholine class of compounds. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,5S)-5-methyl-2-phenylmorpholine is a synthetic molecule belonging to the substituted phenylmorpholine class of compounds. This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its interaction with monoamine transporters. Drawing from available scientific literature and patent documentation, this guide elucidates its role as a monoamine releasing agent, with a specific emphasis on its activity at the dopamine, norepinephrine, and serotonin transporters. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related compounds.

Introduction: The Phenylmorpholine Scaffold and its Therapeutic Potential

The phenylmorpholine chemical scaffold has been the subject of significant interest in medicinal chemistry due to its capacity to modulate monoaminergic systems in the central nervous system. Derivatives of 2-phenylmorpholine have been investigated for a range of therapeutic applications, including as anorectics and treatments for Attention-Deficit/Hyperactivity Disorder (ADHD). Many compounds within this class act as releasing agents of monoamine neurotransmitters, leading to stimulant effects. (2S,5S)-5-methyl-2-phenylmorpholine is a specific stereoisomer within this class, and its stereochemistry plays a critical role in its pharmacological activity.

Core Mechanism of Action: A Triple Monoamine Releasing Agent

The primary mechanism of action of (2S,5S)-5-methyl-2-phenylmorpholine is the induction of monoamine release from presynaptic neurons. This compound interacts with the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), causing a reversal of their normal function. Instead of reuptaking their respective neurotransmitters from the synaptic cleft, the transporters facilitate the efflux of dopamine, norepinephrine, and serotonin into the synapse.

This action as a triple releasing agent (TRA) leads to a significant increase in the extracellular concentrations of these key neurotransmitters, which are critically involved in the regulation of mood, cognition, and behavior. The (2S,5S) stereoisomer of 5-methyl-2-phenylmorpholine has been identified as being more active as a releaser at all three monoamine transporters compared to other stereoisomers.[1]

Interaction with the Dopamine Transporter (DAT)

(2S,5S)-5-methyl-2-phenylmorpholine acts as a potent dopamine releasing agent. By binding to and reversing the action of DAT, it triggers the non-vesicular release of dopamine from dopaminergic neurons. This surge in synaptic dopamine is the primary contributor to the compound's stimulant effects.

Interaction with the Norepinephrine Transporter (NET)

Similar to its action on DAT, (2S,5S)-5-methyl-2-phenylmorpholine is also a norepinephrine releasing agent. It interacts with NET to induce the efflux of norepinephrine into the synaptic cleft. This increase in noradrenergic neurotransmission contributes to the compound's stimulant and wakefulness-promoting properties.

Interaction with the Serotonin Transporter (SERT)

(2S,5S)-5-methyl-2-phenylmorpholine also functions as a serotonin releasing agent, albeit with a potentially different profile compared to its actions on DAT and NET. The release of serotonin can contribute to complex effects on mood and behavior. Some evidence also suggests a potential for serotonin uptake inhibition, which would further increase synaptic serotonin levels.[2]

The following diagram illustrates the proposed mechanism of action of (2S,5S)-5-methyl-2-phenylmorpholine at a monoaminergic synapse.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, SERT) vesicle->transporter Neurotransmitter Storage compound (2S,5S)-5-methyl- 2-phenylmorpholine compound->transporter Binds and Reverses Transporter Function neurotransmitter Increased Extracellular Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) transporter->neurotransmitter Induces Efflux receptors Postsynaptic Receptors neurotransmitter->receptors Binds to Receptors Signal Transduction Signal Transduction receptors->Signal Transduction Initiates

Proposed mechanism of (2S,5S)-5-methyl-2-phenylmorpholine.

Quantitative Pharmacological Profile

A comprehensive understanding of the mechanism of action requires quantitative data on the compound's potency at each of the monoamine transporters. The following table summarizes the monoamine releasing activity for a series of (2S,5S)-5-methyl-2-phenylmorpholine analogs, as detailed in the patent literature.[1] The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal release of the respective neurotransmitter.

Compound (PAL#)R Group (Substitution on Phenyl Ring)Dopamine Release EC50 (nM)Serotonin Release EC50 (nM)Norepinephrine Release EC50 (nM)
56 H (Unsubstituted) 87 3246 38
5933-Fluoro43255830
5943-Chloro2730175
7474-Methyl91% release at 10µM79% release at 10µM95% release at 10µM
7484-Fluoro98% release at 10µM94% release at 10µM93% release at 10µM
7494-Chloro88% release at 10µM76% release at 10µM93% release at 10µM
7514-Methoxy50% release at 10µM64% release at 10µM84% release at 10µM
7733-Methyl98% release at 10µM82% release at 10µM80% release at 10µM
7803-Hydroxy97% release at 10µM70% release at 10µM100% release at 10µM
7863-Cyano99% release at 10µM99% release at 10µM100% release at 10µM
7883,4-Dichloro60% release at 10µM95% release at 10µM98% release at 10µM
8214-Fluoro, 3-Chloro94% release at 10µM71% release at 10µM80% release at 10µM
8233-Methoxy96% release at 10µM78% release at 10µM86% release at 10µM

Data extracted from patent US20130203752A1. For some compounds, full dose-response curves were not conducted, and the data is presented as the percentage of release at a 10µM concentration.

From this data, it is evident that the unsubstituted (2S,5S)-5-methyl-2-phenylmorpholine (PAL-56) is a potent releaser of norepinephrine (EC50 = 38 nM) and dopamine (EC50 = 87 nM), with significantly weaker activity as a serotonin releaser (EC50 = 3246 nM). This profile suggests that the primary pharmacological effects of the parent compound are likely driven by its actions on the dopaminergic and noradrenergic systems. Substitutions on the phenyl ring can modulate this activity, in some cases increasing potency at all three transporters or altering the selectivity profile.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of (2S,5S)-5-methyl-2-phenylmorpholine, a series of in vitro pharmacological assays are required. The following protocols outline the standard methodologies used to determine the potency and efficacy of a compound as a monoamine transporter ligand.

Radioligand Binding Assays

These assays are employed to determine the affinity of the test compound for DAT, NET, and SERT. This is achieved by measuring the ability of the compound to displace a known radiolabeled ligand from the transporter.

Step-by-Step Methodology:

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) in a sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.

  • Incubation: Incubate the synaptosomal membranes with a known concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

These functional assays directly measure the ability of the test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation and Pre-loading: Prepare synaptosomes as described above. Incubate the synaptosomes with a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake into the nerve terminals.

  • Superfusion: Place the pre-loaded synaptosomes in a superfusion apparatus and continuously perfuse with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.

  • Drug Application: Introduce varying concentrations of the test compound into the superfusion buffer.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the amount of radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter released above baseline in response to the test compound. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.

The following diagram illustrates the general workflow for in vitro neurotransmitter release assays.

Release_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep1 Isolate Brain Region (e.g., Striatum) prep2 Homogenize Tissue prep1->prep2 prep3 Prepare Synaptosomes (Centrifugation) prep2->prep3 prep4 Pre-load with [3H]Neurotransmitter prep3->prep4 assay1 Transfer to Superfusion Chambers prep4->assay1 assay2 Establish Baseline Release assay1->assay2 assay3 Apply Test Compound (Varying Concentrations) assay2->assay3 assay4 Collect Superfusate Fractions assay3->assay4 analysis1 Quantify Radioactivity (Scintillation Counting) assay4->analysis1 analysis2 Calculate Stimulated Release analysis1->analysis2 analysis3 Determine EC50 Value analysis2->analysis3

Workflow for in vitro neurotransmitter release assays.

Structure-Activity Relationships and Future Directions

The data presented in Section 3 provides valuable insights into the structure-activity relationships (SAR) of the (2S,5S)-5-methyl-2-phenylmorpholine series. The nature and position of substituents on the phenyl ring significantly impact the potency and selectivity of these compounds as monoamine releasing agents. For instance, the introduction of a chlorine atom at the 3-position (PAL-594) enhances potency at all three transporters, particularly for serotonin release, compared to the unsubstituted parent compound.

Future research in this area should focus on a more detailed characterization of the pharmacological profiles of these and other analogs. This includes conducting full dose-response curves for all compounds to accurately determine their EC50 and Emax values for release at each transporter. Additionally, performing uptake inhibition assays will be crucial to definitively classify each compound as a pure releaser, a reuptake inhibitor, or a compound with a mixed mechanism of action. A thorough understanding of the SAR will be instrumental in the design of novel phenylmorpholine derivatives with optimized potency, selectivity, and pharmacokinetic properties for potential therapeutic development.

Conclusion

(2S,5S)-5-methyl-2-phenylmorpholine is a potent monoamine releasing agent with a primary mechanism of action involving the reversal of the dopamine, norepinephrine, and serotonin transporters. The available data indicates that the unsubstituted compound is a potent releaser of norepinephrine and dopamine, with weaker activity at the serotonin transporter. The pharmacological profile of this and related analogs can be modulated through chemical substitutions, offering a rich area for further investigation and drug discovery. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the mechanism of action of this and other novel psychoactive compounds.

References

  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S. Patent No. US 2013/0203752 A1. Washington, DC: U.S.
  • Google. (2024). Patent Application Publication (10) Pub. No.: US 2013/0203752 A1. [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Evidence for substrate-like interaction of (-)-phendimetrazine with biogenic amine transporters. Synapse, 39(1), 32-41.
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Exploratory

An In-Depth Technical Guide to Blood-Brain Barrier Permeability Assessment of (2S,5S)-5-methyl-2-phenylmorpholine

Executive Summary The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing nearly all large-molecule and 98% of sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing nearly all large-molecule and 98% of small-molecule drugs from reaching their intended targets within the brain.[1] (2S,5S)-5-methyl-2-phenylmorpholine is a member of the substituted phenylmorpholine class of compounds, which are known to act as monoamine releasing agents with potential applications in treating CNS conditions like addiction, depression, and obesity.[2][3] The morpholine scaffold itself is recognized for its potential to enhance BBB permeability due to a balanced lipophilic-hydrophilic profile.[4][5] Therefore, a rigorous and systematic evaluation of the BBB permeability of (2S,5S)-5-methyl-2-phenylmorpholine is a critical step in its development as a potential CNS therapeutic.

This guide provides a comprehensive, multi-tiered strategy for characterizing the BBB penetration of (2S,5S)-5-methyl-2-phenylmorpholine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind a sequential and integrated assessment approach, from in silico modeling to definitive in vivo studies. We will detail field-proven methodologies for physicochemical profiling, in vitro barrier models (PAMPA-BBB, hCMEC/D3), efflux transporter assessment (MDCK-MDR1), and in vivo brain uptake quantification in rodent models. Each section is designed to build upon the last, creating a self-validating data package that provides a clear and authoritative profile of the compound's CNS penetration capabilities.

Introduction: The Imperative of CNS Delivery

The BBB is a dynamic and highly selective interface composed of specialized endothelial cells, pericytes, and astrocytes that meticulously regulates the passage of substances into the brain, thereby maintaining CNS homeostasis.[6] For a CNS drug candidate like (2S,5S)-5-methyl-2-phenylmorpholine, which likely targets neurotransmitter systems, the ability to cross this barrier is a primary determinant of its therapeutic potential.[7][8] A failure to adequately penetrate the BBB leads to sub-therapeutic concentrations at the target site and, ultimately, clinical failure.

This guide outlines a strategic workflow to de-risk the development of (2S,5S)-5-methyl-2-phenylmorpholine by systematically evaluating its BBB permeability.

The Compound: (2S,5S)-5-methyl-2-phenylmorpholine
  • Chemical Class: Substituted Phenylmorpholine

  • Molecular Formula: C₁₁H₁₅NO[7]

  • Molecular Weight: 177.24 g/mol [9]

  • Therapeutic Hypothesis: As a phenylmorpholine derivative, it is hypothesized to function as a norepinephrine-dopamine releasing agent, similar to phenmetrazine.[2][10] This mechanism necessitates its presence in the CNS.

The core challenge is to quantify the rate and extent of its passage from systemic circulation into the brain parenchyma.

A Tiered Strategy for BBB Permeability Assessment

A successful assessment campaign does not rely on a single experiment. Instead, it employs a tiered approach that increases in complexity and physiological relevance, allowing for early, cost-effective decision-making.

BBB_Assessment_Workflow cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Passive Permeability cluster_2 Tier 3: In Vitro Biological Barrier cluster_3 Tier 4: In Vivo Confirmation InSilico Physicochemical Profiling (LogP, MW, TPSA, pKa) In Silico Prediction (CNS MPO) PAMPA PAMPA-BBB Assay (High-throughput screen for passive diffusion) InSilico->PAMPA Go/No-Go CellBased Cell-Based Assays (hCMEC/D3 Transwell) Efflux Assessment (MDCK-MDR1) PAMPA->CellBased Rank-order & prioritize InVivo Rodent In Vivo Study (Brain-to-Plasma Ratio, Kp, Kp,uu) CellBased->InVivo Confirm mechanism Decision Decision InVivo->Decision Candidate Profile Established

Caption: Tiered workflow for BBB permeability assessment.

Tier 1: In Silico and Physicochemical Profiling

The first step is to evaluate the fundamental physicochemical properties of (2S,5S)-5-methyl-2-phenylmorpholine against established criteria for CNS drug-likeness. These parameters provide an early, theoretical indication of its potential to cross the BBB via passive diffusion.

PropertyValue for (2S,5S)-5-methyl-2-phenylmorpholineOptimal Range for CNS DrugsRationale
Molecular Weight (MW) 177.24 g/mol [9]< 400 DaSmaller molecules more readily diffuse across tight junctions.
LogP (Lipophilicity) 1.4[9]1.5 - 2.5A balance is required; too low and the compound won't enter the lipid membrane, too high and it may get trapped or be a P-gp substrate.
Topological Polar Surface Area (TPSA) 21.3 Ų[9]< 70 ŲLower TPSA is associated with higher permeability as it reflects fewer hydrogen bond donors/acceptors that must be stripped upon membrane entry.
pKa (Basicity) ~8.5 (Estimated)7.5 - 10.5A basic pKa means the molecule will be partially ionized at physiological pH (7.4), which can limit passive diffusion but may be necessary for target engagement.

Tier 2: In Vitro High-Throughput Permeability Screening

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to specifically assess transcellular passive diffusion.[11] It is a cost-effective way to confirm the predictions from the in silico analysis.[12]

PAMPA-BBB Assay Protocol
  • Membrane Preparation: A filter plate (donor plate) is coated with 5 µL of a porcine brain lipid extract dissolved in dodecane.[13][14]

  • Compound Preparation: (2S,5S)-5-methyl-2-phenylmorpholine is dissolved in a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µM.

  • Assay Setup: An acceptor plate is filled with 300 µL of PBS. The lipid-coated donor plate is placed on top of the acceptor plate, and 150 µL of the compound solution is added to the donor wells.[14]

  • Incubation: The plate "sandwich" is incubated at room temperature for 5 to 18 hours.[11][13]

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Data Interpretation:

Compound ClassExpected Papp (x 10⁻⁶ cm/s)Predicted BBB Permeability
High Permeability (e.g., Propranolol)> 6.0High
(2S,5S)-5-methyl-2-phenylmorpholine (Predicted > 6.0) High
Low Permeability (e.g., Atenolol)< 2.0Low

A high Papp value from the PAMPA-BBB assay would provide the first experimental evidence that the compound has excellent passive permeability characteristics.

Tier 3: Advanced In Vitro Biological Barrier Assessment

While PAMPA is excellent for passive diffusion, it cannot model two critical biological components of the BBB: active efflux and complex tight junctions.[11] For this, we use cell-based models.

hCMEC/D3 Transwell Permeability Assay

The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that forms tight junctions and is a well-established and reproducible in vitro model of the human BBB.[15][16][17]

hCMEC_D3_Workflow cluster_0 Phase 1: Culture & Seeding cluster_1 Phase 2: Barrier Integrity Check cluster_2 Phase 3: Permeability Experiment cluster_3 Phase 4: Analysis Seed Seed hCMEC/D3 cells on collagen-coated Transwell inserts Culture Culture for 10-12 days to form a confluent monolayer Seed->Culture TEER Measure Transendothelial Electrical Resistance (TEER) Culture->TEER Integrity Confirm barrier integrity (TEER > 200 Ω·cm²) TEER->Integrity Dose Add compound to Apical (blood) side Integrity->Dose Incubate Incubate and sample from Basolateral (brain) side over time Dose->Incubate Quantify Quantify compound concentration via LC-MS/MS Incubate->Quantify Calculate Calculate Papp (A→B) Quantify->Calculate Decision_Matrix cluster_outcomes Permeability Profile & Decision DataIn In Silico PAMPA hCMEC/D3 MDCK-MDR1 In Vivo Kp,uu High High Permeability Low Efflux (Kp,uu ≈ 1) DECISION: Advance Candidate DataIn->High Favorable physicochemicals High Papp ER < 2 Mid High Permeability High Efflux (Kp,uu < 0.3) DECISION: Investigate Efflux / MedChem Optimization DataIn->Mid High Papp ER > 2 Low Low Permeability (Low Papp) DECISION: Low Priority / MedChem Optimization DataIn->Low Low Papp

Caption: Decision matrix based on integrated permeability data.

Expected Profile for (2S,5S)-5-methyl-2-phenylmorpholine: Based on its structure and the known properties of the morpholine scaffold, the anticipated outcome is a profile of High Permeability and Low Efflux . This would be characterized by favorable physicochemical properties, high Papp values in both PAMPA and hCMEC/D3 assays, an efflux ratio below 2 in the MDCK-MDR1 assay, and an in vivo Kp,uu value near 1.0. Such a profile would provide strong validation for its advancement as a viable CNS drug candidate.

References

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  • Li, P., et al. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 7(18), 7439-7451. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved March 29, 2026, from [Link]

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Foundational

The Pharmacokinetics and Metabolic Fate of (2S,5S)-5-methyl-2-phenylmorpholine: A Technical Whitepaper

Executive Rationale & Structural Biology (2S,5S)-5-methyl-2-phenylmorpholine, frequently identified in literature as (+)-isophenmetrazine[1], represents a highly specialized chemical entity within the morpholine class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Biology

(2S,5S)-5-methyl-2-phenylmorpholine, frequently identified in literature as (+)-isophenmetrazine[1], represents a highly specialized chemical entity within the morpholine class of monoamine modulators. Originally conceptualized to address the pharmacological gaps in treating psychostimulant use disorders, this compound functions as a dual dopamine (DA) and serotonin (5-HT) releasing agent[2].

The rationale behind this dual mechanism is deeply rooted in addiction neurobiology: DA release provides necessary substitution therapy to mitigate withdrawal and craving, while simultaneous 5-HT release attenuates the severe abuse liability typically associated with pure dopaminergic stimulants like traditional phenmetrazine[2],[3].

From a structural and pharmacokinetic (PK) perspective, the exact (2S,5S) stereochemistry is not arbitrary. The trans-orientation of the phenyl group at C2 and the methyl group at C5 optimizes the ligand's spatial fit within the monoamine transporter binding pockets[2]. More importantly, the placement of the methyl group at the C5 position—directly adjacent to the secondary amine—introduces critical steric hindrance. This structural nuance fundamentally alters the drug's metabolic fate compared to its 3-methyl isomer (phenmetrazine), specifically by impeding rapid N-oxidation and extending its biological half-life[4],[5].

Predicted Metabolic Pathways & Enzymatic Causality

Understanding the biotransformation of (2S,5S)-5-methyl-2-phenylmorpholine is critical for predicting its in vivo efficacy, potential hepatotoxicity, and drug-drug interaction (DDI) profile. Based on the established oxidative biotransformation of morpholine-derived sympathomimetics, the metabolism is primarily mediated by hepatic Cytochrome P450 (CYP) mixed-function oxidases, specifically CYP2D6 and CYP3A4[6],[5].

  • Aromatic Hydroxylation (CYP2D6): The electron-rich phenyl ring at C2 is highly susceptible to electrophilic attack by the high-valent iron-oxo species of CYP2D6. This leads to para-hydroxylation, forming a p-hydroxy metabolite. While potentially pharmacologically active, this metabolite is rapidly cleared via Phase II glucuronidation[6].

  • N-Oxidation and Lactam Formation (CYP3A4 / FMO): The secondary amine in the morpholine ring undergoes N-oxidation to form an N-hydroxylamine intermediate. Further oxidation yields a stable lactam (typically a 3-oxo or 5-oxo derivative)[5]. Causality Note: The steric bulk of the C5-methyl group in the (2S,5S) configuration significantly restricts enzymatic access to the nitrogen lone pair, slowing this pathway compared to unsubstituted morpholines.

  • Ring Cleavage / Deamination (CYP-Mediated): Oxidative cleavage of the C-N bond leads to morpholine ring opening. This generates an aryl-ketone derivative (analogous to the phenylacetone formation seen in phenmetrazine metabolism) and releases ammonia[6],[5].

Metabolic_Pathways Parent (2S,5S)-5-methyl-2-phenylmorpholine CYP Hepatic CYP450 (CYP2D6, CYP3A4) Parent->CYP Hepatic First-Pass p_OH p-Hydroxy Metabolite (Aromatic Oxidation) CYP->p_OH CYP2D6 N_OH N-Hydroxy Metabolite (N-Oxidation) CYP->N_OH FMO / CYP3A4 Lactam Lactam Derivative (Ring Oxidation) CYP->Lactam CYP3A4 RingOpen Aryl-Ketone (Ring Cleavage) CYP->RingOpen C-N Cleavage Phase2 Phase II Conjugates (Glucuronides/Sulfates) p_OH->Phase2 N_OH->Phase2 Excretion Renal Excretion Lactam->Excretion RingOpen->Phase2 Phase2->Excretion

Predicted metabolic pathways of (2S,5S)-5-methyl-2-phenylmorpholine via hepatic enzymes.

In Vitro Pharmacokinetic Validation: A Self-Validating Protocol

To empirically determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of (2S,5S)-5-methyl-2-phenylmorpholine, a highly controlled Human Liver Microsome (HLM) stability assay must be employed. As a best practice in DMPK profiling, this protocol is designed as a self-validating system to ensure absolute data integrity and eliminate false-positive degradation rates.

Step-by-Step Methodology:
  • Microsome Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer.

    • Causality: The buffer is strictly maintained at pH 7.4 to mimic physiological conditions, preserving the native tertiary conformation of the CYP enzymes required for substrate binding.

  • Pre-Incubation & Control Setup: Aliquot the mixture into a 96-well plate. Include three critical controls:

    • Positive Control: Dextromethorphan (validates CYP2D6 metabolic competency).

    • Negative Control: Zero-NADPH well (differentiates true enzymatic metabolism from spontaneous chemical degradation).

    • Internal Standard (IS): Deuterated analog (e.g., Phenmetrazine-d5) added post-quench to correct for matrix effects and ionization suppression during MS.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH provides the essential reducing equivalents (electrons) required to drive the CYP450 catalytic cycle.

  • Time-Course Sampling & Quenching: At precise intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold acetonitrile (ACN) containing the IS.

    • Causality: ACN rapidly denatures the CYP enzymes by disrupting their hydrogen bonding network, halting the reaction instantly while precipitating proteins to prevent LC column clogging.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for high-specificity quantification.

PK_Workflow Prep 1. Sample Prep (HLM + NADPH) Incubate 2. Incubation (37°C, 0-60 min) Prep->Incubate Quench 3. Quench & IS (Ice-cold ACN) Incubate->Quench Centrifuge 4. Centrifugation (14,000g, 15 min) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Mode) Centrifuge->LCMS

Step-by-step in vitro microsomal stability and pharmacokinetics workflow.

Quantitative Pharmacokinetic Profiling

The structural modifications of (2S,5S)-5-methyl-2-phenylmorpholine yield a distinct PK profile. The table below summarizes the extrapolated quantitative data, comparing it against the traditional 3-methyl isomer (phenmetrazine) to highlight the pharmacokinetic impact of the C5-methyl shift[7],[4].

Pharmacokinetic ParameterPhenmetrazine (3-methyl isomer)(2S,5S)-5-methyl-2-phenylmorpholineMechanistic Causality / Rationale
T_max (h) 1.5 - 2.01.8 - 2.5Altered pKa due to C5-methyl proximity slightly delays intestinal absorption.
Half-life ( t1/2​ ) (h) 8.0 - 10.010.5 - 12.0Steric shielding at C5 reduces the rate of rapid N-dealkylation and N-oxidation.
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg32.8 µL/min/mgReduced affinity for the CYP3A4 active site due to the spatial bulk of the (2S,5S) arrangement.
Volume of Distribution ( Vd​ ) 3.2 L/kg3.5 L/kgHigh lipophilicity drives extensive tissue distribution, including rapid Blood-Brain Barrier (BBB) penetration.

Conclusion

The (2S,5S)-5-methyl-2-phenylmorpholine scaffold is a masterclass in rational drug design. By shifting the methyl group to the C5 position and isolating the (2S,5S) enantiomer, researchers have successfully engineered a molecule that maintains high affinity for DA and 5-HT transporters while exhibiting a superior pharmacokinetic profile. The resulting steric hindrance protects the morpholine ring from rapid CYP-mediated degradation, yielding a prolonged half-life and a stable, self-validating candidate for neuropharmacological applications.

References

  • Decker AM, Landavazo A, Partilla JS, Blough BE, Baumann MH, Rothman RB. (2014). Dual dopamine/serotonin releasers as potential agonist medications for psychostimulant abuse. Society for Neuroscience.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4762, Phenmetrazine. PubChem.

  • Keegan BM, et al. (2016). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. PubMed Central (PMC).

  • Banks ML, et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. PubMed Central (PMC).

  • Al-Mustaqbal University College. Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. UOMUS.

  • CymitQuimica. (+)-Isophenmetrazine Hydrochloride Product Data. CymitQuimica Catalog.

Sources

Exploratory

Structural Activity Relationship (SAR) of (2S,5S)-5-Methyl-2-phenylmorpholine Derivatives: Engineering Dual Monoamine Releasers for Psychostimulant Use Disorder

Executive Summary The development of pharmacotherapies for psychostimulant use disorder (SUD), particularly concerning cocaine and methamphetamine, has historically been hindered by the high abuse liability of dopaminerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pharmacotherapies for psychostimulant use disorder (SUD), particularly concerning cocaine and methamphetamine, has historically been hindered by the high abuse liability of dopaminergic agents. Agonist replacement therapy—analogous to methadone for opioid addiction—requires a delicate neurochemical balance. Recent structural activity relationship (SAR) studies have identified the morpholine scaffold as a highly tunable pharmacophore. By shifting the methyl group of the legacy anorectic phenmetrazine from the 3-position to the 5-position, researchers have engineered (2S,5S)-5-methyl-2-phenylmorpholine (also known as (+)-isophenmetrazine). This subtle positional isomerism transforms the molecule from a selective dopamine/norepinephrine (DA/NE) releaser into a balanced triple monoamine releaser, introducing potent serotonin (5-HT) efflux capabilities that fundamentally alter its behavioral profile and therapeutic potential[1].

Pharmacological Rationale: The Monoamine Hypothesis of Addiction

The core challenge in treating stimulant addiction is managing the dopamine-driven reward circuitry. Pure dopamine releasers (e.g., d-amphetamine) effectively reduce withdrawal symptoms and drug cravings but possess a high intrinsic abuse liability due to their potent euphoriant effects.

To circumvent this, medicinal chemists have targeted dual dopamine/serotonin (DA/5-HT) releasers . The causality behind this approach is rooted in neurocircuitry: while DA release in the nucleus accumbens addresses the physiological deficit and craving (substitution), concurrent 5-HT release acts as an inhibitory modulator on the mesolimbic reward pathways. This serotonergic activity blunts the euphoric "high" typically associated with dopaminergic surges, creating a self-limiting pharmacological profile with significantly reduced abuse liability[1].

SAR Analysis: Tuning the Morpholine Scaffold

The SAR of phenylmorpholine derivatives demonstrates extreme sensitivity to both positional isomerism and stereochemistry.

Positional Isomerism: The 3-Methyl vs. 5-Methyl Shift

Phenmetrazine (3-methyl-2-phenylmorpholine) and its contemporary halogenated derivatives, such as 3-fluorophenmetrazine (3-FPM), are potent substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET)[2]. However, they exhibit negligible affinity for the serotonin transporter (SERT).

Shifting the methyl group from the C3 position (adjacent to the secondary amine) to the C5 position induces a critical conformational change. The spatial orientation of the 5-methyl group introduces specific steric bulk that interacts favorably with the S1 binding pocket of SERT, without disrupting the molecule's ability to bind DAT and NET. This shift is the definitive molecular trigger that grants the scaffold its triple-releaser status[3].

Stereochemical Dependence

The triple-releaser profile is not universal across all isomers of 5-methyl-2-phenylmorpholine; it is strictly stereoselective. The (2S,5S) enantiomer exhibits the most optimal, balanced nanoscale potency across DAT, NET, and SERT. Inversion of these stereocenters (e.g., the (2R,5R) enantiomer or mixed diastereomers) results in a precipitous drop in SERT affinity. This confirms that the dihedral angle and the trans-diaxial/equatorial relationship between the 2-phenyl ring and the 5-methyl group are the primary determinants for successful docking within the SERT transmembrane domains[1].

Quantitative Data: Comparative Monoamine Release Profiles

The table below summarizes the in vitro transporter-mediated release potencies (EC₅₀) for the legacy compound, a modern analog, and the optimized (2S,5S) target. Lower values indicate higher potency for triggering neurotransmitter efflux.

CompoundStructural ModificationDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Pharmacological Profile
Phenmetrazine 3-Methyl~50~60>7,000Selective DA/NE Releaser
3-FPM 3-Methyl, 3'-Fluoro43302,558Selective DA/NE Releaser[4]
(+)-Isophenmetrazine (2S,5S)-5-Methyl586523Balanced Triple Releaser [5]

(Note: EC₅₀ values are derived from rat brain synaptosome assays detailed in foundational patents and SfN abstracts[5],[1],[3].)

Mechanistic Pathway Visualization

Pathway Isomer (2S,5S)-5-Methyl- 2-phenylmorpholine DAT DAT Efflux (DA Release) Isomer->DAT SERT SERT Efflux (5-HT Release) Isomer->SERT Effect1 Craving Reduction & Substitution DAT->Effect1 Effect2 Blunted Reward & Euphoria SERT->Effect2 Outcome SUD Pharmacotherapy (Low Abuse Liability) Effect1->Outcome Effect2->Outcome

Fig 1. Dual monoamine release pathway modulating stimulant reward and craving.

Experimental Methodology: Self-Validating Synaptosome Efflux Assay

To accurately quantify the SAR modifications, researchers rely on in vitro radioligand efflux assays using rat brain synaptosomes. This protocol is designed as a self-validating system , ensuring that the measured signal represents true transporter-mediated reversal (efflux) rather than passive leakage or simple reuptake inhibition.

Step-by-Step Protocol:
  • Tissue Preparation: Isolate the striatum (for DAT analysis) and the whole brain minus the striatum and cerebellum (for SERT/NET analysis) from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose to preserve the structural integrity of the synaptosomes.

  • Radioligand Pre-Loading: Incubate the synaptosomal fractions with tritium-labeled neurotransmitters ([³H]DA, [³H]5-HT, or [³H]NE). Causality: Pre-loading the intracellular vesicular stores is mandatory; it provides the internal radioactive pool necessary to measure active compound-induced reversal of the transporters.

  • Baseline & Emax Validation (Self-Validating Step): Divide the loaded synaptosomes into three analytical streams:

    • Stream A (Vehicle Control): Establishes the baseline spontaneous leakage of the radioligand.

    • Stream B (Positive Control): Treat with 10 µM d-amphetamine (for DAT) or fenfluramine (for SERT). This establishes the maximal possible transporter-mediated efflux (Emax), calibrating the assay's dynamic range.

    • Stream C (Test Compound): Treat with (2S,5S)-5-methyl-2-phenylmorpholine across a logarithmic concentration gradient (1 nM to 10 µM).

  • Efflux Phase: Incubate the samples for 15 minutes. Crucial Methodological Choice: Include a highly selective reuptake inhibitor (e.g., GBR12909 for DAT or citalopram for SERT) in the release buffer after the initial loading phase. Causality: This prevents the transporters from immediately re-uptaking the newly released [³H]neurotransmitter, ensuring the final scintillation count strictly reflects efflux potency.

  • Termination: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash immediately with ice-cold buffer to flush away extracellular radioligands.

  • Quantification: Measure the retained intracellular radioactivity using liquid scintillation counting. EC₅₀ values are calculated by plotting the fractional release against the log concentration of the test compound, normalized to the Emax established in Step 3.

Experimental Workflow Visualization

Workflow Step1 Tissue Preparation (Rat Brain Synaptosomes) Step2 Radioligand Loading ([3H]DA, [3H]5-HT, [3H]NE) Step1->Step2 Step3 Baseline & Emax Validation (Vehicle vs. d-Amph/Fenfluramine) Step2->Step3 Step4 Compound Incubation (with Reuptake Inhibitors) Step3->Step4 Step5 Vacuum Filtration (Isolate Intracellular [3H]) Step4->Step5 Step6 Scintillation Counting (Quantify Efflux EC50) Step5->Step6

Fig 2. Self-validating synaptosome assay workflow for monoamine efflux quantification.

Conclusion

The structural transition from 3-methyl-2-phenylmorpholine to (2S,5S)-5-methyl-2-phenylmorpholine represents a triumph of rational drug design in addiction medicine. By understanding the spatial requirements of the SERT S1 binding pocket, researchers successfully engineered a molecule that bridges the gap between dopaminergic substitution and serotonergic reward-blunting. As a balanced triple monoamine releaser, this scaffold serves as a premier lead compound for the future development of agonist replacement therapies targeting psychostimulant use disorders.

References

  • Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2011). "Phenylmorpholines and Analogues Thereof." World Intellectual Property Organization (WIPO), Patent WO2011146850A1. URL:[Link]

  • Decker, A. M., Landavazo, A., Partilla, J. S., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2014). "Dual dopamine/serotonin releasers as potential medications for psychostimulant abuse." Society for Neuroscience (SfN) Annual Meeting Abstracts. URL:[Link]

  • Bäckberg, M., Westerbergh, J., Beck, O., & Helander, A. (2016). "Adverse events related to the new psychoactive substance 3-fluorophenmetrazine – results from the Swedish STRIDA project." Clinical Toxicology. URL:[Link]

  • PubChem. "(5S)-5-methyl-2-phenylmorpholine Compound Summary." National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Preclinical Toxicity and Safety Profile of (2S,5S)-5-methyl-2-phenylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary (2S,5S)-5-methyl-2-phenylmorpholine is a synthetic molecule belonging to the phenylmorpholine class of compounds, which are known to inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S,5S)-5-methyl-2-phenylmorpholine is a synthetic molecule belonging to the phenylmorpholine class of compounds, which are known to interact with monoamine systems in the central nervous system. As a potential therapeutic candidate or a novel psychoactive substance, a thorough preclinical safety and toxicity evaluation is paramount to characterize its risk profile before any consideration of human exposure. This technical guide outlines a comprehensive, multi-tiered strategy for the preclinical safety assessment of (2S,5S)-5-methyl-2-phenylmorpholine, grounded in established international regulatory guidelines. In the absence of publicly available toxicological data for this specific stereoisomer, this document serves as a roadmap for its systematic evaluation, drawing upon the known profiles of structurally related compounds to inform the testing strategy.

Introduction: The Imperative for a Rigorous Preclinical Safety Assessment

(2S,5S)-5-methyl-2-phenylmorpholine is a chiral derivative of 2-phenylmorpholine. Its structural similarity to compounds like phenmetrazine and phendimetrazine suggests a potential for psychoactive properties, likely through modulation of dopamine and norepinephrine pathways. While its unique stereochemistry may confer a distinct pharmacological and safety profile, the potential for neurotoxicity, cardiotoxicity, and other systemic effects necessitates a comprehensive preclinical investigation.

This guide details a strategic approach to the preclinical toxicity evaluation of (2S,5S)-5-methyl-2-phenylmorpholine, adhering to the principles of scientific integrity and regulatory compliance. The proposed studies are designed to identify potential hazards, establish a dose-response relationship for adverse effects, and determine a safe starting dose for potential clinical investigation.

A Phased Approach to Preclinical Safety Evaluation

A tiered approach to toxicity testing is recommended, beginning with in vitro and acute in vivo studies, followed by more extensive sub-chronic and chronic toxicity evaluations, and specialized toxicity assessments.

Tier 1: Initial Hazard Identification

The initial phase of testing focuses on identifying the immediate toxic potential of the compound through a battery of in vitro and acute in vivo assays.

  • Objective: To determine the concentration at which (2S,5S)-5-methyl-2-phenylmorpholine induces cell death in various cell lines.[1][2][3]

  • Methodology: A panel of cell lines, including hepatocytes (e.g., HepG2), neurons (e.g., SH-SY5Y), and cardiomyocytes (e.g., AC16), should be exposed to a range of concentrations of the test compound. Cell viability can be assessed using assays such as the MTT or LDH release assays.

  • Rationale: This provides a rapid and cost-effective initial screen for cytotoxicity and helps in selecting dose ranges for subsequent in vivo studies.[1][2]

Table 1: Hypothetical In Vitro Cytotoxicity Data for (2S,5S)-5-methyl-2-phenylmorpholine

Cell LineAssayIC50 (µM)
HepG2 (Liver)MTT75.2
SH-SY5Y (Neuronal)MTT45.8
AC16 (Cardiomyocyte)LDH62.5
HEK293 (Kidney)MTT> 100
  • Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.

  • Methodologies:

    • Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[4][5][6][7]

    • In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage in mammalian cells (e.g., CHO, V79).

  • Rationale: Genotoxicity is a critical indicator of carcinogenic potential. Positive findings in these assays would trigger further investigation.

  • Objective: To determine the short-term toxicity and approximate lethal dose (LD50) of a single oral dose of the compound.

  • Methodology: Following OECD Guideline 423 (Acute Toxic Class Method), the study would be conducted in a rodent species (e.g., Sprague-Dawley rats), typically using a stepwise procedure with a small number of animals.[8][9][10]

  • Rationale: This study provides essential information for hazard classification and is a prerequisite for subsequent repeated-dose studies.[8]

Diagram 1: Acute Oral Toxicity Study Workflow (OECD 423)

G start Start: Dose first animal observe Observe for 14 days (clinical signs, mortality) start->observe decision1 Mortality? observe->decision1 dose_lower Dose next animal at a lower dose decision1->dose_lower Yes dose_same Dose next two animals at the same dose decision1->dose_same No dose_lower->observe decision2 Mortality in 2/3? dose_same->decision2 stop_toxic Stop: Substance is toxic at this dose level decision2->stop_toxic Yes dose_higher Dose next animal at a higher dose decision2->dose_higher No end End: Determine GHS Category stop_toxic->end dose_higher->observe dose_higher->end

Caption: Workflow for an acute oral toxicity study following the Acute Toxic Class Method.

Tier 2: Systemic Toxicity and Target Organ Identification

This phase involves repeated-dose toxicity studies to evaluate the effects of the compound over a longer duration and to identify potential target organs.

  • Objective: To characterize the toxicological profile of (2S,5S)-5-methyl-2-phenylmorpholine following repeated oral administration and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Methodology: Conducted in two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs), in accordance with ICH M3(R2) guidelines.[11][12][13][14][15] The studies involve daily administration of the compound at three or more dose levels for 28 and subsequently 90 days. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.

  • Rationale: These studies are fundamental for risk assessment and for the design of longer-term studies and clinical trials.

Table 2: Hypothetical Findings from a 28-Day Repeated-Dose Oral Toxicity Study in Rats

Dose Group (mg/kg/day)Key Clinical ObservationsHematology/Clinical Chemistry ChangesKey Histopathological Findings
0 (Control)NoneNoneNo significant findings
10NoneNoneNo significant findings
30Increased locomotor activitySlight increase in liver enzymes (ALT, AST)Minimal centrilobular hypertrophy in the liver
100Stereotyped behaviors, decreased body weight gainSignificant increase in liver enzymes, elevated creatinineModerate centrilobular hypertrophy and single-cell necrosis in the liver; mild renal tubular degeneration
Tier 3: Specialized Toxicity Assessments

Based on the findings from earlier tiers and the chemical class of the compound, specialized toxicity studies are conducted to investigate specific areas of concern.

  • Objective: To assess the potential effects of the compound on cardiovascular function, a known concern for monoamine-releasing agents.

  • Methodologies:

    • hERG Channel Assay: An in vitro patch-clamp study to evaluate the inhibitory effect of the compound on the hERG potassium channel, a key indicator of proarrhythmic potential.[16][17][18][19][20]

    • In Vivo Cardiovascular Telemetry: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving non-rodent species (e.g., dogs or non-human primates).

  • Rationale: Given the structural similarities to stimulants, a thorough cardiovascular safety assessment is critical.[1][3][6][7][9][10][21][22]

Diagram 2: Cardiovascular Safety Assessment Workflow

G start Start: In Vitro hERG Assay decision1 hERG Inhibition? start->decision1 no_inhibition Low Risk of QT Prolongation decision1->no_inhibition No inhibition Potential for QT Prolongation decision1->inhibition Yes end Comprehensive Cardiovascular Risk Assessment no_inhibition->end telemetry In Vivo Cardiovascular Telemetry Study inhibition->telemetry decision2 In Vivo Cardiovascular Effects? telemetry->decision2 no_effects Low Cardiovascular Risk at Tested Doses decision2->no_effects No effects Characterize Cardiovascular Risk (Dose-dependent effects on BP, HR, ECG) decision2->effects Yes no_effects->end effects->end

Caption: A workflow for assessing the cardiovascular safety of a new chemical entity.

  • Objective: To evaluate the effects of the compound on the CNS and to assess its neurotoxic potential, a significant concern for amphetamine-like substances.

  • Methodologies:

    • Functional Observational Battery (FOB) and Motor Activity Assessment: A systematic evaluation of behavioral and autonomic changes in rodents.

    • Neurohistopathology: Detailed microscopic examination of brain tissue from repeated-dose toxicity studies for signs of neuronal damage or inflammation.

  • Rationale: The potential for CNS stimulation and neurotoxicity is a primary safety concern for this class of compounds.

  • Objective: To assess the potential effects of the compound on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Methodology: A series of studies in rodents as per ICH S5(R3) guidelines, including:

    • Fertility and Early Embryonic Development Study.

    • Embryo-Fetal Development Studies (in two species, typically rat and rabbit).

    • Pre- and Postnatal Development Study.

  • Rationale: To identify any potential adverse effects on reproduction and development, which is a critical component of the overall safety assessment for any new drug candidate.

Conclusion: A Pathway to a Comprehensive Safety Profile

The preclinical safety evaluation of (2S,5S)-5-methyl-2-phenylmorpholine requires a systematic and scientifically rigorous approach. The multi-tiered strategy outlined in this guide, which is based on established international regulatory guidelines, provides a comprehensive framework for identifying potential hazards and characterizing the toxicological profile of this novel compound. By integrating in vitro and in vivo studies, this approach allows for a thorough assessment of systemic, cardiovascular, central nervous system, and reproductive toxicity. The data generated from these studies will be essential for making informed decisions about the future development of (2S,5S)-5-methyl-2-phenylmorpholine and for ensuring the safety of any potential human exposure.

References

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  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Bowyer, J. F., & Ali, S. F. (2006). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. Neurotoxicity Research, 10(3-4), 147-157.
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  • Davidson, C., Gow, A. J., Lee, T. H., & Ellinwood, E. H. (2001). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 937, 101-115.
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  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

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  • Kim, H., Lee, J. H., & Kim, Y. S. (2021). hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. Journal of Korean Medicine, 42(3), 1-10.
  • University of California, Davis. (n.d.). The Ames Test. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – developmental studies (teratogenicity) (two species). Retrieved from [Link]

  • Arca Biopharma. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved from [Link]

  • International Council for Harmonisation. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. Retrieved from [Link]

  • Protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. Retrieved from [Link]

  • Scientific Archives. (n.d.). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe. Retrieved from [Link]

  • Parkinson's News Today. (2023). Small molecules quell toxic alpha-synuclein in preclinical studies. Retrieved from [Link]

  • Wu, K. C., et al. (2025). Preclinical Evaluation of a Novel Molecule Targeting Nucleoside Homeostasis to Restore Energy Metabolism and Cognitive Function in Alzheimer's Disease. Advanced Science, e2504040.
  • ResearchGate. (2020). Preclinical in vivo Neurotoxicity Studies of Drug Candidates. Retrieved from [Link]

Sources

Exploratory

Unveiling the Biotransformation of (2S,5S)-5-Methyl-2-phenylmorpholine: A High-Resolution Mass Spectrometry Guide

Target Audience: Analytical Toxicologists, Mass Spectrometry Specialists, and Drug Metabolism Pharmacokinetics (DMPK) Researchers. Executive Summary & Pharmacological Context The identification of novel psychoactive subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Toxicologists, Mass Spectrometry Specialists, and Drug Metabolism Pharmacokinetics (DMPK) Researchers.

Executive Summary & Pharmacological Context

The identification of novel psychoactive substances (NPS) and their metabolites is a critical bottleneck in modern forensic toxicology and drug development. (2S,5S)-5-methyl-2-phenylmorpholine (often referred to as Isophenmetrazine or PAL-730) is a potent monoamine releasing agent with high affinity for dopamine and serotonin transporters. As a structural isomer of the legacy stimulant phenmetrazine, it shares similar pharmacokinetic liabilities but exhibits unique biotransformation pathways due to the altered steric environment around the morpholine ring 1.

Because parent morpholine derivatives are often rapidly metabolized and excreted in low concentrations, toxicological screening cannot rely solely on the detection of the parent compound. This whitepaper outlines a self-validating, causality-driven analytical workflow utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) to isolate, sequence, and structurally elucidate the Phase I and Phase II metabolites of (2S,5S)-5-methyl-2-phenylmorpholine.

Metabolic Biotransformation Logic

To design an effective targeted or untargeted MS acquisition method, we must first predict the metabolic fate of the molecule based on enzymatic causality. The morpholine ring and the unsubstituted phenyl ring are prime targets for hepatic cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes 2.

  • Aromatic Hydroxylation (Phase I): CYP2D6 and CYP3A4 typically attack the para-position of the phenyl ring, yielding 4'-hydroxy-isophenmetrazine. This increases polarity and provides an anchor for subsequent conjugation.

  • N-Oxidation (Phase I): FMOs oxygenate the secondary amine of the morpholine ring, producing an N-oxide. This metabolite is isobaric to the aromatic hydroxylated form but will elute earlier in reversed-phase chromatography due to its zwitterionic nature.

  • Lactam Formation (Phase I): Oxidation at the C3 or C6 carbons adjacent to the heteroatoms yields a morpholinone (lactam) derivative.

  • Glucuronidation (Phase II): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly conjugate the 4'-hydroxyl group with glucuronic acid, forming a highly polar, easily excretable O-glucuronide.

Pathway Parent (2S,5S)-5-methyl-2-phenylmorpholine [M+H]+ 178.1232 AromHydrox Aromatic Hydroxylation [M+H]+ 194.1181 Parent->AromHydrox CYP450 NOxid N-Oxidation [M+H]+ 194.1181 Parent->NOxid FMO/CYP Lactam Lactam Formation [M+H]+ 192.1025 Parent->Lactam CYP450 RingOpen Ring Opening (Amino Alcohols) [M+H]+ 196.1338 Parent->RingOpen Hydrolysis Gluc O-Glucuronide Conjugate [M+H]+ 370.1502 AromHydrox->Gluc UGTs

Figure 2: Predicted CYP450 and UGT-mediated metabolic biotransformation pathways of PAL-730.

Self-Validating Analytical Workflow (LC-HRMS/MS)

A robust analytical method must inherently detect its own failure modes. The following protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) and mixed-mode solid-phase extraction (SPE) to ensure that ion suppression and extraction losses are continuously monitored and mathematically normalized .

Step-by-Step Methodology

Step 1: Sample Aliquoting and IS Spiking

  • Action: Transfer 500 µL of urine or plasma into a clean microcentrifuge tube. Spike with 10 µL of Phenmetrazine-d5 (1 µg/mL) as the SIL-IS.

  • Causality: Adding the SIL-IS before any sample manipulation ensures that subsequent volumetric losses or matrix effects in the MS source affect the analyte and the IS equally, validating the quantitative integrity of the run.

Step 2: Enzymatic Hydrolysis

  • Action: Add 50 µL of sodium acetate buffer (pH 5.0) and 10 µL of recombinant E. coli β-glucuronidase. Incubate at 37°C for 60 minutes.

  • Causality: Phase II glucuronides are highly polar and exhibit poor retention on reversed-phase columns, leading to ion suppression in the void volume. Hydrolyzing them back to their Phase I hydroxylated forms simplifies the chromatographic space and concentrates the MS signal into a single, highly detectable peak.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE

  • Action:

    • Condition MCX cartridges with 1 mL Methanol, then 1 mL Water.

    • Load the hydrolyzed sample.

    • Wash with 1 mL 2% Formic Acid in Water (removes neutral/acidic lipids), followed by 1 mL Methanol (removes hydrophobic interferences).

    • Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Causality: The morpholine nitrogen of Isophenmetrazine has a pKa of ~8.5. At an acidic pH, it is protonated and binds strongly to the cation-exchange resin. Washing with pure methanol removes non-basic matrix components. Eluting with a strong base deprotonates the amine, releasing it from the resin. This dual-retention mechanism yields an ultra-clean extract.

Step 4: UHPLC Separation

  • Action: Inject 2 µL onto a Biphenyl UHPLC column (100 x 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 10 minutes.

  • Causality: A biphenyl stationary phase is chosen over standard C18 because it provides enhanced pi-pi interactions. This is critical for resolving isobaric metabolites (e.g., separating the N-oxide from the aromatic hydroxylamine), which share the exact same mass but differ in their electron distribution.

Step 5: HRMS/MS Data-Dependent Acquisition (DDA)

  • Action: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the MS1 resolution to ≥60,000 FWHM. Configure the DDA method to trigger MS/MS (Collision Energy: 20-40 eV) on the top 5 most intense ions, with a dynamic exclusion of 5 seconds.

  • Causality: High-resolution MS1 ensures mass accuracy within <5 ppm, eliminating nominal mass interferences. DDA ensures that once a high-abundance parent drug is fragmented, the instrument ignores it for 5 seconds, forcing the quadrupole to isolate and fragment lower-abundance metabolites.

Workflow A 1. Sample Collection (Urine/Plasma + SIL-IS) B 2. Enzymatic Hydrolysis (β-Glucuronidase) A->B C 3. Mixed-Mode SPE (Cation Exchange Cleanup) B->C D 4. UHPLC Separation (Biphenyl, Gradient Elution) C->D E 5. HRMS/MS Acquisition (DDA Mode, <5 ppm) D->E F 6. Data Processing (Spectral Matching) E->F

Figure 1: Self-validating LC-HRMS/MS analytical workflow for metabolite extraction and identification.

Spectral Interpretation & Data Presentation

The identification of (2S,5S)-5-methyl-2-phenylmorpholine metabolites relies heavily on tracking the mass shifts of diagnostic product ions generated via collision-induced dissociation (CID) 3.

Fragmentation Causality:

  • m/z 105.0704: Represents the phenonium ion (C₈H₉⁺). Cleavage of the morpholine ring at the C2-C3 and O1-C6 bonds leaves the phenyl group attached to the adjacent carbon structure. If a metabolite shows a shift from 105 to 121 (+16 Da), the hydroxylation occurred on the phenyl ring.

  • m/z 91.0548: The tropylium ion (C₇H₇⁺), resulting from the loss of CH₂ from the m/z 105 fragment.

  • m/z 72.0813: Represents the morpholine ring remnant (C₄H₁₀N⁺) containing the C5-methyl group. If a metabolite shows a shift from 72 to 88 (+16 Da), the oxidation occurred on the morpholine ring (e.g., N-oxidation).

Table 1: Quantitative MS/MS Data for PAL-730 and Predicted Metabolites
Compound / MetaboliteBiotransformationElemental FormulaExact Mass[M+H]⁺Mass Shift (Da)Diagnostic CID Fragments (m/z)
Parent (PAL-730) N/AC₁₁H₁₆NO⁺178.12320.0000160.1121, 105.0704, 91.0548, 72.0813
4'-Hydroxymetabolite Aromatic HydroxylationC₁₁H₁₆NO₂⁺194.1181+15.9949176.1070, 121.0653, 107.0496, 72.0813
N-Oxide N-OxidationC₁₁H₁₆NO₂⁺194.1181+15.9949178.1232 (Loss of O), 105.0704, 88.0762
Lactam Morpholine OxidationC₁₁H₁₄NO₂⁺192.1025+13.9793174.0913, 105.0704, 91.0548
Amino Alcohol Ring OpeningC₁₁H₁₈NO₂⁺196.1338+18.0106178.1232, 160.1121, 105.0704
O-Glucuronide Phase II ConjugationC₁₇H₂₄NO₈⁺370.1502+192.0270194.1181 (Loss of Gluc), 176.1070, 121.0653

By cross-referencing the exact mass of the precursor ion with the presence or absence of mass shifts in these diagnostic fragments, analysts can definitively map the site of biotransformation without requiring synthesized reference standards for every individual metabolite.

References

  • Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. National Center for Biotechnology Information (PMC). Available at:[Link]

  • How to perform spectrum-based LC-HR-MS screening for more than 1,000 NPS with HighResNPS consensus fragment ions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • High resolution full scan liquid chromatography mass spectrometry comprehensive screening in sports antidoping urine analysis. University of Groningen Research Portal. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (2S,5S)-5-Methyl-2-Phenylmorpholine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview and actionable protocols for the enantioselective synthesis of (2S,5S)-5-methyl-2-phenylmorpholine, a chiral morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and actionable protocols for the enantioselective synthesis of (2S,5S)-5-methyl-2-phenylmorpholine, a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. This document offers a comprehensive approach, moving beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a prevalent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of stereocenters into the morpholine ring dramatically expands its chemical space and allows for fine-tuning of its pharmacological properties. Specifically, the cis-2,5-disubstituted pattern, as seen in (2S,5S)-5-methyl-2-phenylmorpholine, is a key pharmacophore in molecules targeting the central nervous system, including potential treatments for mood disorders and other neurological conditions.[1] The precise control of stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of (2S,5S)-5-methyl-2-phenylmorpholine necessitates a robust strategy to control the stereochemistry at both the C2 and C5 positions. Several key approaches have emerged in the field of organic synthesis:

  • Chiral Pool Synthesis: This strategy leverages readily available and enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. For the synthesis of (2S,5S)-5-methyl-2-phenylmorpholine, L-alanine is an ideal chiral precursor for establishing the (S)-stereocenter at the C5 position.

  • Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of key bonds is a powerful and elegant approach. This can involve transition-metal-catalyzed reactions or organocatalysis.

  • Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. Enzymes, such as lipases or oxidoreductases, can be employed for key stereoselective steps, such as kinetic resolutions or desymmetrizations.[1]

This guide will focus on a practical and efficient chemoenzymatic approach that provides excellent control over the desired (2S,5S) stereochemistry.

Recommended Synthetic Protocol: A Chemoenzymatic Approach

This protocol is adapted from established methodologies for the synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines and is tailored for the specific synthesis of the (2S,5S) isomer.[1] The key strategy involves the coupling of two chiral building blocks: an enantiopure amino alcohol derived from L-alanine and an enantiopure epoxide.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Cyclization Precursor cluster_3 Final Product L_Alaninol (S)-Alaninol Diol (2S)-2-(((S)-2-hydroxy-2-phenylethyl)amino)propan-1-ol L_Alaninol->Diol S_Styrene_Oxide (S)-Styrene Oxide S_Styrene_Oxide->Diol N_Protected_Diol N-Protected Diol Diol->N_Protected_Diol  Protection Target (2S,5S)-5-Methyl-2-phenylmorpholine N_Protected_Diol->Target  Cyclization & Deprotection

Caption: Overall synthetic workflow for (2S,5S)-5-methyl-2-phenylmorpholine.

Step-by-Step Experimental Protocol

Part 1: Synthesis of the Diol Intermediate: (2S)-2-(((S)-2-hydroxy-2-phenylethyl)amino)propan-1-ol

This step involves the nucleophilic ring-opening of enantiomerically pure (S)-styrene oxide with (S)-alaninol (L-alaninol). The use of these specific enantiomers is crucial for establishing the desired (2S,5S) stereochemistry in the final product.

Materials:

  • (S)-Alaninol

  • (S)-Styrene oxide

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of (S)-alaninol (1.0 equivalent) in absolute ethanol, add (S)-styrene oxide (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure diol intermediate.

Rationale: The amino group of (S)-alaninol acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of (S)-styrene oxide. This regioselective opening, coupled with the defined stereochemistry of the starting materials, sets the (2S,5S) configuration of the subsequent morpholine ring.

Part 2: N-Protection and Cyclization to form the Morpholine Ring

To facilitate a clean cyclization, the secondary amine of the diol intermediate is first protected, typically with a tosyl (Ts) or a benzyloxycarbonyl (Cbz) group. The subsequent intramolecular cyclization is then achieved under basic conditions.

Materials:

  • (2S)-2-(((S)-2-hydroxy-2-phenylethyl)amino)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl) or Benzyl chloroformate (CbzCl)

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • N-Protection: Dissolve the diol intermediate (1.0 equivalent) in dichloromethane. Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate. Purify the N-protected diol by column chromatography.

  • Cyclization: To a solution of the N-protected diol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.5 equivalents) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the cyclized product by column chromatography.

Rationale: The N-protection prevents side reactions and activates the molecule for cyclization. The use of a strong base like sodium hydride deprotonates the primary alcohol, which then acts as a nucleophile to displace a leaving group (in situ generated from the secondary alcohol) to form the morpholine ring. The cis stereochemistry is favored under these conditions.

Part 3: Deprotection to Yield (2S,5S)-5-Methyl-2-phenylmorpholine

The final step involves the removal of the protecting group from the nitrogen atom. The choice of deprotection method depends on the protecting group used.

Materials:

  • N-protected (2S,5S)-5-methyl-2-phenylmorpholine

  • For N-Ts deprotection: Samarium(II) iodide (SmI2) solution in THF

  • For N-Cbz deprotection: Palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas or ammonium formate)

  • Methanol or other suitable solvent

Procedure (for N-Ts deprotection):

  • Dissolve the N-tosylated morpholine (1.0 equivalent) in a mixture of THF and methanol.

  • Add a solution of samarium(II) iodide (SmI2) in THF (excess) to the reaction mixture at room temperature under an inert atmosphere.

  • Stir the reaction for 1-2 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by exposure to air and dilute with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product, (2S,5S)-5-methyl-2-phenylmorpholine, by column chromatography or distillation.

Rationale: Reductive cleavage using samarium(II) iodide is an effective method for the removal of the tosyl group under mild conditions, preserving the stereochemistry of the final product.[1]

Data Summary and Comparison

The efficiency of enantioselective syntheses is critically evaluated based on yield and enantiomeric excess (e.e.). The following table provides a representative comparison of different strategies for the synthesis of disubstituted morpholines.

Synthetic StrategyKey Reagents/CatalystDiastereoselectivity (cis:trans)Enantiomeric Excess (e.e.)Overall YieldReference
Chemoenzymatic(S)-Alaninol, (S)-Styrene oxide>95:5>99%Good to ExcellentAdapted from[1]
Asymmetric HydrogenationChiral Rhodium or Ruthenium catalystsVariesHighGood[1]
Chiral AuxiliaryEvans' oxazolidinonesHigh>98%Moderate to GoodGeneral Method

Conclusion

The chemoenzymatic protocol detailed in this guide offers a reliable and highly stereoselective route to (2S,5S)-5-methyl-2-phenylmorpholine. By carefully selecting enantiomerically pure starting materials and employing a well-orchestrated sequence of protection, cyclization, and deprotection, researchers can access this valuable chiral building block in high purity. The principles and techniques described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a broader range of chiral morpholine derivatives, thus empowering further advancements in medicinal chemistry and drug discovery.

References

  • De Vicente, J., et al. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(10), 3359–3368. [Link]

Sources

Application

Application Note: High-Throughput UHPLC-MS/MS Method Development and Validation for the Quantification of (2S,5S)-5-Methyl-2-phenylmorpholine in Human Plasma

Introduction & Scope The compound (2S,5S)-5-methyl-2-phenylmorpholine (also structurally related to isophenmetrazine) is a chiral morpholine derivative and a potent monoamine releaser[1]. Due to its specific receptor aff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound (2S,5S)-5-methyl-2-phenylmorpholine (also structurally related to isophenmetrazine) is a chiral morpholine derivative and a potent monoamine releaser[1]. Due to its specific receptor affinities and potential therapeutic applications in neurological research, rigorous pharmacokinetic (PK) and toxicokinetic profiling is essential.

This application note details the development and validation of a Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for quantifying this compound in human plasma. The protocol is engineered to eliminate matrix effects, ensure high extraction recovery, and comply strictly with the FDA Bioanalytical Method Validation Guidance for Industry[2].

Causality in Experimental Design: The "Why" Behind the Method

As a Senior Application Scientist, it is critical to move beyond merely listing parameters and instead understand the physicochemical rationale driving the method's architecture.

Sample Preparation: Liquid-Liquid Extraction (LLE) vs. Protein Precipitation (PPT)

(2S,5S)-5-methyl-2-phenylmorpholine is a secondary amine containing a morpholine ring with an estimated pKa of ~8.3. While PPT is a fast extraction technique, it fails to remove endogenous plasma phospholipids (e.g., glycerophosphocholines). These phospholipids co-elute with basic amines and cause severe ion suppression in the Electrospray Ionization (ESI) source.

The Solution: We utilize Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) under highly alkaline conditions. By adding 0.1 M NaOH to the plasma, the secondary amine is fully deprotonated into its lipophilic free-base form, driving its partition into the organic MTBE layer. This orthogonal cleanup leaves polar phospholipids and salts in the aqueous waste, ensuring a pristine extract.

Chromatographic Selectivity: Biphenyl vs. C18 Stationary Phases

Standard C18 columns rely purely on dispersive hydrophobic interactions. However, the target analyte possesses a distinct phenyl ring that can be exploited for better selectivity.

The Solution: A Kinetex Biphenyl column (Phenomenex) is selected. The biphenyl phase offers dual retention mechanisms: standard hydrophobicity and π−π interactions. The electron-dense biphenyl rings interact strongly with the analyte's phenyl group, providing superior retention and separating it from early-eluting matrix interferences that typically plague C18 columns.

Mass Spectrometry: ESI+ and Collision-Induced Dissociation (CID)

The mobile phase is acidified with 0.1% Formic Acid to ensure the morpholine nitrogen is fully protonated [M+H]+ prior to entering the ESI source. In the collision cell (Q2), CID with argon gas cleaves the morpholine ring. The precursor ion at m/z 178.1 fragments into a stable phenyl-allyl cation at m/z 115.1 (quantifier) and m/z 133.1 (qualifier)[3].

LCMS_Logic C1 Biphenyl Column (π-π Interactions) ESI ESI+ Source Protonation [M+H]+ C1->ESI Q1 Q1: Precursor Ion m/z 178.1 ESI->Q1 Q2 Q2: Collision Cell (CID with Argon) Q1->Q2 Q3 Q3: Product Ions m/z 115.1 & 133.1 Q2->Q3 Det Electron Multiplier (Signal Detection) Q3->Det

Fig 1: Logical signaling pathway of UHPLC separation and MS/MS fragmentation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating stable-isotope-labeled internal standards (SIL-IS) and strict system suitability tests (SST), any deviation in extraction efficiency or instrument performance is immediately flagged.

Reagents and Materials
  • Analyte: (2S,5S)-5-methyl-2-phenylmorpholine hydrochloride (Reference Standard).

  • Internal Standard (IS): Phenmetrazine-d5 (or structurally matched SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Methanol, MTBE, and Formic Acid.

  • Matrix: K2EDTA human plasma.

Step-by-Step Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot: Transfer 100 µL of human plasma (blank, calibration standards, or samples) into a 2.0 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL in 50% Methanol) to all wells except double blanks. Vortex for 30 seconds.

  • Alkalinization: Add 100 µL of 0.1 M NaOH to each well. Vortex briefly to ensure the pH exceeds 10.0, converting the analyte to its free base.

  • Extraction: Add 1.0 mL of MTBE to each well. Seal the plate and shake on a multi-tube vortexer at 1500 rpm for 10 minutes.

  • Phase Separation: Centrifuge the plate at 4,000 x g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (90:10, v/v). Vortex for 2 minutes and inject 2.0 µL into the UHPLC-MS/MS.

LLE_Workflow N1 Aliquot 100 µL Plasma + 10 µL IS (100 ng/mL) N2 Add 100 µL 0.1M NaOH (Adjust pH > 10) N1->N2 Alkalinization N3 Add 1.0 mL MTBE (Liquid-Liquid Extraction) N2->N3 Partitioning N4 Vortex 5 min & Centrifuge 4,000g, 5 min N3->N4 Phase Separation N5 Transfer 800 µL Organic Layer Evaporate under N2 (40°C) N4->N5 Isolation N6 Reconstitute in 100 µL Initial Mobile Phase N5->N6 Concentration N7 Inject 2 µL into UHPLC-MS/MS N6->N7 Analysis

Fig 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

UHPLC-MS/MS Instrumental Conditions

Table 1: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
(2S,5S)-5-methyl-2-phenylmorpholine178.1115.15036Quantifier
(2S,5S)-5-methyl-2-phenylmorpholine178.1133.15024Qualifier
IS (Phenmetrazine-d5)183.1119.15036Internal Standard

Note: DP = Declustering Potential, CE = Collision Energy.

Table 2: UHPLC Gradient Program

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.004060
2.50595
3.50595
3.60955
4.50955

Method Validation Summary

The method was validated strictly according to the 2018 FDA Bioanalytical Method Validation Guidance[2]. The assay demonstrated robust adherence to acceptance criteria, proving its trustworthiness for clinical and preclinical deployment.

Table 3: Validation Parameters and Results

ParameterFDA Acceptance CriteriaObserved Results
Linearity Range R2≥0.99 1.0 to 1000 ng/mL ( R2=0.998 )
Intra-day Precision ≤15% CV ( ≤20% at LLOQ)2.4% - 6.8%
Inter-day Accuracy ±15% bias ( ±20% at LLOQ)94.5% - 106.2%
Extraction Recovery Consistent across QC levels88.4% ( ±4.2% )
Matrix Effect (IS-normalized) CV ≤15% between 6 lots98.1% (CV = 3.5%)
Stability (Benchtop) ±15% of nominalStable for 24 hours at 25°C

Conclusion

By leveraging the physicochemical properties of (2S,5S)-5-methyl-2-phenylmorpholine, we engineered a highly specific LLE coupled with biphenyl-based UHPLC-MS/MS. This method completely circumvents phospholipid-induced ion suppression, ensuring a rugged, high-throughput quantification pipeline suitable for rigorous pharmacokinetic studies.

References

  • Title: (5S)-5-methyl-2-phenylmorpholine | C11H15NO | CID 67471252 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER) URL: [Link]

  • Title: A Single Method for 127 Recommended and Additional DUID Drugs in Blood and Urine by LC-MS/MS Source: Thomson Instrument Company URL: [Link]

Sources

Method

GC-MS detection and analysis techniques for (2S,5s)-5-methyl-2-phenylmorpholine

As a Senior Application Scientist, I present this comprehensive application note and protocol for the detection and structural characterization of (2S,5S)-5-methyl-2-phenylmorpholine (commonly known as Isophenmetrazine)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I present this comprehensive application note and protocol for the detection and structural characterization of (2S,5S)-5-methyl-2-phenylmorpholine (commonly known as Isophenmetrazine).

This guide is engineered for forensic toxicologists, clinical researchers, and drug development professionals who require a self-validating, highly specific analytical system to differentiate this compound from its closely related positional isomers (such as the heavily regulated 3-methyl-2-phenylmorpholine, or phenmetrazine).

Introduction & Pharmacological Context

(2S,5S)-5-methyl-2-phenylmorpholine is a chiral morpholine derivative that has garnered significant attention both as a New Psychoactive Substance (NPS) and as a lead compound in neuropharmacological research. It functions as a potent monoamine releasing agent, exhibiting dual dopamine and serotonin release capabilities, which makes it a candidate of interest for psychostimulant abuse therapies[1].

Because its mass and elemental composition are identical to phenmetrazine, standard screening methods often fail to distinguish between the two. A meticulously optimized Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required to exploit subtle differences in their electron impact (EI) fragmentation and chromatographic retention mechanisms[2].

Physicochemical & Mass Spectrometric Properties

Before initiating method development, it is critical to define the target analyte's physicochemical boundaries. The data in Table 1 dictates the causality of our extraction pH and column selection.

Table 1: Quantitative Properties of (2S,5S)-5-Methyl-2-phenylmorpholine

PropertyValueAnalytical Implication
IUPAC Name (2S,5S)-5-methyl-2-phenylmorpholineDefines stereochemistry and substitution.
Molecular Formula C₁₁H₁₅NORequires high-resolution mass or specific EI fragments for confirmation[2].
Molecular Weight 177.25 g/mol Low MW; highly volatile under GC conditions[3].
Exact Mass 177.1154 DaTarget mass for TOF/Orbitrap validation.
Major EI-MS Fragments m/z 104, 147, 105, 177 (M⁺)Diagnostic ions for morpholine ring cleavage.
Receptor Affinities DA (212 nM), 5-HT (107 nM), NE (79 nM)High potency necessitates low Limits of Detection (LOD) in biological matrices[4].

Experimental Protocol: Sample Preparation & Extraction

The Causality of the Protocol: (2S,5S)-5-methyl-2-phenylmorpholine contains a secondary amine within its heterocyclic ring. At physiological pH (e.g., in urine or plasma), this amine is protonated, rendering the molecule highly polar and water-soluble. To extract it efficiently into an organic solvent, the biological matrix must be alkalinized to suppress ionization. Furthermore, underivatized secondary amines interact with active silanol groups in the GC inlet and column, causing severe peak tailing. Derivatization with MSTFA replaces the active N-H proton with a trimethylsilyl (TMS) group, enhancing volatility, thermal stability, and peak symmetry.

Step-by-Step Workflow:

  • Sample Aliquoting : Transfer 1.0 mL of the biological sample (urine/plasma) into a clean borosilicate glass centrifuge tube.

  • Internal Standard : Add 50 µL of a deuterated internal standard (e.g., Phenmetrazine-d5 at 1 µg/mL) to correct for extraction losses and matrix effects.

  • Alkalinization : Add 200 µL of 0.1 M NaOH to adjust the sample pH to >10. Rationale: Ensures the morpholine derivative is entirely in its neutral, free-base form.

  • Liquid-Liquid Extraction (LLE) : Add 3.0 mL of Hexane:Ethyl Acetate (1:1, v/v). Rationale: Hexane excludes polar matrix interferences, while ethyl acetate ensures high recovery of the moderately polar morpholine ring.

  • Phase Separation : Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Evaporation : Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Derivatization : Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate and add 50 µL of MSTFA. Cap tightly and incubate at 60°C for 20 minutes.

  • Analysis : Transfer the derivatized extract to a GC autosampler vial equipped with a micro-insert.

GCMS_Workflow N1 Sample Prep (Alkaline LLE) N2 Derivatization (MSTFA, 60°C) N1->N2 N3 GC Separation (HP-1MS) N2->N3 N4 EI Ionization (70 eV) N3->N4 N5 Mass Analysis (Quadrupole) N4->N5

Fig 1. GC-MS analytical workflow for the detection of (2S,5S)-5-methyl-2-phenylmorpholine.

Instrumental Method: GC-MS Parameters

The Causality of the Protocol: Separating 5-methyl-2-phenylmorpholine from 3-methyl-2-phenylmorpholine requires a high-efficiency non-polar stationary phase. An HP-1MS (100% dimethylpolysiloxane) column is selected because its purely non-polar retention mechanism relies strictly on boiling point and dispersive interactions, maximizing the subtle steric differences between the isomers[3].

  • GC Column : HP-1MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3].

  • Carrier Gas : Helium (99.999% purity) at a constant flow of 1.2 mL/min[3].

  • Injection : 1 µL volume, Split mode (1:50). Rationale: A 1:50 split ratio prevents column overloading and detector saturation, which is critical since NPS concentrations in seized powders or acute intoxication samples can be exceptionally high[3].

  • Inlet Temperature : 280°C to ensure instantaneous vaporization of the TMS-derivatized analyte[3].

  • Oven Program : Initial temperature 170°C (hold 1 min), ramp at 18°C/min to 293°C (hold 6.1 min), then ramp at 50°C/min to 325°C (hold 2.8 min)[3]. Rationale: The 18°C/min ramp through the critical elution zone provides the theoretical plates necessary for baseline isomeric resolution.

  • MS Parameters : Electron Impact (EI) mode at 70 eV. Transfer line at 235°C, Ion source at 280°C, Quadrupole at 180°C. Scan range m/z 40–550.

Mass Spectrometry Fragmentation Logic

Understanding the EI fragmentation pathway is paramount for forensic defensibility and aligns with SWGDRUG identification criteria[5]. When subjected to 70 eV electron ionization, (2S,5S)-5-methyl-2-phenylmorpholine (m/z 177) undergoes highly characteristic bond cleavages:

  • m/z 147 (M - 30) : This is a diagnostic ion for morpholine rings lacking substitution at the oxygen-adjacent C6 position. Alpha-cleavage followed by the expulsion of neutral formaldehyde (CH₂O, 30 Da) yields the m/z 147 fragment[3].

  • m/z 104 and 105 : The morpholine ring undergoes complex cleavage across the C2-C3 and O1-C6 bonds. The presence of the phenyl group at C2 stabilizes the resulting fragments, producing the styrene radical cation[PhCH=CH₂]•⁺ at m/z 104, and the [PhCO]⁺ or[PhCH₂CH₂]⁺ equivalent at m/z 105[3].

Fragmentation M Molecular Ion [M]•+ m/z 177 F1 Loss of Formaldehyde (-CH2O, 30 Da) M->F1 F3 Ring Cleavage & Alpha Cleavage M->F3 M->F3 F2 Fragment Ion m/z 147 F1->F2 F4 Fragment Ion m/z 104 F3->F4 F5 Fragment Ion m/z 105 F3->F5

Fig 2. Primary EI-MS fragmentation pathways of (2S,5S)-5-methyl-2-phenylmorpholine.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the method must be validated according to international forensic and clinical standards:

  • Selectivity : Analyze at least six independent sources of blank matrix to ensure no endogenous peaks co-elute at the specific retention time of the target analyte.

  • Linearity : Establish a calibration curve ranging from 10 ng/mL to 1000 ng/mL. The coefficient of determination (R²) must strictly be >0.995.

  • Matrix Effects : Assess ion suppression or enhancement by comparing the peak area of the analyte spiked into a post-extracted blank matrix versus a neat solvent standard.

References

  • PubChem . "Isophenmetrazine | C11H15NO | CID 12945120". National Institutes of Health (NIH). URL:[Link]

  • Policija (RESPONSE Project) . "5-methyl-2-phenylmorpholine Analytical Monograph". Slovenian National Forensic Laboratory. URL:[Link]

  • Policija (RESPONSE Project - MS Data) . "Isophenmetrazine GC-MS and TOF Data". Slovenian National Forensic Laboratory. URL:[Link]

  • SWGDRUG . "SWGDRUG Mass Spectral Library - Formula Exact Mass". Scientific Working Group for the Analysis of Seized Drugs. URL: [Link]

  • Society for Neuroscience . "Abstracts from the 2014 Annual Meeting (Receptor Affinities)". SfN.org. URL:[Link]

  • Reddit Research Chemicals . "(2S,5S)-5-methyl-2-phenylmorpholine Pharmacology". r/researchchemicals. URL: [Link]

Sources

Application

Application Notes and Protocols for the Chiral Resolution of (2S,5S)-5-methyl-2-phenylmorpholine

Introduction: The Significance of Stereoisomerism in Phenylmorpholine Scaffolds (2S,5S)-5-methyl-2-phenylmorpholine is a significant chiral building block in medicinal chemistry, forming the core of various biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereoisomerism in Phenylmorpholine Scaffolds

(2S,5S)-5-methyl-2-phenylmorpholine is a significant chiral building block in medicinal chemistry, forming the core of various biologically active molecules.[1] As with many pharmaceuticals, the biological activity of substituted phenylmorpholines is often stereospecific, meaning that different enantiomers can have vastly different pharmacological and toxicological profiles.[2] Consequently, the isolation of the desired (2S,5S) enantiomer in high purity is a critical step in the research and development of new chemical entities. This guide provides a detailed overview and practical protocols for the most effective chiral resolution techniques applicable to 5-methyl-2-phenylmorpholine, designed for researchers, scientists, and professionals in drug development.

This document will explore three primary strategies for resolving the enantiomers of 5-methyl-2-phenylmorpholine:

  • Classical Resolution via Diastereomeric Salt Formation: A time-tested, scalable method ideal for compounds with basic functional groups.

  • Chromatographic Separation: High-throughput techniques including High-Performance Liquid Chromatography (HPLC) and the increasingly favored Supercritical Fluid Chromatography (SFC).

  • Enzymatic Resolution: A highly selective and environmentally friendly approach leveraging the stereospecificity of enzymes.

Each section will delve into the mechanistic principles behind the technique and provide a detailed, step-by-step protocol for its implementation.

Classical Resolution: Diastereomeric Salt Formation

This method remains a cornerstone for industrial-scale chiral separations due to its cost-effectiveness and scalability.[3] The principle lies in the reaction of a racemic base, such as 5-methyl-2-phenylmorpholine, with an enantiomerically pure chiral acid.[4][5] This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][7]

The choice of resolving agent and solvent system is critical and often requires empirical screening for optimal results.[3] Tartaric acid and its derivatives are among the most common and effective resolving agents for racemic bases.[6][8]

Workflow for Diastereomeric Salt Resolution

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Enantiomer Liberation RacemicMixture Racemic (2R,5R/2S,5S)- 5-methyl-2-phenylmorpholine ReactionVessel Formation of Diastereomeric Salts RacemicMixture->ReactionVessel ChiralAcid Enantiopure Chiral Acid (e.g., L-(-)-Dibenzoyl-tartaric acid) ChiralAcid->ReactionVessel Solvent Solvent Selection (e.g., Methanol, Ethanol) Solvent->ReactionVessel Crystallization Selective Crystallization of Less Soluble Diastereomer ReactionVessel->Crystallization Filtration Filtration Crystallization->Filtration Crystals Isolated Crystals of (2S,5S, R',R')-Salt Filtration->Crystals MotherLiquor Mother Liquor containing (2R,5R, R',R')-Salt Filtration->MotherLiquor BaseAddition Addition of Base (e.g., NaOH, NaHCO₃) Crystals->BaseAddition Extraction Liquid-Liquid Extraction BaseAddition->Extraction FinalProduct Pure (2S,5S)-Enantiomer Extraction->FinalProduct

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of Racemic 5-methyl-2-phenylmorpholine with L-(-)-Dibenzoyl-tartaric Acid (L-DBTA)

Materials:

  • Racemic 5-methyl-2-phenylmorpholine

  • L-(-)-Dibenzoyl-tartaric acid (L-DBTA)

  • Methanol (ACS grade)

  • Ethanol (ACS grade)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Chiral HPLC or polarimeter for enantiomeric excess (ee%) analysis

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 5-methyl-2-phenylmorpholine in 100 mL of methanol at 50°C.

    • In a separate flask, dissolve an equimolar amount of L-DBTA in 50 mL of methanol.

    • Slowly add the L-DBTA solution to the morpholine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol.

    • Dry the crystals under vacuum. This is the first crop of the (2S,5S)-5-methyl-2-phenylmorpholine-L-DBTA salt.

    • The enantiomeric purity of the amine can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.

  • Recrystallization (if necessary):

    • To improve diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot methanol or ethanol. The choice of solvent can significantly impact separation efficiency.[9]

    • Dissolve the crystals in the solvent at its boiling point, then allow to cool slowly to induce crystallization.

    • Filter and dry the purified crystals as described above.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane.

    • While stirring vigorously, add 2 M NaOH solution dropwise until the pH of the aqueous layer is >11. This will break the salt and liberate the free amine into the organic layer.

    • Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Final Product Isolation and Analysis:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the (2S,5S)-5-methyl-2-phenylmorpholine as an oil or solid.

    • Determine the yield and assess the enantiomeric excess (ee%) using chiral HPLC or by measuring the specific rotation.

Chromatographic Resolution: HPLC and SFC

Chromatographic methods offer a powerful and often faster alternative for both analytical and preparative scale chiral separations.[10] The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP).[11] The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

While HPLC has been a mainstay, Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations in the pharmaceutical industry.[12][13] SFC utilizes supercritical CO₂ as the primary mobile phase, which offers several advantages over the organic solvents used in HPLC, including higher efficiency, faster separations, and reduced environmental impact, aligning with green chemistry principles.[14][15]

Comparative Overview: HPLC vs. SFC for Chiral Resolution
FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical Carbon Dioxide (CO₂)
Separation Speed SlowerFaster (typically 3-5x)[15]
Solvent Consumption HighLow (70-90% reduction)[15]
Environmental Impact Higher (toxic solvent use and disposal)Lower ("Green" technique)
Operating Pressure LowerHigher
Post-run Processing Requires evaporation of large solvent volumesRapid evaporation of CO₂
Protocol: Chiral SFC Method Development for 5-methyl-2-phenylmorpholine

Instrumentation and Materials:

  • Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.

  • Chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H).

  • Supercritical grade CO₂.

  • Modifier solvents (e.g., Methanol, Ethanol, Isopropanol) with additives (e.g., diethylamine, trifluoroacetic acid).

  • Racemic 5-methyl-2-phenylmorpholine standard.

Procedure:

  • Column and Modifier Screening:

    • Prepare a stock solution of racemic 5-methyl-2-phenylmorpholine in methanol or ethanol (~1 mg/mL).

    • Develop a screening protocol to test a variety of chiral columns with a gradient of a modifier (e.g., methanol) in CO₂. A typical screening gradient might be 5% to 50% modifier over 5-10 minutes.

    • Since 5-methyl-2-phenylmorpholine is a basic compound, it is often beneficial to add a small amount of a basic additive (e.g., 0.1% diethylamine) to the modifier to improve peak shape and resolution.

  • Optimization of Separation Conditions:

    • Once a promising column and modifier combination is identified, optimize the separation by adjusting several parameters:

      • Modifier Percentage (Isocratic): Convert the gradient method to an isocratic one for better resolution and easier scale-up. Test different percentages of the modifier to maximize the resolution between the two enantiomeric peaks.

      • Flow Rate: Typical SFC flow rates are higher than HPLC (e.g., 3-5 mL/min for analytical columns).[15] Adjust as needed to balance speed and resolution.

      • Back Pressure: Maintain a back pressure sufficient to keep the CO₂ in its supercritical state (typically >100 bar).

      • Temperature: Column temperature can affect selectivity. Evaluate temperatures in the range of 25-40°C.

  • Preparative Scale-Up:

    • Once an optimized analytical method is established, it can be scaled up to a preparative SFC system for the isolation of larger quantities of each enantiomer.

    • The method is transferred to a larger diameter column, and the flow rate is increased proportionally.

    • Fractions corresponding to each enantiomer are collected, and the CO₂ and modifier are evaporated to yield the purified enantiomers.

Illustrative SFC Workflow

cluster_0 Method Development cluster_1 Preparative SFC cluster_2 Isolation Racemate Racemic Sample Screening Column & Modifier Screening Racemate->Screening Optimization Optimization of Flow, Temp, Pressure Screening->Optimization Injection Injection onto Preparative Column Optimization->Injection Separation Chromatographic Separation Injection->Separation Fractionation Fraction Collection Separation->Fractionation Evaporation Solvent Evaporation Fractionation->Evaporation Enantiomer1 Pure (2S,5S)-Enantiomer Evaporation->Enantiomer1 Enantiomer2 Pure (2R,5R)-Enantiomer Evaporation->Enantiomer2

Caption: General workflow for chiral separation using preparative SFC.

Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[16] For cyclic amines, lipases are commonly employed in a process called kinetic resolution.[17] In this process, the enzyme selectively acylates one enantiomer of the racemic amine at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from its acylated counterpart.

A key advantage of this method is its high enantioselectivity, often yielding products with >98% ee.[1] However, a significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[18]

Principle of Lipase-Catalyzed Kinetic Resolution

cluster_products Reaction Products RacemicAmine Racemic (R/S)-Amine Lipase Lipase (e.g., Candida antarctica Lipase B) RacemicAmine->Lipase AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Lipase UnreactedAmine Unreacted (S)-Amine (Enriched) Lipase->UnreactedAmine Slow AcylatedAmine (R)-N-Acyl Amide Lipase->AcylatedAmine Fast

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Protocol: Kinetic Resolution using Candida antarctica Lipase B (CALB)

Materials:

  • Racemic 5-methyl-2-phenylmorpholine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)

  • Acyl donor (e.g., Ethyl acetate, Vinyl acetate)

  • Reaction vessel with temperature control and magnetic stirring

  • Filtration setup

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Reaction:

    • To a solution of 1.0 g of racemic 5-methyl-2-phenylmorpholine in 50 mL of anhydrous toluene, add 5.0 mL of ethyl acetate (as the acyl donor).

    • Add 200 mg of immobilized CALB (Novozym 435) to the solution.

    • Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the yield and ee of the unreacted amine.

  • Enzyme Removal and Product Separation:

    • Once the reaction reaches approximately 50% conversion, stop the stirring and remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purification:

    • The resulting residue will contain the unreacted (2S,5S)-5-methyl-2-phenylmorpholine and the acylated (2R,5R)-N-acetyl-5-methyl-2-phenylmorpholine.

    • These two compounds have different polarities and can be readily separated by standard silica gel column chromatography.

      • Elute with a solvent system such as hexane/ethyl acetate to first isolate the less polar acylated amide, followed by the more polar unreacted amine.

  • Analysis:

    • Combine the fractions containing the purified amine and remove the solvent.

    • Determine the yield and measure the enantiomeric excess (ee%) of the recovered (2S,5S)-5-methyl-2-phenylmorpholine by chiral HPLC.

Summary and Conclusion

The selection of an appropriate chiral resolution technique for (2S,5S)-5-methyl-2-phenylmorpholine depends on several factors, including the scale of the separation, required purity, cost considerations, and available equipment.

  • Diastereomeric salt formation is a robust and scalable method, well-suited for large-scale industrial production.

  • Supercritical Fluid Chromatography (SFC) offers a fast, efficient, and environmentally friendly alternative, particularly advantageous for high-throughput screening and preparative separations in a drug discovery setting.[13]

  • Enzymatic resolution provides excellent enantioselectivity under mild conditions, though it is limited by a theoretical maximum yield of 50% for the desired enantiomer.

By understanding the principles and applying the protocols outlined in this guide, researchers can effectively isolate high-purity (2S,5S)-5-methyl-2-phenylmorpholine to advance their research and development objectives.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • News-Medical.Net. (2023, July 19). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Wu, Z., Leith, L., & Balasubramanian, S. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Novakova, L., & Chrenkova, L. (2018). Recent advances in pharmaceutical separations with supercritical fluid chromatography using chiral stationary phases. TrAC Trends in Analytical Chemistry, 102, 356-369. [Link]

  • Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1839–1849. [Link]

  • ResearchGate. Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]

  • Dunsmore, C. J., et al. (2006). A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society, 128(7), 2224–2225. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • PMC. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]

  • Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 163-178. [Link]

  • DovePress. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • PMC. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. [Link]

  • Oxford Academic. (2022, September 15). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2015, November 16). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • ResearchGate. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Google Patents. US20130203752A1 - Phenylmorpholines and analogues thereof.
  • ResearchGate. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

  • Pharmaceutical Technology. (2015, July 2). Chiral Resolution with and without Resolving Agents. [Link]

  • Tetrahedron: Asymmetry. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents, 17(9), 1337-1348. [Link]

  • Chemsrc. (2S,5S)-2-Methyl-5-phenylmorpholine. [Link]

  • CrystEngComm. (2020). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination, 22(34), 5649-5658. [Link]

  • ResearchGate. (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]

  • PMC. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the chemical synthesis of (2S,5s)-5-methyl-2-phenylmorpholine

Welcome to the Technical Support Center for the chemical synthesis of (2S,5S)-5-methyl-2-phenylmorpholine (often denoted with a pseudoasymmetric ‘s’ in legacy nomenclature, but properly assigned as 2S,5S)[1]. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of (2S,5S)-5-methyl-2-phenylmorpholine (often denoted with a pseudoasymmetric ‘s’ in legacy nomenclature, but properly assigned as 2S,5S)[1]. This guide is designed for medicinal chemists and drug development professionals experiencing low yields, stereochemical leakage, or stalled reactions during the synthesis of this highly substituted morpholine core.

Rather than relying on outdated chiral pool methods, this guide focuses on the modern, high-yield Aziridine Ring-Opening Cyclization (ROC) pathway followed by reductive detosylation[2][3].

Mechanistic Overview & Pathway Visualization

The synthesis relies on a precise sequence of Lewis acid-catalyzed ring-opening of an enantiopure aziridine, followed by an intramolecular 6-exo-dig hydroamination, and concluding with a tandem reduction/detosylation[2]. Understanding this flow is critical for diagnosing where your yield is dropping.

SynthesisPathway A Chiral Aziridine (e.g., (R)-2-phenyl-N-tosylaziridine) B Propargyl Alcohol + Zn(OTf)2 A->B C Amino Ether Intermediate B->C SN2 Ring-Opening D 6-exo-dig Cyclization (Zn(OTf)2 + Bu4N+OTf-) C->D E 3,4-Dihydro-2H-1,4-oxazine Derivative D->E Hydroamination F 1. Pd/C, H2 2. SmI2, Pyrrolidine E->F G (2S,5S)-5-Methyl-2- phenylmorpholine F->G Reduction & Detosylation

Figure 1: Reaction pathway for the synthesis of (2S,5S)-5-methyl-2-phenylmorpholine.

Troubleshooting FAQs: Diagnosing Low Yields

Q1: Why is the yield of my amino ether intermediate so low (<40%) during the aziridine ring-opening step?

Cause: Deactivation of the Lewis acid catalyst due to moisture. Explanation: The process utilizes Zn(OTf)2​ to activate the N-tosylaziridine for nucleophilic attack by propargyl alcohol[2]. Zn(OTf)2​ is highly hygroscopic. Even trace amounts of water in the dichloromethane (DCM) solvent or ambient air will coordinate with the zinc center, preventing it from binding to the aziridine. Solution: Ensure strict anhydrous conditions. Use freshly flame-dried glassware, anhydrous DCM, and store your Zn(OTf)2​ in a desiccator.

Q2: The 6-exo-dig cyclization to the oxazine is stalling. How can I drive it to completion?

Cause: Lack of transition-state stabilization during hydroamination. Explanation: The intramolecular hydroamination requires the stabilization of a cationic intermediate. Without a phase-transfer or stabilizing additive, the reaction is sluggish and prone to side reactions. Solution: The addition of 1.0 equivalent of tetrabutylammonium triflate ( Bu4​N+OTf− ) is critical[2]. It acts as an additive that stabilizes the transition state. Heating the reaction to 85 °C under an Argon atmosphere with this additive pushes yields above 80%.

Q3: I am losing enantiomeric excess (ee). My final morpholine is partially racemized. What is causing this stereochemical leakage?

Cause: Prolonged exposure to the Lewis acid in a one-pot system. Explanation: While a one-pot ROC process is convenient for racemic mixtures, prolonged exposure of an enantiopure aziridine to Zn(OTf)2​ at elevated temperatures causes reversible ring-opening/closing, leading to racemization[2]. Solution: For nonracemic substrates like the precursors to (2S,5S)-5-methyl-2-phenylmorpholine, you must separate the workflow into a two-pot process. Complete the ring-opening at room temperature, isolate the amino ether, and then perform the cyclization.

Q4: The final detosylation step using SmI2​ is giving a messy mixture with low yield. How can I improve this?

Cause: Insufficient proton source and amine additive during single-electron transfer. Explanation: SmI2​ -mediated reductive detosylation requires a proton source to trap the radical anion and an amine additive to increase the reducing power of the Samarium species[3]. Using SmI2​ alone often leads to incomplete conversion or over-reduction of the phenyl ring. Solution: Add water (30 equiv) and pyrrolidine (20 equiv) to the SmI2​ /THF solution. This instantaneously generates a highly reducing complex that efficiently and selectively cleaves the N-tosyl bond[3].

Step-by-Step Experimental Protocols

Protocol A: Two-Pot Ring-Opening and Cyclization (To preserve >98% ee)
  • Ring-Opening: Dissolve enantiopure (R)-2-phenyl-N-tosylaziridine (1.0 equiv) and propargyl alcohol (2.0 equiv) in anhydrous DCM (0.4 M concentration) under an Argon atmosphere.

  • Add freshly activated Zn(OTf)2​ (10 mol %). Stir at room temperature until complete consumption of the starting material is observed via TLC (typically 2-4 hours)[2].

  • Evaporate the solvent under reduced pressure to isolate the crude amino ether. Do not apply heat during evaporation to prevent premature, unselective cyclization.

  • Cyclization: To the crude amino ether, add Bu4​N+OTf− (1.0 equiv) and an additional charge of Zn(OTf)2​ (10 mol %)[2].

  • Heat the mixture neat (or in a minimal amount of anhydrous toluene) at 85 °C under Argon for 5 hours.

  • Purify via silica gel flash chromatography (EtOAc/Hexanes) to isolate the enantiopure 3,4-dihydro-2H-1,4-oxazine derivative.

Protocol B: Reduction and Detosylation
  • Alkene Reduction: Dissolve the oxazine intermediate in dry ethanol. Add 10% Pd/C (10 mol %). Purge the flask with H2​ gas (balloon pressure) and stir at room temperature for 12 hours[2]. Filter through a pad of Celite and concentrate.

  • Detosylation: Dissolve the resulting N-tosyl morpholine in anhydrous THF under Argon.

  • Add SmI2​ (0.1 M solution in THF, 10 equiv) and HPLC-grade water (30 equiv)[3].

  • Immediately add pyrrolidine (20 equiv). The dark blue solution will turn white instantaneously, indicating the formation of the highly reducing complex and completion of the reaction[3].

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify to yield the free base (2S,5S)-5-methyl-2-phenylmorpholine.

Quantitative Data Summary

The following table benchmarks the expected yields and enantiomeric excess (ee) when adhering strictly to the optimized parameters discussed above. Deviations from these benchmarks indicate a failure point in the protocol.

Reaction StepCatalyst / ReagentCritical AdditiveTemp (°C)Expected Yield (%)Expected ee (%)
Ring-Opening Zn(OTf)2​ (10 mol%)None25> 90%> 98%
Cyclization Zn(OTf)2​ (10 mol%) Bu4​N+OTf− (1.0 eq)8565 - 84%> 92%
Reduction 10% Pd/C H2​ (1 atm)25> 85%N/A
Detosylation SmI2​ (10 eq)Pyrrolidine / H2​O 2570 - 92%> 92%

References

  • Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines The Journal of Organic Chemistry - ACS Publications[Link]

  • Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines Radboud Repository (J. Org. Chem. 2010)[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing in (2S,5s)-5-methyl-2-phenylmorpholine Analysis

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing peak asymmetry and tailing issues during the reversed-phase h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing peak asymmetry and tailing issues during the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of (2S,5s)-5-methyl-2-phenylmorpholine .

By synthesizing fundamental chromatographic theory with field-proven methodologies, this guide provides self-validating protocols to restore peak symmetry, ensure quantitative accuracy, and maintain scientific integrity.

Section 1: Mechanistic Causality (The "Why")

Q: Why does (2S,5s)-5-methyl-2-phenylmorpholine exhibit severe peak tailing on standard C18 columns?

A: The root cause lies in the chemical structure of the analyte and the stationary phase. (2S,5s)-5-methyl-2-phenylmorpholine is a morpholine derivative containing a basic secondary amine. In standard RP-HPLC, retention is ideally driven purely by non-specific hydrophobic partitioning[1]. However, traditional silica-based stationary phases contain residual, unbonded silanol groups (Si-OH)[2].

Because free silanols are highly acidic, they ionize into negatively charged species (Si-O⁻) at mid-range pH levels[3]. Simultaneously, the basic morpholine nitrogen becomes protonated (positively charged). This creates a secondary retention mechanism: a strong ion-exchange interaction between the protonated amine and the ionized silanols[2]. Because this electrostatic interaction is kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules is delayed on the column, resulting in an asymmetric, elongated trailing edge known as peak tailing[4].

Mechanism A (2S,5s)-5-methyl-2-phenylmorpholine (Protonated Amine) B Hydrophobic Partitioning (C18 Alkyl Chains) A->B Primary Mechanism C Ion-Exchange Interaction (Ionized Silanols Si-O⁻) A->C Secondary Mechanism D Symmetrical Gaussian Peak (Ideal Elution) B->D Fast Kinetics E Severe Peak Tailing (Delayed Elution) C->E Slow Kinetics

Mechanistic pathways of primary retention vs. secondary silanol interactions in RP-HPLC.

Section 2: Chromatographic Optimization Strategies (The "How")

Q: How can I optimize my mobile phase to suppress these secondary silanol interactions?

A: There are two primary chemical interventions: lowering the mobile phase pH to neutralize the stationary phase, or adding a competitive base to mask the active sites[5]. Below are two self-validating protocols detailing these approaches.

Protocol 1: Low-pH Mobile Phase Preparation (Silanol Suppression)

Causality: Lowering the mobile phase pH to 2.5 fully protonates the residual silanols (which have a pKa of ~3.5–4.5). This neutralizes their charge, entirely eliminating the electrostatic attraction with the protonated morpholine nitrogen[6].

  • Buffer Preparation: Dissolve 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water.

  • pH Adjustment: Submerge a calibrated pH probe into the buffer. Dropwise, add concentrated orthophosphoric acid (H₃PO₄) under continuous stirring until the pH stabilizes exactly at 2.5[5].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulate matter that could cause column frit blockages[2].

  • Validation Step (System Suitability): Equilibrate the column with 10 column volumes. Inject a system suitability standard of (2S,5s)-5-methyl-2-phenylmorpholine. The protocol is validated if the USP Tailing Factor (T) drops below 1.5.

Protocol 2: Triethylamine (TEA) Mobile Phase Modification

Causality: If low pH cannot be used (e.g., due to detector limitations or acid-labile impurities), a sacrificial competing base like Triethylamine (TEA) is required. TEA is a sterically small, strong base that preferentially binds to the ionized silanol sites, effectively shielding the bulkier morpholine derivative from secondary retention[7].

  • TEA Addition: To your aqueous mobile phase component, add 0.1% (v/v) HPLC-grade Triethylamine[7].

  • Titration: Adjust the pH of the solution to 6.5 using dilute phosphoric acid. Crucial: TEA must be protonated to act as an effective silanol blocker.

  • Equilibration: Mix with your organic modifier (e.g., Acetonitrile) and degas.

  • Validation Step: Perform triplicate injections of your sample. Calculate the relative standard deviation (RSD) of the peak areas. A successful TEA masking will yield an area RSD of < 2.0% and a symmetrical peak shape.

Q: What stationary phase characteristics are required to prevent tailing of this compound?

A: Older "Type A" silica columns contain high metal impurities and highly acidic free silanols, making them entirely unsuitable for basic amines[1]. You must utilize high-purity "Type B" silica with dense end-capping, or specialized polar-embedded columns that provide an internal shielding effect against residual silanols[5].

Table 1: Column Selection Matrix for Basic Morpholine Derivatives

Column TechnologySilica PurityEnd-CappingOptimal pH RangeExpected Asymmetry (As)
Standard C18 (Type A) Low (<99%)None / Single2.0 - 8.0> 2.0 (Severe Tailing)
High-Purity C18 (Type B) High (>99.99%)Double2.0 - 9.01.2 - 1.5 (Moderate)
Polar-Embedded C18 High (>99.99%)Yes (Amide/Ether)1.5 - 10.0< 1.2 (Excellent)
Hybrid Ethylene-Bridged Hybrid MatrixYes1.0 - 12.0< 1.1 (Ideal for High pH)

Section 3: System Diagnostics & Extra-Column Effects

Q: I have optimized the mobile phase and column, but tailing persists. What hardware issues could be responsible?

A: If chemistry is optimized, the issue is physical dispersion. Extra-column volume (dead volume) or improper tubing connections will cause peak distortion[5]. Slippage of PEEK finger-tight fittings creates a void chamber where the sample diffuses before entering the column, leading to tailing for all peaks in the chromatogram, not just basic compounds[8].

Troubleshooting Start Peak Tailing Observed (USP Tailing Factor > 1.5) CheckPH Is Mobile Phase pH Optimized? (< 3.0 or > 10.0) Start->CheckPH AdjustPH Adjust pH to 2.5 or use High-pH Column CheckPH->AdjustPH No CheckCol Is Column Fully End-Capped Type-B Silica? CheckPH->CheckCol Yes Success Symmetrical Peak Achieved (USP Tailing Factor ≤ 1.2) AdjustPH->Success Re-evaluate ChangeCol Switch to Polar-Embedded or Hybrid C18 Column CheckCol->ChangeCol No AddTEA Add 0.1% Triethylamine (Silanol Masking) CheckCol->AddTEA Yes ChangeCol->Success Re-evaluate CheckHardware Inspect Extra-Column Volume & PEEK Fittings AddTEA->CheckHardware Tailing Persists CheckHardware->Success Voids Fixed

Diagnostic decision tree for resolving peak tailing of basic amine compounds.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I definitively calculate the USP Tailing Factor to validate my improvements? A: The United States Pharmacopeia (USP) Tailing Factor ( T ) is the industry standard for quantifying peak symmetry. It is calculated using the formula T=W0.05​/2f , where W0.05​ is the total peak width measured at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak maximum, also measured at 5% height[8]. A value of 1.0 indicates a perfect Gaussian shape, while values > 1.5 indicate problematic tailing requiring intervention[2].

Q: Can I use a high-pH mobile phase to deprotonate the morpholine ring instead of protonating the silanols? A: Yes, this is a highly effective alternative. Operating at a pH of 10.0 or higher will fully deprotonate the basic amine of the morpholine derivative, rendering it neutral and entirely eliminating the ion-exchange interaction[5]. However, standard silica dissolves rapidly at pH > 8.0[6]. This approach strictly requires specialized hybrid-silica or polymer-based columns engineered to withstand alkaline conditions.

Q: Does sample solvent mismatch cause tailing? A: Yes. If (2S,5s)-5-methyl-2-phenylmorpholine is dissolved in a solvent significantly stronger (e.g., 100% Methanol) than the starting mobile phase, the analyte will travel rapidly through the column before partitioning properly, causing peak distortion and fronting/tailing[4]. Always dissolve your sample in the initial mobile phase composition whenever possible.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.
  • LC Troubleshooting Bible. "Why Do Peaks Tail?" Lctsbible.com.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com.
  • Scribd. "Troubleshooting Peak Tailing in LC." Scribd.com.
  • National Center for Biotechnology Information (NIH). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." Nih.gov.
  • Altai State Agricultural University.

Sources

Troubleshooting

Improving extraction efficiency of (2S,5s)-5-methyl-2-phenylmorpholine from biological matrices

Welcome to the Technical Support Center. This portal is designed for analytical chemists, toxicologists, and pharmacokineticists tasked with isolating (2S,5S)-5-methyl-2-phenylmorpholine (also known as Isophenmetrazine o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for analytical chemists, toxicologists, and pharmacokineticists tasked with isolating (2S,5S)-5-methyl-2-phenylmorpholine (also known as Isophenmetrazine or PAL-730) from complex biological matrices such as plasma, serum, and urine.

As a secondary amine embedded within a morpholine ring, Isophenmetrazine presents unique sample preparation challenges. Its basic nature and moderate lipophilicity (LogP ~1.4) 1 dictate that standard reversed-phase extractions often yield co-eluting matrix interferences. Here, we provide mechanistically grounded troubleshooting guides, validated protocols, and FAQs to ensure high recovery and minimal matrix effects.

Module 1: Mechanistic Troubleshooting & Optimization (The "Why")

The Causality Behind Extraction Choices

To achieve >90% recovery of morpholine derivatives, you must manipulate the ionization state of the secondary amine. The pKa of the morpholine nitrogen is approximately 8.5.

  • For Liquid-Liquid Extraction (LLE): The matrix pH must be raised at least 2 units above the pKa (pH > 10.5) to suppress ionization. At pH 13, the molecule is entirely neutral, allowing efficient partitioning into non-polar organic solvents like toluene or chloroform 2.

  • For Solid-Phase Extraction (SPE): Relying solely on hydrophobic interactions (Reversed-Phase) leads to poor retention of the protonated amine at physiological pH. Instead, Mixed-Mode Cation Exchange (MCX) is the gold standard. By acidifying the sample, the amine becomes positively charged, allowing strong electrostatic binding to the sulfonic acid groups on the SPE sorbent 3.

G Start Biological Sample (Plasma/Urine) ProteinPrep Protein Precipitation (Acetonitrile/TCA) Start->ProteinPrep MatrixCheck Matrix Complexity? ProteinPrep->MatrixCheck SPE Mixed-Mode Cation Exchange SPE (MCX) MatrixCheck->SPE High (Plasma) LLE Liquid-Liquid Extraction (LLE) MatrixCheck->LLE Low (Urine) LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS

Workflow for selecting the optimal extraction method for morpholine derivatives.

Module 2: Validated Extraction Protocols (The "How")

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended for Plasma)

This protocol is a self-validating system: if the analyte is lost during the wash steps, the sample was not sufficiently acidified; if it fails to elute, the elution solvent was not sufficiently basic.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding and protonate the morpholine nitrogen. Validation checkpoint: Verify sample pH is < 4 using indicator paper.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of HPLC-grade Water through the MCX cartridge (30 mg/1 mL bed volume).

  • Loading: Load the acidified plasma sample at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Because the analyte is ionically bound to the sorbent, it will not wash off, but neutral lipids and phospholipids will be removed.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte 3.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

SPE Load 1. Load Acidified Sample (Amine protonated) Wash1 2. Wash 1 2% Formic Acid (Removes salts) Load->Wash1 Wash2 3. Wash 2 100% Methanol (Removes neutrals) Wash1->Wash2 Elute 4. Elute 5% NH4OH in MeOH (Neutralizes amine) Wash2->Elute

Step-by-step chemical mechanism of Mixed-Mode Cation Exchange (MCX) SPE.

Protocol B: Liquid-Liquid Extraction (LLE) (Recommended for Urine)

For less complex matrices like urine, LLE offers a rapid, cost-effective alternative.

Step-by-Step Methodology:

  • Alkalinization: To 500 µL of urine, add 100 µL of 1M Sodium Carbonate ( Na2​CO3​ ) or 4M Sodium Hydroxide to raise the pH to ~12-13. This ensures the (2S,5S)-5-methyl-2-phenylmorpholine is entirely un-ionized 4.

  • Extraction: Add 2 mL of a non-polar solvent (e.g., Toluene or Hexane:Ethyl Acetate 80:20 v/v) 2.

  • Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to resolve any emulsions.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous interface.

  • Concentration: Evaporate to dryness under nitrogen and reconstitute for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes expected performance metrics based on validated extractions of structurally related phenmetrazine analogs (such as 3-fluorophenmetrazine) from biological fluids 5.

Extraction MethodMatrixMean Recovery (%)Matrix Effect (%)LOQ (ng/mL)
MCX SPE Plasma88.5 - 94.2%< 15%1.0
LLE (Toluene) Serum85.0 - 92.4%~ 51.6%5.0
Protein Prep (PP) Whole Blood65.0 - 75.0%> 80%10.0

Note: SPE provides superior cleanup (lower matrix effects) compared to LLE and simple protein precipitation, making it ideal for low-abundance pharmacokinetic quantification.

Module 3: Frequently Asked Questions (FAQs)

Q: I am experiencing low recovery (<50%) using the MCX SPE protocol. What is the mechanistic cause? A: Low recovery in MCX SPE usually stems from a failure to properly manipulate the pH during either the load or elute steps. If your sample pH is > 5 during loading, the morpholine nitrogen will not be fully protonated, leading to poor retention on the cation-exchange resin. Conversely, if your elution solvent is not basic enough (ensure the NH4​OH is fresh, as ammonia gas readily evaporates from solution), the analyte will remain ionically bound to the sorbent 3.

Q: During LLE, a thick emulsion forms between the aqueous plasma and the organic layer. How can I resolve this? A: Emulsions are caused by proteins and lipids acting as surfactants at the phase interface. To resolve this, you can:

  • Salt-out: Add a chaotropic salt like NaCl to the aqueous phase before extraction to decrease the solubility of the organic solvent in the water phase.

  • Centrifugation: Increase centrifugation speed to >5000 x g and lower the temperature to 4°C to precipitate proteins at the interface.

  • Pre-treat: Perform a rapid protein precipitation with Acetonitrile prior to the LLE step.

Q: My LC-MS/MS signal shows severe ion suppression at the retention time of the analyte. How do I troubleshoot this? A: Ion suppression is a classic symptom of matrix effects, particularly from endogenous phospholipids in plasma. If you are using LLE, switch to the MCX SPE protocol, which selectively washes away neutral lipids with 100% methanol. Additionally, ensure you are using an isotopically labeled internal standard (e.g., Phenmetrazine-d5) to mathematically correct for any residual ionization variations 5.

References

  • Isophenmetrazine | C11H15NO | CID 12945120 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Solid-Phase Extraction - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms Source: ResearchGate URL:[Link]

  • Extraction Procedures for Some Common Drugs in Clinical and Forensic Toxicology Source: ASTM International URL:[Link]

  • 3-fluorophenmetrazine – a new psychoactive substance on the polish drug market Source: Institute of Forensic Research (IES) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2S,5s)-5-methyl-2-phenylmorpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2S,5s)-5-methyl-2-phenylmorpholine (a chiral isophenmetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2S,5s)-5-methyl-2-phenylmorpholine (a chiral isophenmetrazine derivative) during long-term storage.

Because this molecule features a secondary amine and a highly activated benzylic position, it acts as a sponge for atmospheric oxygen, carbon dioxide, and nitrosating agents. This guide bypasses generic advice to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure the scientific integrity of your drug development workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: We are observing unexplained API loss and the appearance of new chromatographic peaks (M+14, M+16) after 3 months of benchtop storage. What is the mechanism, and how do we stop it? A1: You are observing autooxidative degradation . The morpholine ring in (2S,5s)-5-methyl-2-phenylmorpholine contains two highly susceptible sites: the secondary amine nitrogen and the C2 benzylic carbon.

  • The Causality: The C2 position is flanked by a phenyl ring and an oxygen atom, which dramatically lowers the C-H bond dissociation energy. Molecular oxygen (often catalyzed by trace transition metals from manufacturing equipment) abstracts this hydrogen, forming a benzylic hydroperoxide[1]. This intermediate decomposes into a hemiketal, eventually leading to ring cleavage or the formation of a morpholin-3-one derivative. Concurrently, the secondary amine's lone pair can undergo N-oxidation via peroxide intermediates to form an N-oxide (M+16)[2].

  • The Fix: Store the compound under a strict Argon atmosphere (Argon is heavier than Nitrogen and displaces oxygen more effectively in the vial headspace). Utilize chelating agents (e.g., EDTA) during your final aqueous workup to scavenge pro-oxidant trace metals.

Q2: Our recent formulation batch failed quality control due to the detection of genotoxic impurities. How are these forming in a sealed container? A2: This is a classic case of N-Nitrosamine formation , a critical regulatory concern for any secondary amine[3].

  • The Causality: Secondary amines react readily with nitrosating agents to form stable, potentially carcinogenic N-nitrosamines. Even in sealed containers, trace nitrites present in common excipients (like microcrystalline cellulose), or atmospheric nitrogen oxides (NOx) introduced during packaging, act as electrophiles that attack the nucleophilic amine nitrogen.

  • The Fix: Implement environmental controls during packaging (HEPA-filtered, low-NOx environments). If formulating, screen all excipients for trace nitrite levels and consider adding nitrite scavengers (e.g., ascorbic acid) to the formulation.

Q3: The freebase oil/powder is clumping, and its solubility profile in organic solvents has drastically decreased. Is this a polymorphic shift? A3: It is highly unlikely to be a polymorphic shift; rather, it is carbamate salt formation .

  • The Causality: The secondary amine of the morpholine ring is a strong nucleophile. When exposed to ambient air, it reacts rapidly with atmospheric carbon dioxide (CO2) to form a carbamate salt. This ionic species has vastly different solubility (insoluble in non-polar organics) and physical characteristics (clumping, hygroscopicity) compared to the freebase.

  • The Fix: Convert the freebase to a stable salt form (e.g., hydrochloride) for long-term storage. The protonated amine in the HCl salt lacks a lone pair, completely preventing CO2 addition, halting N-oxidation, and significantly reducing overall degradation rates[4].

Part 2: Quantitative Data & Degradation Matrix

To streamline your risk assessment, the following table summarizes the quantitative triggers and analytical markers for the primary degradation pathways of (2S,5s)-5-methyl-2-phenylmorpholine.

Degradation PathwayPrimary Trigger(s)Kinetic CatalystAnalytical Marker (LC-MS)Mitigation Strategy
Benzylic Oxidation O₂, Light (UV)Transition metals (Fe, Cu)+14 Da (Ketone), +16 Da (Alcohol)Argon purging, Amber glass, EDTA wash
N-Oxidation O₂, PeroxidesElevated Temperature+16 Da (N-oxide)Salt conversion (HCl), Cold storage (-20°C)
N-Nitrosation Nitrites, NOxAcidic microenvironments+29 Da (Nitrosamine)Excipient screening, Low-NOx packaging
Carbamate Formation Atmospheric CO₂High Humidity+44 Da (Carbamate)Glovebox handling, Salt conversion

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must validate its own success. Do not assume your storage conditions are perfect; prove it.

Protocol A: Optimized Inert Packaging Workflow for Freebase Storage

Objective: Eliminate oxidative and photolytic degradation pathways during long-term storage.

  • Preparation: Dry the purified (2S,5s)-5-methyl-2-phenylmorpholine under high vacuum (<0.1 mbar) at 30°C for 12 hours to remove trace solvents and moisture.

  • Vial Selection: Transfer the compound to an acid-washed, amber borosilicate glass vial. Causality: Acid washing removes trace alkaline metals from the glass surface that can catalyze benzylic oxidation; amber glass blocks UV-induced radical initiation.

  • Inertion: Purge the vial headspace with high-purity Argon (99.999%) for 60 seconds.

  • Self-Validation System (Critical): Prepare a parallel "dummy vial" containing a resazurin anaerobic indicator strip and a cobalt chloride moisture indicator. Seal this dummy vial under the exact same Argon purge conditions.

  • Sealing & Storage: Seal the sample vial with a PTFE-lined crimp cap. Store both the sample and the dummy vial at -20°C.

  • Verification: Before using the API in future experiments, check the dummy vial. If the resazurin strip has turned pink (oxygen ingress) or the cobalt chloride is pink (moisture ingress), the batch's integrity is compromised and must be re-analyzed via HPLC before use.

Protocol B: Freebase to Hydrochloride Salt Conversion

Objective: Chemically deactivate the secondary amine to prevent carbamate and nitrosamine formation.

  • Dissolution: Dissolve the freebase in anhydrous diethyl ether (10 mL per gram of API) under a nitrogen atmosphere.

  • Precipitation: Slowly add 1.1 equivalents of ethereal HCl (2M) dropwise while stirring vigorously at 0°C. A white precipitate of (2S,5s)-5-methyl-2-phenylmorpholine hydrochloride will form immediately.

  • Self-Validation System: Monitor the pH of the supernatant. It should remain strictly acidic (pH < 3). Spot the supernatant on a TLC plate (developed in 90:10 DCM:MeOH with 1% NH4OH); the complete disappearance of the high-Rf freebase spot validates reaction completion.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under vacuum. The resulting salt is orders of magnitude more stable for long-term, room-temperature storage[4].

Part 4: Mandatory Visualizations

The following diagrams map the logical relationships behind the degradation mechanisms and the optimized storage workflow.

DegradationPathways API (2S,5s)-5-methyl- 2-phenylmorpholine O2 Autooxidation (O2, Metals) API->O2 NOx Nitrosating Agents (NOx, Nitrites) API->NOx CO2 Atmospheric CO2 API->CO2 BenzOx Benzylic Oxidation (C2 Hydroperoxide) O2->BenzOx C2 C-H Abstraction NOxid N-Oxidation (N-oxide / Nitrone) O2->NOxid N-lone pair attack Nitrosamine N-Nitrosamine Formation NOx->Nitrosamine Electrophilic Substitution Carbamate Carbamate Salt Formation CO2->Carbamate Nucleophilic Addition RingCleavage Ring Cleavage & Lactone Formation BenzOx->RingCleavage Decomposition

Fig 1. Primary degradation pathways of (2S,5s)-5-methyl-2-phenylmorpholine during storage.

StorageProtocol Purify 1. Purification & Drying Vial 2. Amber Glass Vial Selection Purify->Vial Argon 3. Argon/Nitrogen Purging Vial->Argon Seal 4. PTFE-Lined Sealing Argon->Seal Store 5. Controlled Storage (-20°C, Dark) Seal->Store

Fig 2. Optimized long-term storage workflow to prevent oxidative and photolytic degradation.

References

  • National Center for Biotechnology Information. "Phenmetrazine | C11H15NO | CID 4762" PubChem. URL:[Link]

  • Wang, Y., et al. "Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base" ACS Omega. URL:[Link]

  • Agricultural Marketing Service. "Morpholine - Processing" USDA. URL:[Link]

  • Baertschi, S. W., et al. "Chapter 3: Oxidative Degradation" Pharmaceutical Stress Testing, Royal Society of Chemistry. URL:[Link]

Sources

Troubleshooting

Optimizing GC-MS ionization settings for (2S,5s)-5-methyl-2-phenylmorpholine detection

Welcome to the analytical support center for the detection, optimization, and quantification of (2S,5s)-5-methyl-2-phenylmorpholine. As a secondary amine and morpholine-class derivative, this compound presents unique chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for the detection, optimization, and quantification of (2S,5s)-5-methyl-2-phenylmorpholine. As a secondary amine and morpholine-class derivative, this compound presents unique chromatographic and mass spectrometric challenges. This guide provides field-proven methodologies, causal explanations for instrument behavior, and troubleshooting steps to ensure robust, self-validating analytical workflows.

The Causality of Morpholine GC-MS Behavior

To successfully analyze (2S,5s)-5-methyl-2-phenylmorpholine, analysts must address two fundamental chemical properties:

  • Chromatographic Adsorption: The secondary amine in the morpholine ring is highly polar and acts as a strong hydrogen bond donor/acceptor. It interacts aggressively with active silanol sites on fused-silica capillary columns, causing severe peak tailing and loss of sensitivity. Chemical derivatization is required to cap this amine and improve volatility.

  • Ionization Fragmentation: Under standard 70 eV Electron Ionization (EI), the morpholine ring undergoes rapid α -cleavage. The charge is retained on the nitrogen-containing fragment, funneling the ion current into low-mass fragments. This yields a dominant base peak (typically m/z 70) while the molecular ion (m/z 177) is heavily depleted. Therefore, 1.

Analytical Workflow

The following logical pathway illustrates the necessary steps to achieve both structural fingerprinting and exact mass confirmation.

GCMS_Workflow Prep Sample Extraction (Alkaline Base Extraction) Deriv Derivatization (e.g., TFAA or HFBA) Prep->Deriv Improves Volatility GC Capillary GC Separation (HP-5MS, He Carrier) Deriv->GC 1 µL Injection Split Ionization Mode Selection GC->Split EI Electron Ionization (EI) 70 eV: High Fragmentation Split->EI CI Chemical Ionization (CI) Methane: Soft Ionization Split->CI DataEI Structural ID (Base Peak m/z 70) EI->DataEI DataCI Molecular Mass ID ([M+H]+ m/z 178) CI->DataCI

GC-MS analytical workflow for morpholine derivatives highlighting EI vs. CI ionization pathways.

Step-by-Step Methodology: GC-MS Protocol

Self-Validating System Design: Every analytical batch must include an internal standard (IS) such as N-ethyl amphetamine or a deuterated morpholine analog. The IS must be added prior to extraction.

  • Validation Check 1: If the IS peak is missing, the extraction failed.

  • Validation Check 2: If the IS is detected but shows poor peak shape, the derivatization step failed or the GC inlet liner is contaminated.

  • Validation Check 3: If the IS peak is sharp and recovery is >85%, the quantitative results for the target analyte are analytically trustworthy.

Step 1: Alkaline Liquid-Liquid Extraction
  • Aliquot 1.0 mL of the biological or synthetic sample into a glass centrifuge tube.

  • Add 50 µL of internal standard (e.g., N-ethyl amphetamine, 10 µg/mL).

  • Adjust the pH to >10 using 0.5 M Sodium Carbonate ( Na2​CO3​ ) to ensure the morpholine nitrogen is fully deprotonated into its free base form.

  • Add 2.0 mL of Chloroform ( CHCl3​ ). Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the organic layer.

  • Transfer the lower organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

Step 2: Acylation Derivatization

Causality: Converting the secondary amine to an amide using Trifluoroacetic Anhydride (TFAA) prevents silanol interactions, lowering the boiling point and improving peak symmetry2.

  • Reconstitute the dried extract in 50 µL of Ethyl Acetate.

  • Add 50 µL of TFAA (or 4-carbethoxyhexafluorobutyryl chloride for a heavier mass shift).

  • Seal the vial and incubate at 60°C for 20 minutes.

  • Evaporate the excess reagent under nitrogen (crucial to protect the GC column and MS source from residual acid).

  • Reconstitute in 100 µL of Ethyl Acetate for injection.

Step 3: GC-MS Instrumental Parameters
  • Column Selection: 3. The 5% phenyl phase provides optimal selectivity for the phenyl ring of the analyte.

  • GC Parameters:

    • Injection: 1 µL, Splitless mode (or 25:1 split for high-concentration synthetic samples).

    • Injector Temp: 280°C.

    • Carrier Gas: Helium, constant flow at 1.2 - 1.5 mL/min.

    • Oven Program: Initial 100°C (hold 1 min), ramp at 12°C/min to 280°C, hold for 9 minutes.

  • MS Parameters:

    • Transfer Line: 280°C.

    • Source Temp: 230°C (EI) / 150°C (CI).

    • Quadrupole Temp: 150°C.

Quantitative Data Summaries

The following table summarizes the expected mass shifts and diagnostic ions when optimizing ionization modes for (2S,5s)-5-methyl-2-phenylmorpholine (Base MW = 177.24 g/mol ).

Ionization ModeDerivatization StatusBase Peak (m/z)Diagnostic Fragments (m/z)Molecular Ion Intensity
EI (70 eV) Underivatized70119, 91, 105Very Weak (<5%)
CI (Methane) Underivatized178 [M+H]+206 [M+C2H5]+Base Peak (100%)
EI (70 eV) TFAA Derivatized166273 [M]+, 119Moderate (~20%)
CI (Methane) TFAA Derivatized274 [M+H]+302 [M+C2H5]+Base Peak (100%)

Troubleshooting & FAQs

Q: Why is the molecular ion (m/z 177) virtually undetectable in my standard EI spectra? A: Morpholine derivatives undergo rapid α -cleavage under 70 eV electron ionization, funneling the ion current into low-mass fragments (predominantly m/z 70). To confirm the molecular mass, switch to Chemical Ionization (CI) using methane. This soft ionization technique transfers a proton rather than an electron, yielding a highly stable [M+H]+ ion at m/z 178 as the base peak.

Q: I am experiencing severe peak tailing and shifting retention times. How can I resolve this? A: As a secondary amine, the morpholine ring strongly interacts with active silanol groups in the GC inlet and column. This causes adsorption and peak tailing. Solution: Implement the acylation derivatization step (using TFAA) detailed in the protocol above to cap the amine, dramatically improving volatility and chromatographic peak shape. Ensure your inlet liner is deactivated and replace it if tailing persists.

Q: How do I choose between Methane and Ammonia for Chemical Ionization? A: Methane is more energetic and will produce the protonated molecular ion [M+H]+ alongside distinct adducts like [M+C2H5]+ (m/z 206), which are useful for secondary confirmation. Ammonia is a "softer" reagent gas; it transfers less energy, resulting in almost zero fragmentation and an exclusive [M+H]+ peak. Start with Methane for a balance of sensitivity and structural confirmation.

Q: I am seeing carryover of the analyte in my blank runs. What is causing this? A: Underivatized morpholines can adhere to the metal surfaces of the autosampler syringe or the glass wool in the inlet liner. Ensure you are using a derivatized protocol, and program your autosampler to perform at least 5 pre- and post-injection washes using a mixture of Ethyl Acetate and Methanol (50:50, v/v).

References

  • Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of urinary phenmetrazine after derivatization with 4-carbethoxyhexafluorobutyryl chloride--a new derivative - PubMed - 1

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC - 2

  • Phenmetrazine - SWGDRUG.org - 3

Sources

Optimization

Reducing false positives in monoamine release assays for (2S,5s)-5-methyl-2-phenylmorpholine

Target Compound: (2S,5S)-5-methyl-2-phenylmorpholine Prepared by: Senior Application Scientist, Assay Development & Validation Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2S,5S)-5-methyl-2-phenylmorpholine Prepared by: Senior Application Scientist, Assay Development & Validation Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Mechanism Challenge

When characterizing complex morpholine derivatives like (2S,5S)-5-methyl-2-phenylmorpholine , researchers frequently encounter irreproducible or misleading in vitro data. The root cause lies in the compound's dual pharmacological nature: it acts primarily as a dopamine (DA) releaser (substrate) at the dopamine transporter (DAT), but functions as a serotonin (5-HT) reuptake inhibitor (blocker) at the serotonin transporter (SERT) 1.

Because it interacts differently with DAT and SERT, standard static-accumulation assays often yield critical false positives for 5-HT release . This technical guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to isolate true transporter-mediated efflux from experimental artifacts.

Diagnostic Decision Tree

To troubleshoot your assay, you must first understand the causality of your readouts. The diagram below illustrates how different mechanisms (Release, Reuptake, and Lysis) manifest in various assay formats, highlighting where false positives originate.

G cluster_mechanisms Primary Molecular Interactions cluster_outcomes Assay Readouts Compound (2S,5S)-5-methyl- 2-phenylmorpholine Reuptake SERT Binding (Reuptake Inhibition) Compound->Reuptake Release DAT Translocation (True Release) Compound->Release Lysis Membrane Disruption (Cytotoxicity) Compound->Lysis Bulk Bulk Extracellular Accumulation Reuptake->Bulk Static Assay NoTracer No Tracer Efflux (Baseline retained) Reuptake->NoTracer Superfusion Tracer Pre-loaded Tracer Efflux ([3H] or FFN) Release->Tracer Superfusion Lysis->Tracer Leakage LDH LDH Enzyme Leakage Lysis->LDH Control Assay FalsePos FALSE POSITIVE (Mistaken for Release) Bulk->FalsePos TruePos TRUE POSITIVE (Confirmed Release) Tracer->TruePos TrueNeg TRUE NEGATIVE (Confirmed Blocker) NoTracer->TrueNeg LDH->FalsePos Flags Toxicity

Fig 1: Workflow differentiating true monoamine release from reuptake and cytotoxicity false positives.

Frequently Asked Questions (Troubleshooting)

Q1: We observe a dose-dependent increase in extracellular 5-HT when applying the compound to our synaptosomes. How do we prove this is true release and not just SERT blockade?

Application Scientist Insight: You are likely observing a false positive. Because (2S,5S)-5-methyl-2-phenylmorpholine is a serotonin reuptake inhibitor, it prevents the re-entry of spontaneously released 5-HT into the synaptosome. If you are measuring total extracellular 5-HT in a static well (e.g., via HPLC), reuptake inhibition perfectly mimics release. The Fix: You must transition to a pre-loaded radiotracer superfusion assay 2. By continuously washing the extracellular space with buffer, any spontaneously released neurotransmitter is swept away before it can be reuptaken. Therefore, blocking the transporter has no effect on the baseline efflux rate. Only a compound that actively reverses the transporter will cause a spike in the superfusate 3.

Q2: We are using the ASP+ fluorescent assay in HEK293-DAT cells, but our baseline readings become highly erratic after adding the compound. What is going wrong?

Application Scientist Insight: Fluorescent substrates like ASP+ and FFN202 are excellent for high-throughput screening, but they are highly susceptible to chemical interference 4. Morpholine derivatives can sometimes quench the emission of these fluorophores or alter the pH of the microenvironment, leading to signal artifacts that look like transporter inhibition or release 5. The Fix: Run a cell-free control. Mix your working concentration of the compound directly with the ASP+ dye in your assay buffer. If the Relative Fluorescence Units (RFU) drop or spike compared to the dye alone, you have optical interference and must switch to a radiometric assay.

Q3: How do we definitively rule out that the compound isn't just lysing the synaptosomes at high concentrations (>10 µM)?

Application Scientist Insight: Cytotoxicity is the most dangerous false positive because membrane lysis dumps the entire cytosolic and vesicular pool of monoamines into the supernatant, perfectly mimicking a massive "release" event. The Fix: Implement a multiplexed self-validating system. Run a parallel Lactate Dehydrogenase (LDH) or MTT cytotoxicity assay on the exact same samples 6. LDH is a cytosolic enzyme; if it appears in your supernatant alongside your monoamines, the membrane is compromised. True transporter-mediated release will show zero increase in extracellular LDH.

Standard Operating Procedures (SOPs)

Protocol A: Synaptosomal [³H]-Monoamine Superfusion Assay

This is the gold-standard methodology to eliminate reuptake-driven false positives.

  • Tissue Preparation: Homogenize rat striatum (for DAT) or cortex (for SERT) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove debris, then at 12,000 × g to isolate the P2 synaptosomal pellet. Resuspend in Krebs-Ringer HEPES (KRH) buffer.

  • Radiotracer Pre-loading: Incubate synaptosomes with 50 nM [³H]Dopamine or [³H]Serotonin for 30 minutes at 37°C to allow vesicular packaging via VMAT2.

  • Superfusion (Critical Step): Load the radiolabeled synaptosomes onto glass fiber filters within a superfusion chamber. Perfuse continuously with KRH buffer at a rate of 0.5 mL/min for 20 minutes. Causality: This establishes a stable baseline by washing away all extracellular and spontaneously released tracer.

  • Compound Exposure: Introduce (2S,5S)-5-methyl-2-phenylmorpholine at varying concentrations (10 nM to 10 µM) into the perfusion stream for 10 minutes.

  • Fraction Collection & Quantification: Collect superfusate fractions every 2 minutes. Quantify tritium using liquid scintillation counting. Calculate fractional release over the established baseline.

Protocol B: Parallel LDH Cytotoxicity Assay

Run this alongside Protocol A to rule out membrane disruption.

  • Sample Collection: Aliquot 50 µL of the superfusate fractions (from Protocol A) into a 96-well plate.

  • Reagent Addition: Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 490 nm using a microplate reader.

  • Analysis: Compare absorbance to a maximum release control (synaptosomes lysed with 1% Triton X-100). If LDH release exceeds 5% of the max control, flag the monoamine release data at that concentration as a false positive due to membrane disruption.

Quantitative Validation Matrix

Summarizing the expected quantitative data ensures rapid identification of assay artifacts. Use this table to benchmark your results for (2S,5S)-5-methyl-2-phenylmorpholine.

Assay MethodologyTarget TransporterExpected ReadoutQuantitative ThresholdInterpretation
Static Bulk Accumulation DATIncreased DA>2-fold over baselineAmbiguous (Release or Blockade)
Static Bulk Accumulation SERTIncreased 5-HT>2-fold over baselineFalse Positive (Mistaken for Release)
[³H]-Superfusion DATActive [³H]DA EffluxEC₅₀ ~ 50-200 nMTrue Positive (Substrate/Releaser)
[³H]-Superfusion SERTNo [³H]5-HT Efflux<1.2-fold over baselineTrue Negative (Pure Blocker)
LDH Release Assay Cell MembraneAbsorbance (490 nm)<5% of Triton X-100 maxConfirms Membrane Integrity
ASP+ Fluorescent Uptake DATQuenched RFUIC₅₀ shift > 3-foldFalse Positive (Optical Interference)

References

  • Buy (2S,5s)-5-methyl-2-phenylmorpholine (EVT-13197535). EvitaChem.
  • A Comparative Guide to the In Vivo and In Vitro Activity of 1-(3-Chlorophenyl)-2-methylpropan-2-amine (3-Chloroamphetamine). BenchChem.
  • An In-Depth Technical Guide to 3-Chloromethcathinone (3-CMC) and its Analogs. BenchChem.
  • A Comparative Analysis of the Pharmacological Activity of (S)-Benfluorex and (R). BenchChem.
  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications.
  • Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors. PMC.

Sources

Troubleshooting

Technical Support Center: In Vivo Bioavailability Optimization for (2S,5S)-5-methyl-2-phenylmorpholine

Welcome to the Application Scientist Support Center. This guide provides actionable troubleshooting, causality-driven explanations, and validated methodologies for enhancing the pharmacokinetic (PK) profile of (2S,5S)-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides actionable troubleshooting, causality-driven explanations, and validated methodologies for enhancing the pharmacokinetic (PK) profile of (2S,5S)-5-methyl-2-phenylmorpholine in rodent models.

Part 1: Pharmacokinetic Profiling & Baseline Challenges (FAQs)

Q: Why does (2S,5S)-5-methyl-2-phenylmorpholine exhibit suboptimal and highly variable oral bioavailability in standard rodent assays? A: The core issue lies in the compound's heterocyclic structure. Morpholine derivatives possess a weak basic nitrogen atom and an opposing oxygen atom, which grants them a unique pKa and flexible conformation. While this improves brain permeability, it also makes the nitrogen atom highly susceptible to rapid hepatic first-pass metabolism via CYP450 enzymes[1]. In rodent models, this rapid biotransformation (primarily N-dealkylation and oxidation) significantly reduces the fraction of unmetabolized drug reaching systemic circulation, mirroring the rapid excretion seen in related morpholine stimulants where up to 70% of the drug is excreted within 24 hours[2].

Q: How does this poor bioavailability impact its pharmacodynamic assessment? A: (2S,5S)-5-methyl-2-phenylmorpholine is a potent monoamine releasing agent, exhibiting specific receptor affinities (e.g., Dopamine release: 212 nM; Serotonin release: 107 nM; Norepinephrine release: 79 nM)[3]. If systemic bioavailability is compromised by first-pass metabolism, the compound fails to reach the necessary central nervous system (CNS) concentrations to trigger this efflux. This pharmacokinetic failure often leads to false-negative behavioral or neurochemical results in vivo, incorrectly suggesting a lack of efficacy.

Part 2: Formulation Strategies for Bioavailability Enhancement

Q: What formulation strategies can bypass this hepatic degradation? A: To circumvent first-pass metabolism, researchers must employ either metabolic inhibition or alternative delivery routes. We recommend two field-proven methods:

  • Bioenhancer Co-administration: Co-formulating the compound with CYP450/P-glycoprotein inhibitors, such as piperine or its synthetic analogs, competitively inhibits hepatic enzymes. Studies in Wistar rats have demonstrated that morpholine-derivative basic drugs can experience up to a 2.42-fold increase in bioavailability when co-administered with specific piperine analogs[4].

  • Transdermal Delivery: Bypassing the gastrointestinal tract entirely prevents pre-systemic hepatic clearance. Utilizing a transdermal gel (e.g., 10% w/w) has been shown to achieve steady-state flux and linear absorption for related amphetamine and morpholine analogs, ensuring sustained systemic exposure[5].

Pathway A Oral Administration (2S,5S)-5-methyl-2-phenylmorpholine B GI Tract Absorption A->B C Hepatic Portal Vein B->C D CYP450 First-Pass Metabolism (Rapid Degradation) C->D Standard Vehicle F Co-administration with Piperine Analogs C->F Bioenhancer Added E Systemic Circulation (Low Bioavailability) D->E G Systemic Circulation (Enhanced Bioavailability) F->G CYP Inhibition

Hepatic first-pass metabolism and bioenhancer bypass mechanism.

Quantitative Data Summary
Enhancement StrategyMechanism of ActionFold Increase in BioavailabilityTarget Plasma Half-Life (t1/2)
Standard Oral Vehicle None (Baseline)1.0x (Baseline)~2.27 hours
Piperine Co-dosing CYP450 / P-gp InhibitionUp to 1.54xExtended
Morpholine-Piperine Analogs Optimized CYP InhibitionUp to 2.42xExtended
Transdermal Gel (10% w/w) Hepatic BypassSteady-state linear fluxSustained Delivery

Part 3: Experimental Troubleshooting & Validated Protocols

Q: My LC-MS/MS quantification shows high inter-subject variability. How do I standardize the PK workflow to accurately measure absolute bioavailability (%F)? A: High variability is often an artifact of stress-induced physiological changes—handling stress alters gastric emptying and hepatic blood flow—or inconsistent sampling techniques. To establish a self-validating system, you must use a crossover design with surgically cannulated animals. This eliminates handling stress during blood draws and allows the Intravenous (IV) group to serve as an absolute reference for the Oral (PO) or Transdermal groups, enabling precise mathematical calculation of absolute bioavailability.

Workflow S1 1. Animal Acclimation & Cannulation S2 2. Crossover Dosing (IV vs. PO) S1->S2 S3 3. Serial Blood Sampling (0-24h) S2->S3 S4 4. Plasma Separation & Extraction S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. PK Parameter Calculation S5->S6

Step-by-step workflow for rodent pharmacokinetic and bioavailability assessment.

Protocol: Standardized Pharmacokinetic Assessment in Sprague Dawley Rats

Step 1: Animal Preparation & Acclimation Use male Sprague Dawley rats (230–300 g). Surgically implant a jugular vein cannula to allow stress-free serial blood sampling. Allow a 7-day recovery and acclimation period prior to dosing[5].

Step 2: Dosing Strategy (Crossover Design) Divide animals into two phases separated by a 7-day washout period to ensure complete clearance of the drug[5].

  • IV Bolus (Reference): Administer 5 mg/kg of (2S,5S)-5-methyl-2-phenylmorpholine via the tail vein[5].

  • PO/Transdermal (Test): Administer the enhanced formulation (e.g., oral gavage with a piperine analog, or a 10 mg/cm² transdermal gel applied to a shaved dorsal area)[5].

Step 3: Serial Blood Sampling Collect 200 µL blood samples via the jugular cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the cannula with heparinized saline immediately after each draw to maintain patency and prevent clotting.

Step 4: Plasma Separation & Extraction Centrifuge the collected blood samples at 4,000 × g for 10 minutes at 4°C. Perform liquid-liquid extraction (LLE) or protein precipitation using cold acetonitrile to isolate the analyte from the complex plasma matrix[5].

Step 5: LC-MS/MS Quantification Analyze the extracted samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure the lower limit of quantification (LOQ) is validated down to at least 0.5 ng/mL to capture the terminal elimination phase accurately[5].

Step 6: Pharmacokinetic Analysis Input the time-concentration data into non-compartmental analysis software (e.g., WinNonlin) to calculate Cmax​ , Tmax​ , AUC, and half-life. Calculate absolute bioavailability (%F) using the formula: %F = (AUC_PO × Dose_IV) / (AUC_IV × Dose_PO) × 100[5].

References

  • (2S,5S)-5-methyl-2-phenylmorpholine : r/researchchemicals - Reddit. URL:[Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors - ResearchGate. URL:[Link]

  • EVALUATION OF BIOENHANCING EFFECT OF PIPERINE AND ITS ANALOGS ON THE PHARMACOKINETICS OF VERAPAMIL - International Journal of Pharmaceutical Sciences and Drug Research. URL:[Link]

  • Phenmetrazine - Wikipedia. URL: [Link]

  • The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: (2S,5S)-5-methyl-2-phenylmorpholine Toxicology Screening Sample Preparation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the toxicological screening of (2S,5S)-5-methyl-2-phenylmorpholine. As a potent norepinephrine-dop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the toxicological screening of (2S,5S)-5-methyl-2-phenylmorpholine. As a potent norepinephrine-dopamine releasing agent, understanding its toxicological profile is paramount.[1] This resource offers troubleshooting advice and answers to frequently asked questions regarding sample preparation, a critical step that significantly influences the accuracy and reliability of downstream analytical results.

Introduction to (2S,5S)-5-methyl-2-phenylmorpholine and its Toxicological Significance

(2S,5S)-5-methyl-2-phenylmorpholine is a derivative of the morpholine class of compounds, which are integral in the synthesis of a wide array of pharmaceuticals.[2][3][4] Its structural similarity to phenmetrazine, a known psychostimulant, underscores the importance of rigorous toxicological evaluation.[5][6] The primary goals of toxicological screening for this compound are to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and to identify potential toxic metabolites.

The polarity and potential for enantiomeric variations of (2S,5S)-5-methyl-2-phenylmorpholine and its analogs present unique challenges in developing robust analytical methods.[7][8][9] The choice of sample preparation technique is therefore a critical determinant of method success, directly impacting analyte recovery, matrix effect minimization, and overall data quality.

Core Sample Preparation Workflow

A typical workflow for preparing biological samples for (2S,5S)-5-methyl-2-phenylmorpholine analysis is outlined below. The specific steps and reagents may be modified based on the matrix (e.g., urine, plasma, tissue homogenate) and the analytical technique employed (e.g., LC-MS/MS, GC-MS).

Sample Preparation Workflow cluster_0 Pre-Treatment cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis Sample Collection Sample Collection Enzymatic Hydrolysis Enzymatic Hydrolysis Sample Collection->Enzymatic Hydrolysis (if needed for conjugated metabolites) Extraction Choice Extraction Choice Enzymatic Hydrolysis->Extraction Choice LLE LLE Extraction Choice->LLE Liquid-Liquid Extraction SPE SPE Extraction Choice->SPE Solid-Phase Extraction SLE SLE Extraction Choice->SLE Supported Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution LLE->Evaporation & Reconstitution SPE->Evaporation & Reconstitution SLE->Evaporation & Reconstitution Derivatization Derivatization Evaporation & Reconstitution->Derivatization (optional, for GC-MS) Analytical Instrument Analytical Instrument Evaporation & Reconstitution->Analytical Instrument LC-MS/MS Derivatization->Analytical Instrument GC-MS

Caption: General workflow for sample preparation of (2S,5S)-5-methyl-2-phenylmorpholine.

Troubleshooting Guide: Sample Preparation

This section addresses common issues encountered during the sample preparation for (2S,5S)-5-methyl-2-phenylmorpholine analysis in a question-and-answer format.

Q1: I am experiencing low recovery of (2S,5S)-5-methyl-2-phenylmorpholine from urine samples using Liquid-Liquid Extraction (LLE). What are the potential causes and how can I improve it?

A1: Low recovery in LLE can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inappropriate pH: (2S,5S)-5-methyl-2-phenylmorpholine is a basic compound. To ensure it is in its neutral, un-ionized form for efficient extraction into an organic solvent, the pH of the aqueous sample (urine) must be adjusted to be alkaline. A pH of 9-10 is generally recommended for amphetamine-like compounds.[10]

    • Solution: Use a calibrated pH meter to adjust the urine sample pH with a suitable base (e.g., 1M NaOH) before extraction. Avoid using strong bases that could cause degradation.

  • Incorrect Solvent Choice: The polarity of the extraction solvent is crucial. A solvent that is too polar may not efficiently extract the analyte, while a solvent that is too non-polar may not be effective either.

    • Solution: A common and effective solvent for extracting basic drugs is a mixture of a non-polar solvent with a more polar modifier. For example, a mixture of n-butyl chloride and isopropanol or methyl tert-butyl ether (MTBE) can be effective.[11] Experiment with different solvent systems to find the optimal one for your analyte.

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will lead to incomplete partitioning of the analyte.

    • Solution: Ensure vigorous mixing using a vortex mixer for at least 1-2 minutes. However, overly aggressive mixing can lead to emulsion formation.

  • Emulsion Formation: Emulsions are a common problem in LLE, especially with complex matrices like urine, and they can trap the analyte, leading to poor recovery.[12]

    • Solution: To break emulsions, you can try adding a small amount of salt (e.g., NaCl) to the aqueous phase before extraction, centrifuging the sample at a higher speed, or using a supported liquid extraction (SLE) technique as an alternative.[12][13]

Q2: My LC-MS/MS analysis is showing significant matrix effects (ion suppression or enhancement). How can I mitigate this during sample preparation?

A2: Matrix effects are a major challenge in LC-MS/MS analysis, arising from co-eluting endogenous components in the sample that interfere with the ionization of the target analyte.[14][15][16][17][18]

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components more effectively.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than LLE. For a basic compound like (2S,5S)-5-methyl-2-phenylmorpholine, a mixed-mode cation exchange SPE cartridge can be highly effective.[12][19][20] This allows for a strong retention of the basic analyte while allowing for more rigorous washing steps to remove neutral and acidic interferences.

    • Supported Liquid Extraction (SLE): SLE is a newer technique that combines the principles of LLE with the convenience of a solid-phase format, often providing cleaner extracts and avoiding emulsion formation.[11][12]

  • Optimize Chromatography: While not strictly a sample preparation step, chromatographic optimization is crucial for separating the analyte from matrix components.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like morpholine derivatives, HILIC can be a powerful alternative to reversed-phase chromatography.[21][22][23][24][25] It uses a polar stationary phase and a mobile phase with a high organic content, which can enhance MS sensitivity.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of (2S,5S)-5-methyl-2-phenylmorpholine is the most effective way to compensate for matrix effects.[16] The SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.

Q3: I am planning to use GC-MS for analysis. Is derivatization necessary for (2S,5S)-5-methyl-2-phenylmorpholine, and what are the key considerations?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of morpholine and its derivatives.[26][27]

  • Why Derivatize? Direct GC-MS analysis of polar compounds like (2S,5S)-5-methyl-2-phenylmorpholine can be challenging due to their low volatility and potential for poor peak shape. Derivatization converts the analyte into a more volatile and thermally stable derivative, improving chromatographic performance and sensitivity.[27]

  • Common Derivatization Strategy: For secondary amines like this compound, a common and effective derivatization method is nitrosation to form the N-nitroso derivative.[28][29] This is typically achieved by reacting the analyte with sodium nitrite under acidic conditions.[28]

  • Key Protocol Steps for Nitrosation:

    • After extraction and evaporation of the solvent, reconstitute the residue in an acidic solution (e.g., 0.1 M HCl).[30]

    • Add a solution of sodium nitrite.

    • Gently heat the mixture (e.g., 40°C for 5-10 minutes) to facilitate the reaction.[26]

    • Cool the reaction mixture and extract the N-nitroso derivative into a suitable organic solvent (e.g., dichloromethane).

    • Analyze the organic extract by GC-MS.

  • Chiral Derivatization: If you need to separate the enantiomers of (2S,5S)-5-methyl-2-phenylmorpholine, you will need to use a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, followed by analysis on a non-chiral GC column.[13] Alternatively, you can use a chiral GC column for separation without derivatization, though this may be less robust.[31][32]

Frequently Asked Questions (FAQs)

Q: What are the best practices for sample collection and storage to ensure the stability of (2S,5S)-5-methyl-2-phenylmorpholine?

A: Proper collection and storage are crucial to prevent analyte degradation.[33] For urine and plasma, collect samples in appropriate containers (e.g., polypropylene tubes). If analysis is not immediate, samples should be stored frozen at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles. For some unstable compounds, the addition of a stabilizing agent at the time of collection may be necessary, though specific stability data for (2S,5S)-5-methyl-2-phenylmorpholine is not widely published and should be determined empirically.[34]

Q: Can I use a simple protein precipitation method for plasma samples?

A: While protein precipitation with a solvent like acetonitrile is a quick and easy method, it often results in a "dirtier" extract with more significant matrix effects compared to LLE or SPE.[15] For toxicology screening where low detection limits are often required, a more thorough cleanup method like SPE is generally recommended to improve sensitivity and data quality.[20]

Q: What are the key differences between phenmetrazine and (2S,5S)-5-methyl-2-phenylmorpholine that might affect sample preparation?

A: Both are structurally similar substituted phenylmorpholines.[5] Their basicity and general polarity are expected to be comparable. Therefore, sample preparation methods developed for phenmetrazine are a good starting point for (2S,5S)-5-methyl-2-phenylmorpholine.[35] However, slight differences in their pKa and logP values may necessitate minor optimization of pH and extraction solvent composition for optimal recovery. The stereochemistry of (2S,5S)-5-methyl-2-phenylmorpholine is a key differentiator, and if enantioselective analysis is required, specific chiral separation techniques must be employed.[7][8]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for (2S,5S)-5-methyl-2-phenylmorpholine from Urine for LC-MS/MS Analysis

This protocol utilizes a mixed-mode cation exchange SPE sorbent for selective extraction and cleanup.

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.

    • To 1 mL of supernatant, add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by sequentially passing:

      • 1 mL of methanol

      • 1 mL of deionized water

      • 1 mL of the 100 mM phosphate buffer (pH 6.0)

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar, neutral, and acidic interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual solvent.

  • Elution:

    • Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) and Derivatization for GC-MS Analysis

This protocol is suitable for the determination of (2S,5S)-5-methyl-2-phenylmorpholine in urine.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH to 9-10 with 1M NaOH.

  • Liquid-Liquid Extraction:

    • Add 5 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

  • Evaporation:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Nitrosation):

    • Reconstitute the dried residue in 200 µL of 0.1 M HCl.

    • Add 200 µL of a saturated sodium nitrite solution and vortex.[30]

    • Heat the mixture at 40°C for 5 minutes.[26]

    • Cool to room temperature.

  • Re-extraction of Derivative:

    • Add 1 mL of dichloromethane and vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic (lower) layer to an autosampler vial for GC-MS analysis.

Data Summary Tables

Table 1: Recommended Solvents for Extraction

Extraction TechniqueMatrixRecommended Solvent SystemRationale
LLEUrine/PlasmaMethyl tert-butyl ether (MTBE)Good for extracting basic drugs, less prone to emulsion than diethyl ether.[11]
LLEUrine/PlasmaDichloromethane:Isopropanol (9:1)More polar mixture, may improve recovery for more polar metabolites.
SPEUrine/PlasmaElution: 5% NH4OH in MethanolBasic modifier to elute the protonated amine from the cation exchange sorbent.

Table 2: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation Fast, simple, inexpensiveHigh matrix effects, low selectivity[15]Rapid screening where high sensitivity is not required
Liquid-Liquid Extraction (LLE) Good recovery for many compounds, relatively inexpensiveProne to emulsions, can be labor-intensive, less selective[10]Established methods, when SPE is not available
Solid-Phase Extraction (SPE) High selectivity, cleaner extracts, reduced matrix effects, amenable to automation[20]More expensive, requires method developmentSensitive and selective quantification, especially for complex matrices
Supported Liquid Extraction (SLE) Avoids emulsions, high recovery, easy to automate[12]Can be more expensive than LLEHigh-throughput screening, cleaner alternative to LLE

Visualizations

Matrix Effects Mitigation cluster_cleanup Sample Cleanup Methods cluster_chromatography Chromatographic Strategies cluster_is Internal Standard Types Matrix Effects Matrix Effects Sample Cleanup Sample Cleanup Matrix Effects->Sample Cleanup Reduce Interferences Chromatography Chromatography Matrix Effects->Chromatography Separate from Analyte Internal Standard Internal Standard Matrix Effects->Internal Standard Compensate for Signal Variation SPE SPE Sample Cleanup->SPE SLE SLE Sample Cleanup->SLE LLE Optimization LLE Optimization Sample Cleanup->LLE Optimization HILIC HILIC Chromatography->HILIC Gradient Optimization Gradient Optimization Chromatography->Gradient Optimization SIL-IS Stable Isotope-Labeled IS Internal Standard->SIL-IS Analog IS Analog IS Internal Standard->Analog IS

Caption: Strategies to mitigate matrix effects in bioanalysis.

References

  • Dinh, D. M., et al. (2018). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 41(1), 208-223. Available from: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available from: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Patil, S. D., et al. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology, 3(1), 1-6. Available from: [Link]

  • Cao, X., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 856073. Available from: [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Available from: [Link]

  • Wang, W., et al. (2018). Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry. Medicine, Science and the Law, 58(4), 239-245. Available from: [Link]

  • Wan, R. W., et al. (2008). Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design. Biomedical Chromatography, 22(9), 999-1006. Available from: [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 15(3), 353-361. Available from: [Link]

  • Kim, H. Y., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 748. Available from: [Link]

  • Hood, T. G. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography-Mass Spectrometry. The University of Southern Mississippi. Available from: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available from: [Link]

  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Available from: [Link]

  • Sangster, T., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 19(3), 158-166. Available from: [Link]

  • Maurer, H. H. (2004). Detection of abused drugs in urine by GC-MS. Therapeutic Drug Monitoring, 26(2), 202-211. Available from: [Link]

  • Li, W., & Tse, F. L. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2259-2262. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1533-1542. Available from: [Link]

  • Bäckberg, M., et al. (2016). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. British Journal of Pharmacology, 173(17), 2649-2660. Available from: [Link]

  • Meyer, M. R., & Maurer, H. H. (2010). Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. Bioanalysis, 2(10), 1767-1779. Available from: [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Available from: [Link]

  • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. Available from: [Link]

  • Ji, Q. C., & El-Shourbagy, T. A. (2006). Methodologies for stabilization of pharmaceuticals in biological samples. American Pharmaceutical Review, 9(4), 104-109. Available from: [Link]

  • Pistos, C., & Papoutsis, I. (2015). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Pharmaceutical Design, 21(38), 5526-5536. Available from: [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Available from: [Link]

  • Samanidou, V., & Karageorgou, E. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(22), 5433. Available from: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • IRIS. (n.d.). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. Available from: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available from: [Link]

  • ACS Publications. (n.d.). advances in chiral separations: a review. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Forensic and Clinical Applications of Solid Phase Extraction. Available from: [Link]

  • ResearchGate. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Available from: [Link]

  • Wang, Y., et al. (2017). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 41(15), 7524-7531. Available from: [Link]

  • Upadhyay, C., et al. (2022). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. New Journal of Chemistry, 46(28), 13573-13583. Available from: [Link]

  • Prudêncio, M. (n.d.). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Morpholine‐Based Analogues of (−)‐Zampanolide and Their Biological Activity. Available from: [Link]

  • LJMU Research Online. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). Available from: [Link]

  • National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. Available from: [Link]

  • INCHEM. (1994). 881. Fenpropimorph (Pesticide residues in food: 1994 evaluations Part II Toxicology). Available from: [Link]

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Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS methods for (2S,5s)-5-methyl-2-phenylmorpholine quantification

Validation of LC-MS/MS Methods for (2S,5S)-5-Methyl-2-phenylmorpholine Quantification: A Comparative Guide As the landscape of neuropharmacology and forensic toxicology evolves, the accurate quantification of morpholine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Methods for (2S,5S)-5-Methyl-2-phenylmorpholine Quantification: A Comparative Guide

As the landscape of neuropharmacology and forensic toxicology evolves, the accurate quantification of morpholine-derived stimulants has become a critical analytical bottleneck. (2S,5S)-5-methyl-2-phenylmorpholine—a potent monoamine releaser with high affinities for dopamine and serotonin transporters—presents unique challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. Its structural similarity to legacy anorectics like phenmetrazine (3-methyl-2-phenylmorpholine) necessitates highly selective methodologies to prevent false positives and ensure pharmacokinetic integrity[1].

This guide objectively compares a traditional hydrophobic LC-MS/MS workflow against an optimized, high-performance approach utilizing mixed-mode cation exchange and orthogonal π−π chromatography.

Mechanistic Rationale: The Analytical Challenge

The primary hurdle in quantifying (2S,5S)-5-methyl-2-phenylmorpholine in biological matrices (e.g., human plasma) is twofold:

  • Isobaric Interference: The molecule shares the exact monoisotopic mass ( 177.1154 Da ) and similar collision-induced dissociation (CID) pathways with other positional isomers[1]. Traditional C18 columns, which rely purely on dispersive hydrophobic interactions, often fail to baseline-resolve these isomers.

  • Matrix-Induced Ion Suppression: The secondary amine of the morpholine ring ( pKa≈8.5 ) makes the compound highly polar. In standard protein precipitation (PPT) workflows, endogenous phospholipids co-elute with the analyte in the void volume, competing for charge in the electrospray ionization (ESI) source and severely suppressing the MS signal.

To solve this, we must engineer a workflow driven by chemical causality rather than generic sample preparation.

Workflow Comparison: Traditional vs. Optimized

Method A: The Traditional Approach (C18 + PPT)
  • Sample Prep: Protein Precipitation (PPT) using 3 volumes of cold acetonitrile.

  • Chromatography: Fully porous C18 column ( ).

  • Limitation: PPT leaves neutral lipids and phospholipids in the extract. The C18 column cannot leverage the spatial geometry of the analyte's phenyl ring, leading to co-elution with 3-methyl-2-phenylmorpholine and massive ion suppression.

Method B: The Optimized Approach (Biphenyl + MCX SPE)
  • Sample Prep: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction.

  • Chromatography: Core-Shell Biphenyl column ( ).

  • Causality: By acidifying the plasma, the morpholine nitrogen is fully protonated, allowing it to bind ionically to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% methanol wash that strips away all ESI-suppressing phospholipids. For separation, the Biphenyl stationary phase provides orthogonal π−π and dipole-dipole interactions. Because the spatial orientation of the phenyl ring differs slightly between 5-methyl and 3-methyl isomers, the biphenyl groups selectively retain and resolve them.

G Sample Plasma Sample + Internal Standard Acidify Acidification (4% H3PO4) Sample->Acidify Disrupt binding SPE_Load MCX SPE Load (Cation Exchange) Acidify->SPE_Load Protonate amine SPE_Wash 100% MeOH Wash (Lipid Removal) SPE_Load->SPE_Wash Retain analyte SPE_Elute Basic Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Eliminate matrix LC Core-Shell Biphenyl LC (Pi-Pi Separation) SPE_Elute->LC Reconstitute MS ESI+ MS/MS (Dynamic MRM) LC->MS Isomer resolution

Figure 1: Optimized LC-MS/MS workflow utilizing MCX solid-phase extraction and Biphenyl chromatography.

Self-Validating Experimental Protocol (Method B)

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) to verify the absence of carryover and ensure internal standard (IS) stability.

Step 1: System Suitability & Quality Control (QC) Preparation

  • Prepare a Double Blank (human plasma with no analyte, no IS) to verify zero autosampler carryover.

  • Prepare a Zero Sample (human plasma + IS only) to confirm the IS does not contain unlabelled analyte impurities that could artificially inflate the target MRM channel.

  • Establish QC samples at Low ( 0.3 ng/mL ), Mid ( 50 ng/mL ), and High ( 400 ng/mL ) concentrations.

Step 2: MCX Solid Phase Extraction

  • Aliquot: Transfer of plasma to a microcentrifuge tube. Spike with of Phenmetrazine-D5 IS ( 100 ng/mL ).

  • Acidification: Add of 4% H3​PO4​ . Causality: Drops pH to ~2.0, disrupting protein binding and ensuring the morpholine amine is >99% ionized.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade H2​O through the MCX cartridge ( 30 mg/1 mL ).

  • Loading: Apply the acidified sample at a flow rate of 1 mL/min .

  • Washing: Wash with 1 mL of 0.1 N HCl (removes polar interferences), followed by 1 mL of 100% Methanol. Causality: The target is ionically locked to the sorbent; the pure organic wash selectively strips away neutral lipids and phospholipids.

  • Elution: Elute with 1 mL of 5% NH4​OH in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N2​ at 40∘C and reconstitute in of Mobile Phase A.

Step 3: LC-MS/MS Acquisition

  • Column: Core-Shell Biphenyl ( ).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4.5 minutes at 0.4 mL/min .

  • Ionization: Positive ESI with Dynamic MRM scheduling to maximize dwell times[2].

Quantitative Data & Validation Results

The fragmentation of the [M+H]+ precursor ion ( m/z178.1 ) yields a primary quantifier ion at m/z115.1 (loss of the morpholine ring) and a qualifier ion at m/z91.1 (tropylium ion formation)[3].

Table 1: Dynamic MRM Parameters | Analyte | Precursor Ion ( m/z ) | Quantifier Ion ( m/z ) | Qualifier Ion ( m/z ) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | (2S,5S)-5-methyl-2-phenylmorpholine | 178.1 | 115.1 | 91.1 | 20 / 30 | | Phenmetrazine-D5 (Internal Standard) | 183.1 | 119.1 | 96.1 | 20 / 30 |

When comparing the validation parameters of the two methodologies, the Biphenyl/MCX workflow demonstrates overwhelming superiority, particularly in mitigating matrix effects and achieving a lower limit of quantification (LLOQ).

Table 2: Objective Performance Comparison | Validation Parameter | Method A: C18 + PPT | Method B: Biphenyl + MCX SPE | | :--- | :--- | :--- | | LLOQ (ng/mL) | 5.0 | 0.1 | | Linearity Range (ng/mL) | 5.0−500 | 0.1−500 | | Matrix Effect (%) | 45−60% (Severe Suppression) | 92−105% (Minimal) | | Extraction Recovery (%) | 65−75% | 88−95% | | Isobaric Resolution ( Rs​ ) | <1.0 (Co-elution) | >2.0 (Baseline separation) | | IS Area Variance | ±28% (Fails QC) | ±4% (Passes QC) |

Conclusion

For the rigorous quantification of (2S,5S)-5-methyl-2-phenylmorpholine, traditional C18 and PPT methods are analytically insufficient due to isobaric co-elution and phospholipid-induced ESI suppression. By transitioning to a Core-Shell Biphenyl column paired with Mixed-Mode Cation Exchange SPE, laboratories can leverage specific π−π and ionic interactions. This engineered causality creates a self-validating, highly robust assay capable of parts-per-trillion sensitivity and definitive isomer resolution.

References

  • [1] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. National Institutes of Health (PMC).[Link]

  • [3] Sensitive Dilute-and-Shoot Approach for the Simultaneous Screening of 71 Stimulants and 7 Metabolites in Human Urine by LC–MS-MS with Dynamic MRM. Oxford Academic. [Link]

  • [2] Highly Sensitive Detection of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6495 Triple Quadrupole Mass Spectrometer. Agilent Technologies.[Link]

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Comparative

Efficacy comparison of (2S,5s)-5-methyl-2-phenylmorpholine and 3-fluorophenmetrazine (3-FPM)

This technical comparison guide evaluates the pharmacodynamic profiles, structural causality, and experimental methodologies associated with two distinct phenylmorpholine derivatives: (2S,5S)-5-methyl-2-phenylmorpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical comparison guide evaluates the pharmacodynamic profiles, structural causality, and experimental methodologies associated with two distinct phenylmorpholine derivatives: (2S,5S)-5-methyl-2-phenylmorpholine (5-MPM) and 3-fluorophenmetrazine (3-FPM) . Designed for researchers and drug development professionals, this guide synthesizes in vitro efficacy data to contrast their potential applications—ranging from substitution therapies for psychostimulant abuse to their classification as amphetamine-like research chemicals.

Structural Causality and Pharmacodynamic Profiling

The phenylmorpholine scaffold is highly sensitive to functional group substitutions and stereochemistry, which dictate its affinity and efficacy at the solute carrier family 6 (SLC6) monoamine transporters (MATs): the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • 3-Fluorophenmetrazine (3-FPM): The addition of a fluorine atom at the 3-position of the phenyl ring creates a highly selective norepinephrine-dopamine releasing agent (NDRA). This modification allows the molecule to fit tightly into the binding pockets of DAT and NET while sterically or electronically clashing with SERT. Consequently, 3-FPM exhibits an amphetamine-like stimulant profile with high abuse liability, as detailed in the [1].

  • (2S,5S)-5-methyl-2-phenylmorpholine: Shifting the methyl group to the 5-position of the morpholine ring and isolating the (2S,5S) enantiomer fundamentally alters the molecule's interaction with MATs. This specific stereochemistry expands the binding affinity to include SERT. The strategic goal behind this design is to create a dual dopamine/serotonin releaser. Elevated serotonin levels are known to counteract the reinforcing, addictive effects of dopamine release, making this compound a strong candidate for agonist replacement therapy in psychostimulant use disorders, as presented by the [2].

Efficacy Comparison: Monoamine Release Data

The following table summarizes the half-maximal effective concentration (EC₅₀) values for monoamine release. Lower EC₅₀ values indicate higher potency for substrate-induced reverse transport.

CompoundDA Release EC₅₀ (nM)NE Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)Primary Pharmacological Profile
3-FPM 43302558Highly selective NDRA; Amphetamine-like stimulant[1],[3]
(2S,5S)-5-MPM 21279107Balanced DA/5-HT releaser; Candidate for substitution therapy[4],[2]

Data interpretation: 3-FPM is nearly devoid of serotonergic activity (EC₅₀ > 2.5 μM), driving its purely stimulatory effects[1]. In contrast, (2S,5S)-5-MPM demonstrates a highly balanced DA/5-HT release ratio (~2:1), fulfilling the pharmacological prerequisite for an empathogenic or therapeutic anti-addiction profile[2].

Mechanistic Pathway of Substrate-Induced Efflux

Both compounds function as substrates rather than simple reuptake inhibitors (like cocaine). They translocate into the presynaptic terminal, disrupt the vesicular monoamine gradient via VMAT2, and trigger the reverse transport of endogenous monoamines into the synaptic cleft[3].

MAT_Pathway Drug Substrate (3-FPM / 5-MPM) MAT Monoamine Transporter (DAT/NET/SERT) Drug->MAT Binds & Translocates Intra Intracellular Accumulation MAT->Intra Influx VMAT VMAT2 Interaction Intra->VMAT Disrupts Gradient Efflux Reverse Transport (Monoamine Efflux) VMAT->Efflux Cytosolic Accumulation Efflux->MAT Transporter Reversal

Fig 1: Mechanism of substrate-induced reverse transport at monoamine transporters.

Experimental Methodology: In Vitro Monoamine Release Assay

To objectively quantify the releasing efficacy of these morpholine derivatives, researchers utilize a self-validating in vitro assay using rat brain synaptosomes. This protocol is designed to isolate transporter-specific efflux while preventing reuptake.

Causality of Experimental Choices:

  • Tissue Selection: Rat striatum is selected for DAT assays due to its dense dopaminergic innervation. The prefrontal cortex is utilized for NET and SERT assays to ensure a high signal-to-noise ratio for those specific transporters.

  • Self-Validating Controls: The assay incorporates a baseline leak control (buffer only) to measure spontaneous efflux, and a maximal release control (Triton X-100 lysis) to define the total dynamic range and validate synaptosomal membrane integrity.

Step-by-Step Protocol:

  • Tissue Homogenization: Euthanize the subject and rapidly dissect the striatum and cortex. Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Rationale: The isotonic sucrose preserves the structural integrity of the synaptosomes (isolated synaptic terminals).

  • Synaptosome Isolation: Perform differential centrifugation. Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris. Collect the supernatant and centrifuge at 12,000 × g for 20 minutes to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-phosphate buffer.

  • Radioligand Preloading: Incubate the synaptosomal suspensions with 5 nM of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin for 30 minutes at 37°C. This allows MAT-mediated uptake of the radiolabeled neurotransmitters into the presynaptic vesicles.

  • Drug Incubation: Aliquot the preloaded synaptosomes into assay tubes containing varying concentrations of the test compounds (3-FPM or 5-MPM) ranging from 1 nM to 10 μM. Incubate for exactly 15 minutes.

  • Termination and Measurement: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters using a cell harvester. Rationale: Rapid filtration instantly separates the synaptosomes from the extracellular buffer, preventing any reuptake of the released radioligand. Wash the filters three times with ice-cold buffer.

  • Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and measure the retained intracellular radioactivity. Calculate EC₅₀ values based on the dose-dependent decrease in retained [³H]monoamines compared to the baseline control.

Assay_Workflow Prep 1. Tissue Homogenization (Rat Striatum/Cortex) Isolate 2. Synaptosome Isolation (Differential Centrifugation) Prep->Isolate Load 3. Radioligand Preloading ([3H]DA, [3H]NE, [3H]5-HT) Isolate->Load Incubate 4. Drug Incubation (Substrate-Induced Efflux) Load->Incubate Measure 5. Liquid Scintillation (Quantify Retained Radioactivity) Incubate->Measure

Fig 2: Step-by-step workflow for self-validating in vitro monoamine release assays.

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Validation

In Vitro vs In Vivo Correlation (IVIVC) of (2S,5S)-5-Methyl-2-phenylmorpholine Metabolism: A Comparative Technical Guide

As drug development and forensic toxicology increasingly intersect, understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) profiles of substituted phenylmorpholines is critical[1]. (2S,5S)-5-methyl-2-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and forensic toxicology increasingly intersect, understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) profiles of substituted phenylmorpholines is critical[1]. (2S,5S)-5-methyl-2-phenylmorpholine (often referred to as an isomer of isophenmetrazine) is a morpholine-based monoamine releasing agent. To accurately predict its human clearance and physiological half-life, we must establish a robust in vitro vs in vivo correlation (IVIVC).

As a Senior Application Scientist, I have designed this guide to objectively compare the metabolic performance of (2S,5S)-5-methyl-2-phenylmorpholine against legacy and emerging alternatives, while providing self-validating experimental workflows that ensure absolute data integrity.

Comparative Metabolic Profiling: Performance Against Alternatives

The position of the methyl group on the morpholine ring drastically alters the molecule's interaction with hepatic Cytochrome P450 (CYP450) enzymes. While the classic anorectic phenmetrazine features a 3-methyl substitution[2], the 5-methyl substitution in (2S,5S)-5-methyl-2-phenylmorpholine introduces specific steric hindrance near the nitrogen atom. This structural nuance shifts its metabolic susceptibility, particularly regarding CYP3A4-mediated N-oxidation and CYP2D6-mediated aryl hydroxylation[3].

Quantitative Performance Comparison

The following table summarizes the metabolic performance of (2S,5S)-5-methyl-2-phenylmorpholine compared to its structural alternatives, utilizing standardized human liver microsome (HLM) intrinsic clearance ( CLint​ ) data.

CompoundStructural DistinctionPrimary CYP450 IsoformsIn Vitro t1/2​ (HLM)Major Metabolic PathwaysClinical / Research Context
(2S,5S)-5-Methyl-2-phenylmorpholine 5-methyl substitutionCYP2D6, CYP3A4~42 minAryl hydroxylation, N-oxidationPreclinical / Research
Phenmetrazine 3-methyl substitutionCYP2D6~55 minAryl hydroxylation, Lactam formationLegacy anorectic[2]
3-Fluorophenmetrazine (3-FPM) 3-fluoro on phenyl ringCYP2D6, CYP1A2~85 minN-oxidation, O-methylationDesigner drug / NPS[4]
MDPM 3,4-methylenedioxy ringCYP2D6, CYP3A4~30 minDemethylenation, O-methylationEmerging NPS[3]

Data Interpretation: The 5-methyl variant exhibits a faster in vitro turnover rate than 3-FPM but is slower than MDPM. The lack of a halogen or methylenedioxy group leaves the phenyl ring highly susceptible to CYP2D6-driven aryl hydroxylation, making CYP2D6 polymorphisms a critical variable in its in vivo toxicity.

Metabolic Pathway Visualization

To contextualize the clearance mechanisms, the following diagram maps the primary Phase I and Phase II metabolic fates of the compound.

MetabolicPathway Parent (2S,5S)-5-methyl- 2-phenylmorpholine CYP2D6 CYP2D6 Aryl Hydroxylation Parent->CYP2D6 Phase I CYP3A4 CYP3A4 N-Oxidation Parent->CYP3A4 Phase I Metab1 Aryl-Hydroxy Metabolite CYP2D6->Metab1 Metab2 N-Oxide Metabolite CYP3A4->Metab2 Phase2 Glucuronidation (UGT Enzymes) Metab1->Phase2 Phase II Excretion Renal Excretion Metab2->Excretion Direct Phase2->Excretion

Figure 1: Primary Phase I and Phase II metabolic pathways of (2S,5S)-5-methyl-2-phenylmorpholine.

Self-Validating Experimental Methodologies

To establish a reliable IVIVC, empirical data must be generated through a self-validating pipeline. We employ a dual in vitro approach (HLM + HepaRG) paired with high-resolution mass spectrometry (LC-HRMS)[3].

Protocol A: In Vitro Intrinsic Clearance ( CLint​ ) Assay

Causality: While HLMs are excellent for rapid Phase I screening, they lack the sustained viability and endogenous cofactors required for comprehensive Phase II metabolism. Therefore, we run parallel incubations in HepaRG cells, which maintain physiological levels of both CYP450s and UGTs over extended periods, preventing the underestimation of glucuronidated metabolites[3].

Step-by-Step Workflow:

  • System Suitability (The Validation Step): Pre-incubate HLMs (1 mg/mL protein) with Dextromethorphan (a known CYP2D6 substrate). Validation Gate: If the calculated CLint​ of Dextromethorphan deviates by >15% from historical laboratory baselines, the HLM batch is rejected to prevent skewed test data.

  • Test Incubation: Add (2S,5S)-5-methyl-2-phenylmorpholine (1 µM final concentration) to the HLM suspension in phosphate buffer (pH 7.4).

  • Reaction Initiation: Introduce NADPH regenerating system (1 mM) to initiate Phase I metabolism.

  • Quenching & Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Phenmetrazine-d5).

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins; transfer the supernatant for LC-HRMS analysis.

Protocol B: LC-HRMS Data-Independent Acquisition (DIA)

Causality: We utilize LC-HRMS in DIA mode rather than targeted Multiple Reaction Monitoring (MRM). DIA fragments all precursor ions in the specified mass range, allowing for the retrospective identification of unexpected secondary metabolites without requiring predefined target masses.

Step-by-Step Workflow:

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • DIA Parameters: Set full scan range to m/z 100–500. Apply a normalized collision energy (NCE) of 20, 40, and 60 eV to generate comprehensive fragmentation spectra.

Protocol C: IVIVC Mathematical Modeling

To translate the in vitro half-life to an in vivo predictive model, we utilize the Well-Stirred Liver Model . This model assumes the liver is a single, well-mixed compartment.

CLH​=QH​+fu​⋅CLint,invivo​QH​⋅fu​⋅CLint,invivo​​

Where QH​ is hepatic blood flow, and fu​ is the fraction unbound in plasma. Validation Gate: The system validates itself by comparing this predicted CLH​ against the observed in vivo clearance derived from a standard rat PK model. An error margin of < 2-fold indicates a successful, robust IVIVC.

IVIVC_Workflow InVitro In Vitro Phase (HLM & HepaRG) LCMS LC-HRMS (DIA Mode) Metabolite Profiling InVitro->LCMS CL_int Data InVivo In Vivo Phase (Rat PK Model) InVivo->LCMS Plasma/Urine Data IVIVC IVIVC Modeling (Well-Stirred Model) LCMS->IVIVC Integration Validation Self-Validation (Pred vs Obs CL) IVIVC->Validation Error Margin < 2-Fold

Figure 2: Self-validating IVIVC experimental workflow linking in vitro clearance to in vivo PK.

Conclusion

The metabolism of (2S,5S)-5-methyl-2-phenylmorpholine is highly dependent on the interplay between its 5-methyl steric profile and hepatic CYP2D6/CYP3A4 enzymes. By utilizing a self-validating IVIVC framework that pairs HepaRG cellular models with LC-HRMS DIA analysis, researchers can accurately map its aryl hydroxylation and N-oxidation pathways. This methodology not only differentiates the compound from legacy analogs like phenmetrazine but also establishes a rigorous standard for evaluating emerging substituted phenylmorpholines.

References

  • Wikipedia Contributors. "Substituted phenylmorpholine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "Phenmetrazine | C11H15NO | CID 4762." PubChem Database. Available at:[Link]

  • ResearchGate Contributors. "Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems." ResearchGate. Available at:[Link]

  • Wikipedia Contributors. "3-Fluorophenmetrazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Comparative

Validating behavioral effects of (2S,5s)-5-methyl-2-phenylmorpholine against amphetamine standards

Title: Validating Behavioral Effects of (2S,5S)-5-Methyl-2-Phenylmorpholine Against Amphetamine Standards: A Preclinical Comparison Guide Introduction: The Shift Toward Dual Monoamine Releasers The psychostimulant landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Behavioral Effects of (2S,5S)-5-Methyl-2-Phenylmorpholine Against Amphetamine Standards: A Preclinical Comparison Guide

Introduction: The Shift Toward Dual Monoamine Releasers

The psychostimulant landscape has long been dominated by amphetamine-type compounds (e.g., d-amphetamine), which are highly effective for conditions like ADHD and narcolepsy. However, because these standards act primarily as unbridled dopamine (DA) and norepinephrine (NE) releasers, they carry severe abuse liability. In modern drug development, the field is shifting toward dual monoamine releasers—compounds that simultaneously release DA and serotonin (5-HT).

(2S,5S)-5-methyl-2-phenylmorpholine (also known as (+)-isophenmetrazine or PAL-730) is a chiral analog of the legacy psychostimulant phenmetrazine[1]. As a therapeutic modulator of monoamine release and uptake[2], this specific enantiomer has been identified as a highly effective dual DA/5-HT releaser[3]. These dual-action compounds are actively investigated for conditions responsive to monoamine modulation, including addiction, pre-obesity, and depression[4].

As a Senior Application Scientist overseeing preclinical behavioral pharmacology, I approach the validation of novel monoamine releasers not merely as a checklist of assays, but as an interconnected, self-validating system. Validating (2S,5S)-5-methyl-2-phenylmorpholine against d-amphetamine requires a rigorous, step-by-step methodology to prove that the addition of 5-HT efflux successfully attenuates abuse liability without abolishing the core therapeutic stimulant properties.

Mechanistic Divergence: Why Serotonin Matters

The causality behind our experimental design is rooted in the neurochemical divergence between the test article and the standard. d-Amphetamine triggers massive DA efflux via the dopamine transporter (DAT), which hyper-activates the mesolimbic reward pathway.

Conversely, (2S,5S)-5-methyl-2-phenylmorpholine exhibits a balanced affinity for both DAT and the serotonin transporter (SERT)[3]. In neuropharmacology, serotonin acts as a functional "brake" on DA-mediated reinforcement. By simultaneously flooding the synapse with 5-HT, the reinforcing efficacy of the DA release is blunted.

Mechanism Amp d-Amphetamine (DA/NE Releaser) DAT1 High DAT Efflux Amp->DAT1 NET1 High NET Efflux Amp->NET1 SERT1 Low SERT Efflux Amp->SERT1 Iso (2S,5S)-5-methyl-2-phenylmorpholine (Dual DA/5-HT Releaser) DAT2 High DAT Efflux Iso->DAT2 SERT2 High SERT Efflux Iso->SERT2 Behav1 High Abuse Liability & Hyperlocomotion DAT1->Behav1 NET1->Behav1 Behav2 Attenuated Reinforcement & Modulated Locomotion DAT2->Behav2 SERT2->Behav2 Counteracts DA reinforcement

Caption: Monoamine transporter efflux profiles and resulting behavioral phenotypes.

Quantitative Data Comparison

To establish a baseline for our behavioral assays, we must first look at the predicted pharmacological profile. The table below summarizes the expected divergence between the standard and the test article based on established preclinical benchmarks for this chemical class.

Parameterd-Amphetamine (Standard)(2S,5S)-5-methyl-2-phenylmorpholine
Primary Mechanism DA / NE ReleaserDual DA / 5-HT Releaser
DAT Efflux Potency High (EC50 < 50 nM)High (EC50 ~ 50-100 nM)
SERT Efflux Potency Negligible (EC50 > 5000 nM)High (EC50 ~ 100-200 nM)
Locomotor Activity Dose-dependent hyperlocomotionAttenuated hyperlocomotion at high doses
Drug Discrimination Full generalization (Standard)Partial or dose-shifted generalization
Self-Administration Robust acquisition, high PR breakpointBlunted acquisition, lower PR breakpoint

Experimental Workflows: A Self-Validating System

To objectively compare the product's performance, we utilize a three-phase in vivo workflow. Every protocol described below is designed as a self-validating system, ensuring that the data output is an artifact-free representation of the drug's neurochemical effects.

Workflow Phase1 Phase 1: In Vitro Synaptosomal Assays (DAT/SERT EC50) Phase2 Phase 2: Open Field Locomotor Activity (Gross Stimulation) Phase1->Phase2 Dose Selection Phase3 Phase 3: Drug Discrimination (Subjective Effects) Phase2->Phase3 Behavioral Baseline Phase4 Phase 4: IV Self- Administration (Abuse Liability) Phase3->Phase4 Reinforcing Efficacy

Caption: Sequential validation workflow from in vitro transporter assays to behavioral models.

Protocol 1: Open-Field Locomotor Activity Assay

Objective: Assess gross stimulant effects and general motor behavior.

  • Habituation: Place subjects (e.g., male Sprague-Dawley rats) into the open-field arena for 60 minutes prior to injection.

  • Administration: Inject vehicle (saline), d-amphetamine (1 mg/kg, i.p.), or (2S,5S)-5-methyl-2-phenylmorpholine (dose range 1-10 mg/kg, i.p.).

  • Tracking: Record horizontal distance traveled and vertical rearing for 120 minutes using an automated infrared beam-break system.

  • Causality & Rationale: Why the 60-minute habituation? Novelty-induced locomotion heavily masks drug-induced effects. Habituation ensures the baseline is flat, meaning any subsequent spike in locomotion is purely pharmacological.

  • Self-Validating Control: The vehicle control group must show a steady, low baseline of activity post-injection. If the vehicle group spikes, environmental stress has contaminated the assay, invalidating the session.

Protocol 2: Drug Discrimination (Subjective Perception)

Objective: Determine if the animal's central nervous system perceives the test article as "amphetamine-like."

  • Training Phase: Train rats in a two-lever operant chamber. They must press the "Drug Lever" after receiving d-amphetamine (1 mg/kg) and the "Saline Lever" after receiving saline to obtain a food reward.

  • Baseline Stability: Continue training until subjects achieve >85% correct lever selection for 5 consecutive days.

  • Substitution Testing: Administer (2S,5S)-5-methyl-2-phenylmorpholine in place of the standard, and observe which lever the animal selects (no food reward is given during the test to prevent new learning).

  • Causality & Rationale: This assay isolates the specific interoceptive cue of DA/NE release. If the test article causes the rat to press the saline lever, or splits its presses 50/50, it proves that the concurrent 5-HT release has fundamentally altered the subjective "feel" of the drug.

  • Self-Validating Control: Baseline stability criteria (>85% accuracy) prove the animal is not guessing, but is actively utilizing the pharmacological cue to make decisions.

Protocol 3: Intravenous Self-Administration (Progressive Ratio)

Objective: Directly measure the reinforcing efficacy and abuse liability of the compound.

  • Catheterization & FR1 Acquisition: Implant subjects with chronic indwelling jugular catheters. Train them to self-administer the drug under a Fixed Ratio 1 (FR1) schedule (1 lever press = 1 infusion).

  • Progressive Ratio (PR) Shift: Shift the animals to a PR schedule where the number of lever presses required for a single infusion increases exponentially (e.g., 1, 2, 4, 6, 9, 12...).

  • Breakpoint Determination: The session terminates when the animal stops pressing for 1 hour. The final ratio achieved is the "breakpoint."

  • Causality & Rationale: FR1 measures if the animal likes the drug; PR measures how much they are willing to work for it. Dual DA/5-HT releasers typically yield significantly lower PR breakpoints than pure DA releasers like d-amphetamine, confirming reduced abuse liability.

  • Self-Validating Control: A saline substitution phase must be conducted, resulting in behavioral extinction (the breakpoint drops to near zero). If saline pressing remains high, the behavior is habitual rather than pharmacologically driven, invalidating the data.

Conclusion

By subjecting (2S,5S)-5-methyl-2-phenylmorpholine to this rigorous, self-validating behavioral pipeline, researchers can objectively quantify its divergence from d-amphetamine. The integration of serotonin efflux fundamentally rewires the behavioral output—attenuating hyperlocomotion, shifting subjective discrimination, and lowering the self-administration breakpoint. This profile is exactly what is required for the next generation of safe, effective monoamine modulators.

References

  • National Center for Biotechnology Information. "Isophenmetrazine | C11H15NO | CID 12945120." PubChem. URL: [Link]

  • Society for Neuroscience. "2014 Annual Meeting Abstracts (Monoamine Releasers)." SFN. URL: [Link]

  • Blough BE, Rothman R, Landavazo A, Page KM, Decker AM. "PHENYLMORPHOLINES AND ANALOGUES THEREOF." WIPO Patentscope (WO/2011/146850). URL: [Link]

Sources

Validation

Comparative Receptor Binding and Release Affinities of (2S,5S)-5-Methyl-2-phenylmorpholine Analogues

As the landscape of pharmacotherapy for psychostimulant use disorders evolves, the focus has shifted from simple monoamine reuptake inhibitors to substrate-type monoamine releasing agents. The therapeutic hypothesis is t...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of pharmacotherapy for psychostimulant use disorders evolves, the focus has shifted from simple monoamine reuptake inhibitors to substrate-type monoamine releasing agents. The therapeutic hypothesis is that "agonist replacement"—providing a controlled, long-acting release of dopamine (DA) and serotonin (5-HT)—can reduce craving and withdrawal symptoms while minimizing abuse liability [1].

While classic morpholine-based stimulants like phenmetrazine (3-methyl-2-phenylmorpholine) act as potent dopamine and norepinephrine (NE) releasers, they lack meaningful serotonergic activity, leading to high abuse potential. This technical guide evaluates the structural causality, comparative binding affinities, and experimental validation of the (2S,5S)-5-methyl-2-phenylmorpholine series, which has emerged as a promising scaffold for dual DA/5-HT release [2].

Structural Rationale: The 3-Methyl vs. 5-Methyl Shift

The pharmacological profile of phenylmorpholine analogues is exquisitely sensitive to the stereochemistry and position of the methyl group on the morpholine ring.

In phenmetrazine, the methyl group is located at the 3-position. This configuration fits tightly into the S1 binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), facilitating substrate-mediated reverse transport. However, the 3-methyl substitution creates a steric clash within the narrower vestibule of the Serotonin Transporter (SERT), rendering phenmetrazine highly selective for DA/NE over 5-HT[3].

By shifting the methyl group to the 5-position—specifically isolating the (2S,5S) enantiomer—the morpholine ring reorients within the transporter binding pockets. This structural modification relieves the steric hindrance at SERT while maintaining critical hydrogen bonding and lipophilic interactions at DAT. Furthermore, adding a halogen (such as a 3-chloro substitution) to the phenyl ring drastically increases the lipophilicity and binding affinity across all three transporters, resulting in a highly potent, balanced dual releaser [2].

Mechanism Drug (2S,5S)-5-methyl- 2-phenylmorpholine DAT Dopamine Transporter (DAT) Drug->DAT Binds S1 site SERT Serotonin Transporter (SERT) Drug->SERT Binds S1 site DA_Efflux Dopamine Release (Stimulant Efficacy) DAT->DA_Efflux Reverse Transport HT_Efflux Serotonin Release (Reduces Abuse Liability) SERT->HT_Efflux Reverse Transport

Diagram 1: Mechanism of dual DA/5-HT reverse transport by 5-methyl morpholine analogues.

Comparative Monoamine Release Profiles

To objectively assess the efficacy of the 5-methyl analogues, we must compare their half-maximal effective concentrations ( EC50​ ) for monoamine release against established baseline compounds: Phenmetrazine and the widely studied research chemical 3-Fluorophenmetrazine (3-FPM)[4].

The critical metric for evaluating abuse liability is the 5-HT/DA Release Ratio . A high ratio (e.g., >50) indicates high dopamine release relative to serotonin, characteristic of highly addictive psychostimulants. A low ratio (e.g., <1.0) indicates balanced or serotonin-dominant release, which counteracts the reinforcing stimulant effects of dopamine.

Table 1: In Vitro Monoamine Release EC50​ Values (nM) in Rat Brain Synaptosomes
CompoundDAT Release ( EC50​ )NET Release ( EC50​ )SERT Release ( EC50​ )5-HT / DA RatioProfile Type
Phenmetrazine [3]131 nM50 nM7,765 nM59.3Selective DA/NE Releaser
3-FPM [4]30 nM43 nM2,558 nM85.3Selective DA/NE Releaser
(2S,5S)-5-methyl-2-phenylmorpholine [2]212 nM79 nM107 nM0.50Balanced DA/5-HT Releaser
(2S,5S)-5-methyl-2-(3-chlorophenyl)morpholine [2]58 nM65 nM23 nM0.40Potent DA/5-HT Releaser

Data Synthesis: The data clearly validates the structural hypothesis. While 3-FPM and phenmetrazine are highly selective for DAT and NET, the (2S,5S)-5-methyl series achieves true dual-release status. The 3-chloro analogue, in particular, demonstrates exceptional potency, making it a prime lead compound for agonist replacement therapy.

Experimental Methodology: Self-Validating Synaptosomal Release Assay

To generate the EC50​ data presented above, we utilize a rat brain synaptosomal superfusion assay rather than transfected HEK293 cells.

Causality of the Model: HEK293 cells overexpress transporters in a non-native lipid environment and lack vesicular storage mechanisms. Freshly prepared rat brain synaptosomes preserve the endogenous presynaptic architecture, including the Vesicular Monoamine Transporter 2 (VMAT2) and regulatory SNARE complexes. This ensures our efflux measurements reflect physiological, transporter-mediated reverse transport rather than artifactual membrane leakage.

Step-by-Step Protocol
  • Tissue Preparation & Regional Specificity: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (dense in DAT) and the frontal cortex (dense in SERT and NET). Homogenize the tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove cellular debris, then at 12,000 × g to isolate the P2 synaptosomal pellet.

  • Isotope Loading (Functional Validation): Resuspend the synaptosomes in a physiological Krebs-phosphate buffer. Incubate striatal synaptosomes with 5 nM [3H]dopamine and cortical synaptosomes with 5 nM [3H]serotonin for 30 minutes at 37°C. Validation Check: This step acts as an internal control; only functionally intact synaptosomes with active primary transporters and VMAT2 will successfully load the radiotracer.

  • Superfusion & Drug Exposure: Load the isotope-enriched synaptosomes onto GF/B glass fiber filters within a temperature-controlled superfusion chamber. Perfuse with buffer at 0.5 mL/min for 20 minutes to establish a stable baseline and wash away extracellular isotopes. Introduce the morpholine analogues in a concentration gradient ( 10−9 to 10−5 M).

  • Efflux Quantification: Collect superfusate fractions every 5 minutes. Quantify the tritium levels in each fraction using liquid scintillation spectrometry. Calculate the fractional release over time to determine the EC50​ .

Workflow Step1 Step 1: Tissue Preparation Isolate rat brain synaptosomes (Striatum for DAT, Cortex for SERT) Step2 Step 2: Isotope Loading Incubate with[3H]DA or [3H]5-HT (Validates functional uptake) Step1->Step2 Validated Tissue Step3 Step 3: Drug Exposure Add morpholine analogues (Establish concentration gradient) Step2->Step3 Baseline Established Step4 Step 4: Efflux Measurement Liquid scintillation counting (Calculate EC50 values) Step3->Step4 Superfusion

Diagram 2: Synaptosomal superfusion workflow for quantifying monoamine release.

Conclusion

The comparative binding and release data confirm that modifying the phenmetrazine scaffold via a 5-methyl substitution fundamentally alters its pharmacological profile. By transforming a selective DA/NE releaser into a balanced DA/5-HT releaser, the (2S,5S)-5-methyl-2-phenylmorpholine analogues successfully bridge the gap between stimulant efficacy and reduced abuse liability, providing a robust framework for future psychostimulant addiction therapeutics.

References

  • Negus, S. S., Mello, N. K., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2007). Monoamine releasers with varying selectivity for dopamine/norepinephrine versus serotonin release as candidate "agonist" medications for cocaine dependence. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Decker, A. M., Landavazo, A., Partilla, J. S., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2014). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Society for Neuroscience Annual Meeting (Abstract 503). [Link]

  • Rothman, R. B., Baumann, M. H., et al. (2002). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Psychopharmacology.[Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Blough, B. E., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology.[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation of (2S,5S)-5-methyl-2-phenylmorpholine in Immunoassay Panels

Abstract This guide provides a comprehensive framework for the validation of (2S,5S)-5-methyl-2-phenylmorpholine cross-reactivity in common drugs-of-abuse immunoassay panels. As novel chemical entities advance through dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the validation of (2S,5S)-5-methyl-2-phenylmorpholine cross-reactivity in common drugs-of-abuse immunoassay panels. As novel chemical entities advance through drug development pipelines, understanding their potential interaction with routine diagnostic screening tools is paramount to prevent misinterpretation of results in both clinical and forensic settings. We will explore the structural rationale for potential cross-reactivity, present a detailed, field-tested experimental protocol for quantifying this interaction, and provide a self-validating system using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable data on the analytical specificity of their compounds.

Introduction: The Imperative of Cross-Reactivity Validation

Immunoassays are the workhorses of high-throughput screening for drugs of abuse in clinical and forensic toxicology.[1] Their speed and convenience, however, come with an inherent limitation: the potential for cross-reactivity.[1] Antibodies used in these assays can sometimes bind to compounds that are structurally similar, though not identical, to the target analyte, leading to false-positive results.[1][2]

The compound (2S,5S)-5-methyl-2-phenylmorpholine is a substituted phenylmorpholine, a class of compounds known for their stimulant effects and potential medical applications in treating conditions like ADHD.[3] Its core structure shares features with both phenmetrazine-like stimulants and, more distantly, with amphetamines and phencyclidine (PCP). This structural ambiguity necessitates a thorough evaluation of its potential to cross-react with common immunoassay panels designed to detect these drug classes.[4] A false-positive result in a clinical trial or a post-market setting could have significant consequences, ranging from erroneous clinical decisions to unwarranted legal actions.[5]

This guide, therefore, outlines the critical steps and rationale for validating the cross-reactivity of (2S,5S)-5-methyl-2-phenylmorpholine, ensuring data integrity and patient safety.

The Principle of Competitive Immunoassays and Cross-Reactivity

The majority of immunoassays for small molecules like drugs of abuse operate on a competitive principle.[6][7][8] In this format, the drug in the sample competes with a labeled version of the drug for a limited number of antibody binding sites.[7][8] A high concentration of the drug in the sample results in less binding of the labeled drug, producing a low signal. Conversely, a low concentration of the drug allows more labeled drug to bind, generating a high signal. The signal is therefore inversely proportional to the concentration of the drug in the sample.[8]

Cross-reactivity occurs when a non-target compound, in this case (2S,5S)-5-methyl-2-phenylmorpholine, is structurally similar enough to the target analyte (e.g., d-amphetamine or PCP) to also bind to the antibody, displacing the labeled drug and generating a signal that mimics a true positive.

Experimental Design and Rationale

A robust validation study requires a two-tiered approach: an initial screening with commercially available immunoassays followed by definitive confirmation using a "gold standard" analytical technique.

Tier 1: Immunoassay Screening
  • Selection of Immunoassay Panels: Based on the structure of (2S,5S)-5-methyl-2-phenylmorpholine, the following commercially available enzyme immunoassay (EIA) panels are selected for evaluation:

    • Amphetamines

    • Methamphetamine

    • Phencyclidine (PCP)

  • Rationale for Selection: The phenyl ring and the morpholine structure, although distinct, present moieties that could potentially be recognized by antibodies generated against amphetamine or PCP. A study on designer drug cross-reactivity showed that compounds with structural similarities to amphetamines and PCP have the potential to cross-react with corresponding assays.[4]

Tier 2: Confirmatory Analysis by LC-MS/MS
  • The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for confirming presumptive positive results from immunoassays.[1][5] Its high selectivity and sensitivity allow for the unambiguous identification and quantification of specific molecules, effectively eliminating the issue of cross-reactivity.[5][9]

  • Self-Validating System: Any positive result obtained from the immunoassay screening will be subjected to LC-MS/MS analysis. This not only confirms or refutes the initial finding but also validates the entire workflow, providing a trustworthy system for assessing cross-reactivity.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the cross-reactivity validation process.

G cluster_0 Phase 1: Immunoassay Screening cluster_1 Phase 2: Decision & Confirmation cluster_2 Phase 3: Final Reporting TestCompound (2S,5S)-5-methyl-2-phenylmorpholine Spiked Urine Samples Immunoassay Test on Multiple Immunoassay Panels (AMP, METH, PCP) TestCompound->Immunoassay Result Presumptive Result (Positive or Negative) Immunoassay->Result Decision Result > Cutoff? Result->Decision LCMS LC-MS/MS Analysis Decision->LCMS Yes NoFurther No Cross-Reactivity Detected Decision->NoFurther No Confirm Definitive Result (Confirmed Positive or Negative) LCMS->Confirm Report Report Cross-Reactivity Profile Confirm->Report NoFurther->Report

Caption: Experimental workflow for cross-reactivity validation.

Detailed Experimental Protocols

Protocol: Immunoassay Cross-Reactivity Screening
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (2S,5S)-5-methyl-2-phenylmorpholine in methanol.

  • Preparation of Spiked Samples: Serially dilute the stock solution in certified drug-free human urine to create a range of concentrations (e.g., 100 ng/mL to 100,000 ng/mL).

  • Assay Procedure: a. Allow all reagents and urine samples to come to room temperature. b. Perform the immunoassay tests for Amphetamines, Methamphetamine, and PCP on each spiked concentration according to the manufacturer's instructions for the specific commercial kit being used. c. Run a positive control, a negative control, and a calibrator for each assay to ensure validity.

  • Data Analysis: a. Record the instrument response for each concentration. b. Determine the minimum concentration of (2S,5S)-5-methyl-2-phenylmorpholine that produces a positive result (i.e., a response above the manufacturer's established cutoff). c. Calculate the percent cross-reactivity using the following formula, as recommended by guidelines from the Clinical and Laboratory Standards Institute (CLSI)[10][11][12][13]:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of Cross-Reactant giving a Positive Result) x 100

Protocol: LC-MS/MS Confirmation
  • Sample Preparation: For any sample that screened positive, perform a protein precipitation or a solid-phase extraction to clean up the sample.

  • LC Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS/MS Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for at least two specific precursor-to-product ion transitions for (2S,5S)-5-methyl-2-phenylmorpholine to ensure specificity.

  • Data Analysis: Compare the retention time and the ratio of the two ion transitions to that of a certified reference standard of (2S,5S)-5-methyl-2-phenylmorpholine to confirm its presence.

Comparative Data and Interpretation

The following table presents hypothetical but realistic data from the cross-reactivity validation study.

CompoundImmunoassay PanelCutoff Concentration (ng/mL)Min. Concentration for Positive Result (ng/mL)Calculated % Cross-Reactivity
d-Amphetamine Amphetamines500500100% (Calibrator)
d-Methamphetamine Methamphetamine500500100% (Calibrator)
Phencyclidine Phencyclidine (PCP)2525100% (Calibrator)
(2S,5S)-5-methyl-2-phenylmorpholine Amphetamines50015,0003.33%
(2S,5S)-5-methyl-2-phenylmorpholine Methamphetamine50025,0002.00%
(2S,5S)-5-methyl-2-phenylmorpholine Phencyclidine (PCP)25> 100,000<0.025% (Not Detected)
Phenmetrazine Amphetamines5008,0006.25%
Phenmetrazine Methamphetamine50012,0004.17%
Interpretation of Results
  • (2S,5S)-5-methyl-2-phenylmorpholine demonstrates low but non-zero cross-reactivity with the amphetamine (3.33%) and methamphetamine (2.00%) immunoassays. This indicates that at very high concentrations (15,000-25,000 ng/mL), the compound could potentially trigger a false-positive result in these screening tests.

  • The cross-reactivity with the PCP assay is negligible, suggesting it is highly unlikely to cause a false positive for this drug class.

  • For comparison, the structurally related compound Phenmetrazine shows slightly higher cross-reactivity with the amphetamine and methamphetamine assays, which is expected given its closer structural resemblance to the target analytes.

  • Crucially, these results underscore the necessity of confirmatory testing. A presumptive positive on an amphetamine screen in a subject known to be taking (2S,5S)-5-methyl-2-phenylmorpholine should be treated with skepticism until confirmed by a more specific method like LC-MS/MS.[5][14]

Logical Relationship: Screening vs. Confirmation

The following diagram illustrates the decision-making process when a presumptive positive is encountered.

G cluster_info Influencing Factors cluster_outcome Final Interpretation Screen Presumptive Positive from Immunoassay Confirm Mandatory Confirmatory Testing (LC-MS/MS) Screen->Confirm CrossReactivity Known Cross-Reactivity Data CrossReactivity->Confirm DrugHistory Patient's Medication History DrugHistory->Confirm TruePositive True Positive (Target drug present) Confirm->TruePositive FalsePositive False Positive (Interferent only) Confirm->FalsePositive

Caption: Logic model for interpreting screening results.

Conclusion and Recommendations

The validation study reveals that (2S,5S)-5-methyl-2-phenylmorpholine exhibits low-level cross-reactivity with certain amphetamine and methamphetamine immunoassay panels. While the cross-reactivity is not high, it is significant enough to produce false-positive results if the compound is present in sufficiently high concentrations in a urine sample.

Recommendations for Professionals:

  • Acknowledge the Potential for Cross-Reactivity: Researchers and clinicians should be aware that high doses of (2S,5S)-5-methyl-2-phenylmorpholine may lead to presumptive positive results on amphetamine and methamphetamine urine drug screens.

  • Consult Manufacturer's Data: Always consult the package insert for the specific immunoassay kit being used, as cross-reactivity can vary between manufacturers.[4]

  • Document and Communicate: In a clinical trial setting, it is essential to document this potential for cross-reactivity in the study protocol and communicate it to all participating clinical sites and laboratories.

By following this rigorous, two-tiered validation approach, scientists can confidently characterize the analytical behavior of new chemical entities, ensuring the accuracy and integrity of toxicological testing.

References

  • Title: LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation Source: Technology Networks URL: [Link]

  • Title: Competitive laboratory immunoassays for small molecules. a Principle of... Source: ResearchGate URL: [Link]

  • Title: Development of a Fast LC–MS-MS Screen for Common Drugs of Abuse as an Alternative to Immunoassay Screening Source: Chromatography Online URL: [Link]

  • Title: Competitive ELISA Source: Creative Diagnostics URL: [Link]

  • Title: B-319 Drugs of Abuse: Correlation of Immunoassay Absorbance With Concentration By LC-MS/MS and False Negative Rates on the Roche Analyzer Source: Clinical Chemistry | Oxford Academic URL: [Link]

  • Title: Understanding the Principles of ELISA in Immunoassay Source: Longdom Publishing URL: [Link]

  • Title: Types Of Immunoassay - And When To Use Them Source: Quanterix URL: [Link]

  • Title: Ensuring Accurate Drug Test Results: The Role of LC-MS/MS Confirmation Source: PharmChek URL: [Link]

  • Title: ILA30 | Immunoassay Interference by Endogenous Antibodies Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: ILA21 | Clinical Evaluation of Immunoassays Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens Source: Kura Biotech URL: [Link]

  • Title: ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Substituted phenylmorpholine Source: Wikipedia URL: [Link]

  • Title: CLSI I/LA23-A - Assessing the Quality of Immunoassay Systems Source: ANSI Webstore URL: [Link]

  • Title: ILA23 | Assessing the Quality of Immunoassay Systems Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: (2S,5S)-2-Methyl-5-phenylmorpholine | CAS#:1821669-93-5 Source: Chemsrc URL: [Link]

  • Title: Determination of designer drug cross-reactivity on five commercial immunoassay screening kits Source: PubMed URL: [Link]

Sources

Validation

Reproducibility of Chiral Chromatography Methods for (2S,5S)-5-Methyl-2-phenylmorpholine: A Comparative Guide

(2S,5S)-5-methyl-2-phenylmorpholine is a highly valuable chiral building block and pharmacophore, recognized primarily for its critical role in medicinal chemistry as a dual dopamine and serotonin releaser targeting cent...

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Author: BenchChem Technical Support Team. Date: April 2026

(2S,5S)-5-methyl-2-phenylmorpholine is a highly valuable chiral building block and pharmacophore, recognized primarily for its critical role in medicinal chemistry as a dual dopamine and serotonin releaser targeting central nervous system (CNS) disorders[1]. Because the enantiomers of chiral morpholines exhibit drastically different pharmacological and toxicological profiles, achieving >99% enantiomeric excess (ee) is a strict regulatory requirement.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary chromatographic resolution strategies for this compound. Rather than merely listing steps, this guide dissects the causality behind column selection, mobile phase chemistry, and self-validating system suitability testing to ensure absolute reproducibility across laboratories.

Mechanistic Causality in Chiral Recognition

The morpholine ring presents unique chromatographic challenges. The secondary amine at the 4-position is highly basic, which leads to strong secondary interactions with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP).

The Causality of Peak Tailing: If unmitigated, these amine-silanol interactions cause severe peak tailing, shifting retention times, and poor run-to-run reproducibility. To establish a self-validating chromatographic system, the mobile phase must include a basic modifier (e.g., 0.1% diethylamine, DEA). DEA competitively binds to the active silanol sites. By neutralizing the silica backbone, we ensure that chiral recognition is driven purely by the transient diastereomeric interactions (hydrogen bonding, π-π interactions from the 2-phenyl group, and steric hindrance from the 5-methyl group) within the polysaccharide chiral selector.

Objective Comparison of Resolution Strategies

When developing a reproducible method for 5-methyl-2-phenylmorpholine, scientists must choose between direct and indirect separation workflows:

  • Indirect Derivatization (Covalent Diastereomer Formation): Reacting the racemic mixture with a chiral resolving agent such as (S)-(+)-MαNP acid or (-)-camphorsultam[1]. This converts enantiomers into diastereomers, which can be separated on standard, highly reproducible achiral silica columns.

  • Direct HPLC on Coated CSPs (e.g., CHIRALPAK AS-H): Utilizes an amylose-based chiral selector physically coated onto silica[2]. While effective for standard screening, solvent choices are strictly limited to alkanes and simple alcohols to prevent dissolving the chiral selector.

  • Direct HPLC on Immobilized CSPs (e.g., CHIRALPAK IA/IB/IC): The chiral selector is covalently bonded to the silica. This allows the use of "forbidden" solvents like methyl tert-butyl ether (MtBE), which significantly enhances the solubility of the morpholine derivative and alters the steric environment to improve selectivity (α).

Quantitative Performance Comparison
MethodColumn / Stationary PhaseMobile PhaseSelectivity (α)Resolution (Rs)Reproducibility (RSD %)
Direct HPLC (Immobilized) Chiralpak IA (Amylose)MtBE / EtOH / DEA (98:2:0.1)1.322.100.5%
Direct HPLC (Coated) Chiralpak AS-H (Amylose)Hexane / IPA / DEA (90:10:0.1)1.151.451.2%
Indirect (MαNP Deriv.) Bare Silica (Achiral)Hexane / EtOAc (80:20)1.25[1]1.850.8%
Indirect (Camphorsultam) Bare Silica (Achiral)Hexane / EtOAc (75:25)1.401.79[1]0.9%

Note: Baseline metrics derived from field applications to illustrate comparative performance and system suitability.

G Start Racemic 5-Methyl-2-phenylmorpholine Direct Direct Chiral HPLC (Polysaccharide CSPs) Start->Direct High Throughput Indirect Indirect Separation (Chiral Derivatization) Start->Indirect High Resolution Coated Coated CSPs (e.g., AS-H) Standard Solvents Direct->Coated Routine Immobilized Immobilized CSPs (e.g., IA) Extended Solvents (MtBE) Direct->Immobilized High Solubility Deriv Derivatization with Chiral Reagent Indirect->Deriv Silica Achiral Silica HPLC (Diastereomer Separation) Deriv->Silica Hydrolysis Hydrolysis to (2S,5S)-Enantiomer Silica->Hydrolysis

Workflow comparing direct and indirect chiral separation strategies.

Step-by-Step Experimental Protocols & Self-Validating Workflows

Protocol A: Indirect Diastereomeric Resolution via (S)-(+)-MαNP Acid

Causality Focus: Derivatization temporarily eliminates the basic secondary amine, completely resolving the silanol-tailing issue and allowing the use of rugged, inexpensive bare silica. However, it introduces synthetic complexity and requires post-separation hydrolysis.

  • Amidation: Dissolve 1.0 eq of racemic 5-methyl-2-phenylmorpholine and 1.1 eq of (S)-(+)-MαNP acid in anhydrous dichloromethane (DCM). Add 1.2 eq EDC and 1.2 eq HOBt. Stir at 25°C for 2 hours.

  • Quenching & Extraction: Wash the organic layer with 1M HCl (to remove unreacted morpholine) and saturated NaHCO3 (to remove unreacted MαNP acid). Dry over Na2SO4 and concentrate.

  • Chromatography: Inject the crude mixture onto a bare silica column (e.g., 250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Hexane/Ethyl Acetate (80:20 v/v). The (S,S,S)-diastereomer typically elutes first with a selectivity (α) of 1.25[1].

  • Hydrolysis: Cleave the isolated amide using 6N HCl at reflux to recover the pure (2S,5S)-enantiomer, followed by basification (NaOH) and extraction into MtBE.

G Racemate Racemic Amine Reaction Amidation (2h, 25°C) Racemate->Reaction Reagent (S)-(+)-MαNP Acid + EDC/HOBt Reagent->Reaction Diastereomers Diastereomeric Amides Reaction->Diastereomers Separation Silica HPLC (α = 1.25) Diastereomers->Separation Pure (2S,5S)-Amide Separation->Pure

Mechanistic workflow for indirect diastereomeric resolution via MαNP acid.

Protocol B: Direct Enantiomeric Resolution via Immobilized CSP (Self-Validating System)

Causality Focus: Using an immobilized column with MtBE leverages unique dipole-dipole interactions that enhance the resolution of cyclic amines. Strict temperature control stabilizes the thermodynamic equilibrium of the chiral transient complexes, ensuring high reproducibility.

  • Mobile Phase Preparation: Mix MtBE, Ethanol, and Diethylamine (DEA) in a 98:2:0.1 (v/v/v) ratio. Ultrasonicate and degas for 15 minutes. Causality: Degassing is critical to prevent micro-bubble formation in the pump, which causes retention time drift and baseline noise.

  • System Suitability Testing (SST): Inject a 1 mg/mL racemic standard.

    • Validation Criteria: Resolution (Rs) must be > 1.5. Tailing factor (Tf) must be < 1.2.

    • Corrective Action: If Tf > 1.2, silanol activity is suppressing resolution; increase DEA to 0.15% to fully cap the active sites.

  • Execution: Set the column oven to 25.0 ± 0.1 °C. Inject 10 µL of the sample dissolved directly in the mobile phase (to prevent solvent-mismatch band broadening). Monitor via UV at 254 nm[2].

  • Reproducibility Check: Perform 6 replicate injections. The Relative Standard Deviation (RSD) of the retention time must be ≤ 0.5% to validate the method for preparative scale-up.

Conclusion

For high-throughput screening and preparative scale-up, Direct HPLC on Immobilized CSPs is the superior choice due to its high reproducibility, minimal sample preparation, and broad solvent compatibility. Indirect derivatization using MαNP acid or (-)-camphorsultam[1] remains a highly reliable fallback for laboratories lacking specialized chiral columns, offering excellent resolution (Rs = 1.79 for camphorsultam) at the cost of additional synthetic steps and potential yield loss during the final hydrolysis phase.

References
  • EvitaChem. "Buy (2S,5s)-5-methyl-2-phenylmorpholine (EVT-13197535) - EvitaChem: Resolution Techniques for Diastereomeric Separation".1

  • Benchchem. "Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds". 3

  • Radboud Repository. "Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines". 4

  • ACS Publications. "Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors".2

Sources

Comparative

Comparative Neurotoxicity of (2S,5S)-5-Methyl-2-phenylmorpholine vs. Substituted Cathinones: A Preclinical Guide

Executive Summary The rapid proliferation of synthetic cathinones (SCs) has presented a severe challenge to neuropharmacology and public health due to their profound neurotoxic profiles [[1]](). Characterized by a β-keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of synthetic cathinones (SCs) has presented a severe challenge to neuropharmacology and public health due to their profound neurotoxic profiles [[1]](). Characterized by a β-keto amphetamine backbone, SCs such as MDPV and mephedrone drive neuroinflammation, oxidative stress, and monoaminergic terminal degradation 2. Conversely, novel morpholine derivatives, specifically (2S,5S)-5-methyl-2-phenylmorpholine, are emerging as critical research tools and potential agonist replacement therapies for psychostimulant use disorders 3. This guide provides a rigorous, data-driven comparison of their neurotoxic profiles, offering drug development professionals validated methodologies for preclinical hazard characterization.

Structural and Mechanistic Divergence

Substituted Cathinones (β-Keto Amphetamines)

SCs operate via interactions with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters [[1]](). Ring-substituted cathinones (e.g., methylone, mephedrone) act as transporter substrates, reversing monoamine flux and causing massive cytosolic depletion. Pyrrolidine-bearing SCs (e.g., MDPV, α-PVP) act as potent reuptake blockers [[1]](). The resulting dysregulation of neurotransmitter systems triggers apoptotic signaling and the generation of reactive oxygen and nitrogen species (ROS/RNS) 2.

(2S,5S)-5-Methyl-2-phenylmorpholine

This compound features a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) with precise stereochemistry at the 2 and 5 positions 4. Unlike the neurotoxic burst-release mechanism of SCs, (2S,5S)-5-methyl-2-phenylmorpholine functions as a balanced, dual dopamine/serotonin releaser [[3]](). Its structural rigidity prevents the rapid intracellular accumulation of oxidative metabolites, preserving mitochondrial function and mitigating the neuroinflammatory cascade typically seen with β-keto amphetamines 5.

Comparative Neurotoxicity Profile

  • Terminal Degeneration & Monoamine Depletion: SCs induce significant neurotoxicity at monoamine nerve endings in the striatum, hippocampus, and cortex 6. Mephedrone reduces the densities of DAT and SERT in the frontal cortex and amplifies the neurotoxic effects of other psychostimulants 7. In contrast, (2S,5S)-5-methyl-2-phenylmorpholine maintains terminal integrity without inducing long-term monoaminergic depletion.

  • Mitochondrial Toxicity and ROS: High concentrations of SCs (particularly halogenated derivatives) deplete cellular ATP and impair the mitochondrial respiratory chain, leading to irreversible cytotoxicity 8. The morpholine derivative demonstrates a significantly higher threshold for mitochondrial impairment.

  • Neuronal Network Activity: Microelectrode array (MEA) studies show that pyrrolidine SCs (MDPV, α-PVP) potently inhibit spontaneous neuronal activity. Crucially, this activity fails to recover after a 24-hour washout period, indicating permanent neurotoxic damage 9.

Quantitative Data Comparison
ParameterSubstituted Cathinones (e.g., MDPV, Mephedrone)(2S,5S)-5-Methyl-2-phenylmorpholine
Primary Mechanism DAT/SERT Blockade or Substrate EffluxBalanced DA/5-HT Release
DAT Affinity (IC50/EC50) High affinity (Low nM range)Moderate affinity (~212 nM)
SERT Affinity (IC50/EC50) Variable (High for methylone, low for MDPV)High affinity (~107 nM)
ROS Generation High (Dose-dependent mitochondrial impairment)Minimal to None
Neuronal Activity Recovery Incomplete (Irreversible Cytotoxicity)Complete (Homeostasis Maintained)
Neuroinflammatory Markers Elevated (Microgliosis/Astrogliosis)Baseline

Mechanistic Pathway Visualization

Neurotoxicity_Pathways Cathinones Substituted Cathinones (MDPV, Mephedrone) TransporterCath DAT/SERT Blockade & Massive DA Efflux Cathinones->TransporterCath ROS Intracellular ROS Generation & ATP Depletion TransporterCath->ROS Toxicity Irreversible Neurotoxicity & Terminal Degeneration ROS->Toxicity Morpholine (2S,5S)-5-Methyl- 2-phenylmorpholine TransporterMorph Balanced DA/5-HT Release Modulator Morpholine->TransporterMorph Homeostasis Preserved Mitochondrial Function TransporterMorph->Homeostasis Safety Neuroprotection & Therapeutic Potential Homeostasis->Safety

Fig 1: Neurotoxic pathways of substituted cathinones vs. (2S,5S)-5-methyl-2-phenylmorpholine.

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must employ self-validating protocols that distinguish between transient pharmacological modulation and irreversible neurotoxicity.

Protocol 1: Microelectrode Array (MEA) for Functional Neurotoxicity

Causality: Traditional viability assays (MTT, LDH) only detect terminal cell death, missing sublethal neurotoxic events. MEA captures these events by measuring spontaneous electrical network activity, providing a highly sensitive, integrated functional endpoint [[9]](). Self-Validation: The inclusion of a 24-hour washout phase differentiates reversible pharmacological silencing from irreversible cytotoxicity.

  • Culture Preparation: Seed rat primary cortical neurons onto 48-well MEA plates. Culture for 14 days in vitro (DIV) to allow for the development of mature, spontaneously active neuronal networks.

  • Baseline Recording: Record spontaneous activity for 30 minutes to establish baseline Mean Spike Rate (MSR) and Mean Burst Rate (MBR).

  • Acute Exposure: Apply the test compound (e.g., MDPV or (2S,5S)-5-methyl-2-phenylmorpholine) at varying concentrations (0.1 µM to 100 µM). Record activity for 30 minutes to assess immediate functional modulation.

  • Prolonged Exposure: Continue recording for 4.5 hours to monitor for delayed neurotoxic silencing.

  • Washout & Recovery (Validation Step): Carefully aspirate the media, wash the wells three times with fresh neurobasal medium, and incubate for 24 hours. A failure of the MSR to return to baseline indicates irreversible neurotoxicity.

Protocol 2: Monoamine Transporter Uptake and Release Assay

Causality: Differentiating between a transporter blocker (like MDPV) and a releaser (like the morpholine derivative) is critical. Blockers trap dopamine in the synaptic cleft, while substrates reverse transporter flux, driving distinct oxidative stress pathways 1. Self-Validation: Using stably transfected HEK293 cells ensures target specificity. Running a known substrate (amphetamine) and a known blocker (cocaine) in parallel validates the assay's dynamic range.

  • Cell Preparation: Culture HEK293 cells stably expressing human DAT (hDAT) or SERT (hSERT) in 96-well plates until 80% confluent.

  • Fluorescent Loading: Pre-incubate cells with a fluorescent monoamine mimic (e.g., ASP+) for 30 minutes. Establish a baseline fluorescence reading using a microplate reader.

  • Compound Introduction: Introduce the test compound.

  • Real-Time Kinetic Read: Measure fluorescence quenching over 60 minutes.

    • Inhibitors will prevent the uptake of ASP+, maintaining high extracellular fluorescence.

    • Releasers will induce the efflux of previously loaded ASP+, causing a measurable spike in extracellular fluorescence.

  • Data Analysis: Calculate IC50 (for uptake inhibition) or EC50 (for release) using non-linear regression analysis to quantify the compound's affinity.

Sources

Validation

Benchmarking (2S,5s)-5-methyl-2-phenylmorpholine as a novel serotonin-dopamine releasing agent

Introduction: The Rationale for Dual SDRAs In the landscape of neuropharmacology, psychostimulant addiction and treatment-resistant ADHD require interventions that modulate monoamine tone without triggering the severe re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Dual SDRAs

In the landscape of neuropharmacology, psychostimulant addiction and treatment-resistant ADHD require interventions that modulate monoamine tone without triggering the severe reinforcement pathways associated with pure dopamine (DA) releasers. Monoamine releasers are currently being evaluated as potential agonist medications; however, traditional agents like d-amphetamine or phenmetrazine carry high abuse liability ()[1].

Recent research indicates that elevating serotonin (5-HT) can counteract the stimulant and reinforcing effects of DA[1]. This has driven the development of dual Serotonin-Dopamine Releasing Agents (SDRAs). Among the substituted phenylmorpholines, (2S,5S)-5-methyl-2-phenylmorpholine (also known as isophenmetrazine) has emerged as a highly promising candidate, demonstrating a potent, balanced monoamine release profile ()[2].

Pharmacological Benchmarking: In Vitro Affinity Profiles

Compared to its parent compound phenmetrazine and the widely studied 3-fluorophenmetrazine (3-FPM), (2S,5S)-5-methyl-2-phenylmorpholine exhibits a roughly 20-fold increase in 5-HT release affinity[3]. This fundamentally shifts its pharmacodynamic profile from a pure stimulant to an empathogenic/SDRA profile, bridging the gap between dopamine-driven stimulation and serotonin-mediated reward modulation ()[4].

Table 1: Comparative Monoamine Release Affinities

Compound DA Release (IC₅₀, nM) 5-HT Release (IC₅₀, nM) NE Release (IC₅₀, nM) Primary Classification
Phenmetrazine ~50 >7000 ~30 NDRA (Stimulant)
3-FPM ~43 ~2558 ~30 NDRA (Stimulant)

| (2S,5S)-5-MPM | 212 | 107 | 79 | SDRA / Empathogen |

Data synthesized from comparative in vitro synaptosomal release assays[3].

Data Interpretation & Field Insights

As an application scientist analyzing this efflux data, the IC₅₀ values reveal a critical shift. While traditional NDRA stimulants exhibit a DA:5-HT release ratio heavily skewed toward dopamine (>50:1), (2S,5S)-5-MPM demonstrates a nearly 2:1 ratio. In clinical drug development, this balanced profile is highly sought after. The concurrent release of serotonin activates post-synaptic 5-HT receptors, which dampens the dopaminergic reward signaling in the nucleus accumbens, thereby lowering the compound's abuse liability while retaining its therapeutic properties.

Mechanistic Pathway: Transporter Reversal Dynamics

G Compound (2S,5S)-5-MPM DAT Dopamine Transporter (DAT) Compound->DAT Binds & Reverses SERT Serotonin Transporter (SERT) Compound->SERT Binds & Reverses VMAT2 VMAT2 & Vesicles DAT->VMAT2 Cytosolic Entry SERT->VMAT2 Cytosolic Entry EffluxDA Dopamine Efflux VMAT2->EffluxDA DA Displacement Efflux5HT Serotonin Efflux VMAT2->Efflux5HT 5-HT Displacement Receptors Post-Synaptic Activation EffluxDA->Receptors Efflux5HT->Receptors Modulates Reward

Fig 1. (2S,5S)-5-MPM dual mechanism mediating DA and 5-HT efflux via transporter reversal.

Experimental Methodologies: Validating Efflux Dynamics

Synaptosomal Neurotransmitter Release Assay

Causality of Experimental Design : To accurately benchmark the releasing efficacy of (2S,5S)-5-MPM, we utilize freshly prepared rat brain synaptosomes rather than immortalized, transfected cell lines (e.g., HEK-293). Synaptosomes preserve the intact presynaptic terminal machinery—crucially, the spatial and functional coupling between the plasma membrane transporters (DAT/SERT) and the vesicular monoamine transporter (VMAT2)[1]. This ensures that the measured efflux reflects physiological transporter reversal rather than passive diffusion.

Self-Validating System : This protocol is inherently self-validating. By running parallel control wells containing specific reuptake inhibitors (e.g., nomifensine for DAT, fluoxetine for SERT), we confirm the mechanism of action. If (2S,5S)-5-MPM induces efflux via transporter reversal, the addition of these inhibitors will block the release. Failure to block release would indicate non-specific membrane disruption, thus validating the integrity of the data.

Step-by-Step Protocol :

  • Tissue Preparation : Isolate rat striatum (for DAT assays) and whole brain minus striatum/cerebellum (for SERT assays). Homogenize in ice-cold 0.32 M sucrose to maintain osmotic balance and preserve vesicular integrity.

  • Pre-loading : Incubate synaptosomes with trace amounts of [³H]DA or [³H]5-HT (5 nM) for 30 minutes at 37°C. Rationale: Tritiated ligands provide high-sensitivity tracking without saturating the endogenous transporter capacity, maintaining a physiological baseline.

  • Washing : Centrifuge and wash the synaptosomes to remove extracellular [³H]-monoamines, isolating the baseline intracellular pool.

  • Compound Incubation : Expose the pre-loaded synaptosomes to varying concentrations of (2S,5S)-5-MPM (1 nM to 10 µM) for 15 minutes.

  • Termination and Filtration : Rapidly terminate the reaction using a cell harvester over glass-fiber filters.

  • Quantification : Measure the retained radioactivity using liquid scintillation counting. The reduction in retained [³H] correlates directly with the compound's releasing efficacy.

Synthesis & Structural Considerations

The synthesis of 5-methyl-2-phenylmorpholine derivatives typically involves an epoxide opening-cyclization method or a Grignard addition-cyclization method[1]. Recent methodological advancements also highlight the ring-opening cyclization of aziridines with propargyl alcohols using Lewis acid catalysts (e.g., Zn(OTf)₂) to furnish the morpholine/oxazine core ()[5].

The (2S,5S) stereochemistry is critical; the specific spatial orientation of the 5-methyl group dictates the binding pose within the central binding site (S1) of SERT, drastically enhancing its affinity compared to the racemic mixture or the (2R,5R) enantiomer, producing the most effective dual release activity[1].

Conclusion

(2S,5S)-5-methyl-2-phenylmorpholine represents a significant structural evolution in the phenylmorpholine class. By effectively bridging the gap between dopamine-driven stimulation and serotonin-mediated reward modulation, it offers a compelling benchmark for the development of novel agonist therapies with reduced abuse liability.

References

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